molecular formula C4H7BrO2 B043301 4-Bromobutyric acid CAS No. 2623-87-2

4-Bromobutyric acid

Cat. No.: B043301
CAS No.: 2623-87-2
M. Wt: 167 g/mol
InChI Key: GRHQDJDRGZFIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobutyric acid is a valuable ω-bromo carboxylic acid that serves as a crucial bifunctional building block in organic synthesis and medicinal chemistry. Its primary research value lies in its utility as an alkylating agent, where the bromine atom is an excellent leaving group for nucleophilic substitution reactions, particularly in the formation of carbon-nitrogen and carbon-sulfur bonds. This allows for the facile synthesis of a wide range of important heterocyclic compounds, such as pyrrolidinones and thiolactones. Furthermore, the carboxylic acid moiety can be readily activated for amide bond formation or esterification, enabling the incorporation of the four-carbon butyric acid chain with a terminal reactive handle into more complex molecular architectures.

Properties

IUPAC Name

4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQDJDRGZFIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052699
Record name 4-Bromobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-87-2
Record name 4-Bromobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromobutyric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobutyric Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyric acid, also known as 4-bromobutanoic acid, is a halogenated carboxylic acid with significant applications in organic synthesis and the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and cross-linking agents.[3][4][5] This document provides a comprehensive overview of its chemical properties, structure, and common experimental protocols.

Chemical Structure and Identification

This compound consists of a four-carbon chain with a carboxyl group at one end and a bromine atom at the other.[2] This structure imparts both acidic and alkylating properties to the molecule.

IdentifierValue
IUPAC Name 4-bromobutanoic acid[3][6][7]
Synonyms 4-Bromobutanoic acid, 4-Bromo-n-butyric acid, gamma-Bromobutyric acid, Carboxypropyl bromide[6][8][9]
CAS Number 2623-87-2[1][2][3][6]
Molecular Formula C4H7BrO2[1][3][6][8]
SMILES C(CC(=O)O)CBr[6]
InChI InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)[6][8][10]
InChIKey GRHQDJDRGZFIPO-UHFFFAOYSA-N[3][6][8][10]

Physicochemical Properties

This compound is typically a white to pale yellow or light brown crystalline solid or low melting crystal.[1][2][11] It is soluble in water, dilute alkali, ethanol, and ether.[1][4][11][12]

PropertyValue
Molecular Weight 167.00 g/mol [1][6]
Melting Point 28-33 °C[3], 30-31 °C[4][10][11][12], 32 °C
Boiling Point 128-131 °C at 11 mmHg[4][10][11][12], 142 °C at 25 mmHg
Density 1.4397 g/cm³ (rough estimate)[11][12]
Flash Point 110 °C (closed cup)[10], 115 °C[11][12], 124 °C[13]
pKa 4.51±0.10 (Predicted)[12]
Appearance White to pale yellow crystalline solid[1], Cream to pale yellow/brown crystalline/fused/low melting solid[3], Light brown low melting crystals[2][11][12]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

A common method for the synthesis of this compound involves the ring-opening of γ-butyrolactone with hydrogen bromide.[1][4][14]

Materials:

  • γ-Butyrolactone

  • 48% Aqueous Hydrogen Bromide (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure: [14]

  • Under a dry argon atmosphere, add 48% aqueous HBr (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to γ-butyrolactone (6.10 g, 70.9 mmol).

  • Allow the resulting mixture to stand at room temperature for 2 hours.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature.

  • Add 192 mL of water to the reaction mixture.

  • Extract the crude product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent.

  • Collect the fraction with an Rf value of 0.44 and dry under reduced pressure to yield 4-bromobutanoic acid as a yellow oil (7.638 g, 65% yield).

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification GBL γ-Butyrolactone Temp Room Temp (2h) then Reflux (12h) GBL->Temp HBr Hydrogen Bromide HBr->Temp H2SO4 Sulfuric Acid H2SO4->Temp Quench Water Quench Temp->Quench Extraction Diethyl Ether Extraction Quench->Extraction Wash Brine Wash Extraction->Wash Dry Drying (Na₂SO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent in various scientific applications due to its dual functionality.

Role as a Bifunctional Cross-linker

The presence of both a carboxylic acid and a bromoalkane allows this compound to act as a cross-linking agent, connecting two different molecules.[3][5] For instance, the carboxylic acid can be activated to form an amide bond with an amine-containing molecule, while the bromoalkane can undergo nucleophilic substitution with a thiol-containing molecule.

G This compound as a Cross-linker BBA This compound ActivatedBBA Activated this compound (e.g., NHS ester) BBA->ActivatedBBA Activation MoleculeA Molecule A (e.g., with -NH₂ group) ConjugateAB Molecule A - Linker - Molecule B MoleculeA->ConjugateAB MoleculeB Molecule B (e.g., with -SH group) MoleculeB->ConjugateAB Thioether Bond Formation ActivatedBBA->ConjugateAB Amide Bond Formation

Caption: Logical relationship of this compound in cross-linking.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.[1] It is also used to produce 4-bromobutyryl chloride, another important reagent in pharmaceutical manufacturing.[1][4] The methyl ester of this compound is utilized in studies of fatty acid metabolism and cellular signaling pathways.[15]

Safety and Handling

This compound is classified as a corrosive substance (Hazard Class 8) and can cause severe skin burns and eye damage.[1][6] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[10] Store in a tightly closed container in a dry, dark place, preferably refrigerated at 2-8°C.[1][12] It is incompatible with strong oxidizing agents.[2]

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of useful physicochemical properties. Its ability to act as a bifunctional linker and a synthetic intermediate makes it an important tool for researchers in organic chemistry, materials science, and drug development. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

References

Synthesis of 4-Bromobutyric acid from gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromobutyric Acid from Gamma-Butyrolactone (B3396035)

For researchers, scientists, and professionals in drug development, this compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the primary synthetic route to this compound, commencing from gamma-butyrolactone. The process involves the ring-opening of the lactone, a reaction that can be achieved through several methods, each with distinct advantages and reaction parameters.

Reaction Overview

The fundamental transformation in the synthesis of this compound from gamma-butyrolactone is the cleavage of the ester bond within the lactone ring and the subsequent addition of a bromine atom. This is typically accomplished by reacting gamma-butyrolactone with a bromine source, most commonly hydrogen bromide or other brominating agents.

Key Synthetic Methodologies

Several methods for the synthesis of this compound from gamma-butyrolactone have been reported, with the most prevalent involving the use of hydrogen bromide or boron tribromide.

Ring-Opening with Hydrogen Bromide

The reaction of gamma-butyrolactone with hydrogen bromide is a common and effective method for producing this compound.[1][3] This can be performed using either gaseous hydrogen bromide or a concentrated aqueous solution.

  • Using Gaseous Hydrogen Bromide: Dry hydrogen bromide gas can be directly introduced into gamma-butyrolactone, often in the presence of an organic solvent.[4][5] This method is noted for its simplicity and suitability for large-scale production.[4][5] The reaction is typically carried out at temperatures ranging from -10°C to 80°C.[4] High yields, often exceeding 98%, have been reported.[5]

  • Using Aqueous Hydrogen Bromide: Concentrated hydrobromic acid (e.g., 48% aqueous solution) is another effective reagent for this transformation.[3][4] The reaction may require the presence of a catalyst, such as concentrated sulfuric acid, and is often conducted under reflux for several hours.[3]

Ring-Opening with Boron Tribromide

An alternative method involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane.[4][5] This approach is reported to yield this compound in high purity, with yields around 98%.[4][5] However, the use of the more expensive boron tribromide and the generation of boron-containing byproducts can be a drawback for large-scale industrial applications.[5]

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound from gamma-butyrolactone.

Reagent(s)Reactant Ratio (Molar)SolventTemperature (°C)Reaction TimeYield (%)Reference
Dry HBr gas1.1-1.5 : 1 (HBr : γ-butyrolactone)Organic Solvent-10 to 804 hours (post-addition)98[4][5]
48% HBr (aq), H₂SO₄5.08 : 1 (HBr : γ-butyrolactone)WaterReflux12 hours65[3]
BBr₃Not specifiedDichloromethaneNot specifiedNot specified98[4][5]
Dry HBr gas1.2 : 1 (HBr : γ-butyrolactone)None20 to 401-3 hoursNot specified for acid[2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Dry Hydrogen Bromide Gas

This protocol is adapted from a patented method suitable for large-scale production.[5]

Materials:

  • gamma-Butyrolactone (1 mole, 86 g)

  • Dry hydrogen bromide gas (1.2 moles, 97 g)

  • Three-necked flask (500 mL)

  • Stirrer

  • Thermometer

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer and a thermometer, add gamma-butyrolactone (1 mole, 86 g).

  • Begin stirring and introduce dry hydrogen bromide gas (1.2 moles, 97 g).

  • Control the reaction temperature between 30°C and 40°C during the addition of the gas.

  • After the addition of hydrogen bromide is complete, continue to stir the mixture for 4 hours at the same temperature.

  • Cool the reaction mixture to 0-20°C while stirring, which will induce the crystallization of the product.

  • Filter the resulting solid to obtain light yellow this compound.

Results:

  • Yield: 164 g (98%)

  • Purity: 99.5% (determined by gas chromatography)

Protocol 2: Synthesis using Aqueous Hydrobromic Acid and Sulfuric Acid

This protocol is based on a procedure reported in a chemical database.[3]

Materials:

  • gamma-Butyrolactone (70.9 mmol, 6.10 g)

  • 48% Hydrobromic acid (360 mmol, 41.0 mL)

  • Concentrated sulfuric acid (9.6 mL)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography

  • Ethyl acetate/hexane mixture (1:2 v/v)

Procedure:

  • Under a dry argon atmosphere, add 48% aqueous HBr (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to gamma-butyrolactone (6.10 g, 70.9 mmol).

  • Allow the resulting mixture to stand at room temperature for 2 hours.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and add 192 mL of water.

  • Extract the crude product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography using an ethyl acetate/hexane (1:2 v/v) eluent.

Results:

  • Yield: 7.638 g (65%) of this compound as a yellow oil.

Reaction Pathway Diagram

The following diagram illustrates the ring-opening of gamma-butyrolactone to form this compound.

ReactionPathway cluster_reactants Reactants cluster_product Product GBL γ-Butyrolactone 4BBA This compound GBL->4BBA Ring-Opening HBr HBr HBr->4BBA

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound is depicted below.

Workflow start Start reaction Reaction of γ-Butyrolactone with Brominating Agent start->reaction quench Reaction Quenching (if applicable) reaction->quench extraction Extraction with Organic Solvent quench->extraction washing Washing of Organic Layer extraction->washing drying Drying of Organic Layer washing->drying concentration Solvent Removal (Concentration) drying->concentration purification Purification (Crystallization or Chromatography) concentration->purification product This compound purification->product

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from gamma-butyrolactone is a well-established and efficient process. The choice of methodology, particularly between using dry hydrogen bromide gas and aqueous hydrobromic acid, will depend on the desired scale of production, cost considerations, and available equipment. For large-scale industrial synthesis, the direct reaction with dry hydrogen bromide gas appears to be the more advantageous route due to its high yield and simpler work-up procedure.[4][5] Proper control of reaction conditions is crucial to maximize yield and purity, as this compound can be prone to cyclization back to gamma-butyrolactone, especially in the presence of water.[4]

References

4-Bromobutyric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobutyric acid, a versatile bifunctional molecule widely employed in chemical synthesis and drug development. This document outlines its chemical and physical properties, details common synthetic protocols, and explores its applications, particularly in the development of novel therapeutics.

Core Chemical Identifiers and Properties

This compound, also known as 4-bromobutanoic acid, is a carboxylic acid and organobromine compound. Its key identifiers and physicochemical properties are summarized below for quick reference.

IdentifierValue
CAS Number 2623-87-2
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol
IUPAC Name 4-bromobutanoic acid
Synonyms γ-Bromobutyric acid, Carboxypropyl bromide
Physical and Chemical PropertiesValue
Appearance Low melting crystals, light brown
Melting Point 30-31 °C
Boiling Point 128-131 °C at 11 mmHg
Solubility Soluble in water and dilute alkali. Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.
pKa 4.51 ± 0.10 (Predicted)
Flash Point 115 °C

Synthesis of this compound

The most common and efficient synthesis of this compound involves the ring-opening of γ-butyrolactone. Several methods have been reported, with variations in reagents and reaction conditions.

Experimental Protocol: Synthesis from γ-Butyrolactone with HBr and Sulfuric Acid

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid (HBr) aqueous solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine (saturated NaCl solution)

  • Argon or Nitrogen gas for inert atmosphere

  • Silica (B1680970) gel for chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution

Procedure:

  • Under a dry argon atmosphere, add 48% HBr aqueous solution (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to γ-butyrolactone (6.10 g, 70.9 mmol).

  • Allow the resulting mixture to stand at room temperature for 2 hours.

  • After 2 hours, reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add 192 mL of water to the cooled mixture.

  • Extract the crude product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent.

  • Collect the fraction with an Rf value of 0.44 and dry under reduced pressure to yield 4-bromobutanoic acid as a yellow oil (yield: 65%).[1]

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃, ppm): δ 2.19 (quint, J=6.4Hz, 2H, BrCH₂CH₂ ), 2.58 (t, J=4.2Hz, 2H, CH₂ COOH), and 3.48 (t, J=3.2Hz, 2H, BrCH₂ ).[1]

  • ¹³C NMR (100MHz, CDCl₃, ppm): δ 27.36 (BrCH₂C H₂), 32.11 (BrC H₂), 32.38 (Br(CH₂)₂C H₂), and 178.58 (C OOH).[1]

  • IR (NaCl, cm⁻¹): 1711 (C=O), 3046 (-OH).[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product gamma-Butyrolactone gamma-Butyrolactone Reaction_Mixture Reaction at Room Temp (2h) then Reflux (12h) gamma-Butyrolactone->Reaction_Mixture Ring Opening HBr_H2SO4 HBr / H₂SO₄ HBr_H2SO4->Reaction_Mixture Quench Add Water Reaction_Mixture->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash_Dry Wash with Brine & Dry over Na₂SO₄ Extraction->Wash_Dry Concentration Concentrate in vacuo Wash_Dry->Concentration Chromatography Silica Gel Chromatography (EtOAc/Hexane) Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and a bromoalkane group. This allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and research chemicals.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. This compound and its derivatives are frequently used to construct the alkyl or alkyl-ether chains that form these critical linkers. The length and composition of the linker are crucial for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

PROTAC General Structure

PROTAC Target_Protein_Ligand Target Protein Ligand (Warhead) Linker Linker (e.g., derived from This compound) Target_Protein_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is also utilized in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds that are being investigated as anti-cancer agents. The butyric acid moiety can mimic the structure of lysine's acetylated side chain, while the bromo- functionality allows for the attachment of other pharmacophoric groups.

Precursor for PET Tracers

In the field of medical imaging, this compound serves as a precursor in the synthesis of Positron Emission Tomography (PET) tracers. The bromo- group can be substituted with a positron-emitting radionuclide, such as Fluorine-18, to create imaging agents that can visualize and quantify biological processes in vivo.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also sensitive to light and should be stored in a dark, dry place at room temperature.

Hazard and Precautionary Statements:

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Spectroscopic Profile of 4-Bromobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobutyric acid (CAS No. 2623-87-2), a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.

¹H NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~11.4Singlet1H--COOH
3.48Triplet2H6.6-CH₂-Br
2.57Triplet2H7.3-CH₂-COOH
2.20Quintet2H6.9-CH₂-CH₂-CH₂-
¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
178.9C=O
33.1-CH₂-Br
32.8-CH₂-COOH
27.6-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2960-2850C-HAlkane Stretch
~1710C=OCarbonyl Stretch
~1420O-HBend
~1290C-OStretch
650-550C-BrStretch
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
166/168< 5[M]⁺ (Molecular Ion)
121/123~20[M-COOH]⁺
85100[M-Br]⁺
60~30[CH₃COOH]⁺
45~15[COOH]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 90 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two KBr plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr plates/pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 30-200 to detect the molecular ion and relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Chemical Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromobutanoic acid (4-BBA), a key intermediate in pharmaceutical synthesis and various organic reactions. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.

Solubility Profile of 4-Bromobutanoic Acid

Data Presentation: Solubility in Various Solvents

A summary of the qualitative solubility of 4-Bromobutanoic acid is presented in Table 1. The data indicates good solubility in polar protic and aprotic solvents, which is consistent with its structure possessing both a polar carboxylic acid group and a halogenated alkyl chain.

Table 1: Qualitative Solubility of 4-Bromobutanoic Acid

SolventTypeSolubilityCitation(s)
WaterPolar ProticSoluble / Slightly Soluble[1][2]
Dilute AlkaliAqueous BasicSoluble[1]
EthanolPolar ProticSoluble[3]
MethanolPolar ProticSlightly Soluble[1]
Diethyl EtherPolar AproticSoluble[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
ChloroformNonpolarSparingly Soluble[1]
Ethyl Acetate / HexaneMixedSoluble (in mixtures)

Note: The variability in reported water solubility ("soluble" vs. "slightly soluble") may depend on the specific experimental conditions such as temperature and pH.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol for determining the equilibrium solubility of 4-Bromobutanoic acid is based on the isothermal shake-flask method, a widely accepted technique for reliable solubility measurement.

Objective: To quantitatively determine the solubility of 4-Bromobutanoic acid in a selected solvent at a specific temperature.

Materials:

  • 4-Bromobutanoic acid (purity >98%)

  • Selected solvent (e.g., water, ethanol, methanol) of appropriate purity (e.g., HPLC grade)

  • Glass vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-Bromobutanoic acid to a series of glass vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately centrifuge the withdrawn sample to separate any remaining suspended solid particles.

    • Accurately dilute the clear supernatant with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier is suitable for analyzing 4-Bromobutanoic acid.[1]

    • Determine the concentration of 4-Bromobutanoic acid in the samples by comparing the analytical response to a calibration curve prepared from standards of known concentration.

  • Data Analysis:

    • Calculate the original concentration of 4-Bromobutanoic acid in the saturated supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-Bromobutanoic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh excess 4-Bromobutanoic Acid prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate in constant temperature shaker (24-72 hours) prep_solvent->equilibration sampling Withdraw supernatant equilibration->sampling centrifuge Centrifuge to remove solids sampling->centrifuge dilute Dilute for analysis centrifuge->dilute analysis Quantify using validated method (HPLC) dilute->analysis calculate Calculate solubility (e.g., mg/mL) analysis->calculate

Solubility determination workflow for 4-Bromobutanoic acid.

Stability Profile of 4-Bromobutanoic Acid

The stability of 4-Bromobutanoic acid is a critical consideration for its synthesis, storage, and use as a chemical intermediate. It is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

Data Presentation: Stability Characteristics

Table 2 summarizes the known stability characteristics, incompatibilities, and degradation products of 4-Bromobutanoic acid.

Table 2: Stability Profile of 4-Bromobutanoic Acid

ParameterObservation / ConditionPrimary Degradation Product(s)Citation(s)
General Stability Stable at room temperature in a tightly sealed, dry container.Not applicable under recommended conditions.
Thermal Stability Decomposes upon heating. A study on its gas-phase thermal decomposition has been conducted.γ-Butyrolactone, Hydrogen Bromide, Carbon Monoxide, Carbon Dioxide[4][5]
Hydrolytic Stability Susceptible to hydrolysis, readily cyclizing in the presence of water to form γ-butyrolactone.γ-Butyrolactone, Hydrogen Bromide
Photostability Reported to be light-sensitive.To be determined by photostability studies.[1]
Incompatible Materials Strong oxidizing agents, strong bases, alkaline materials.Varies depending on the reactant.[4]
Recommended Storage Store in a cool, dry, dark, and well-ventilated area in a tightly closed container.Not applicable under recommended conditions.[3]
Experimental Protocol: Stability Assessment

This protocol outlines a comprehensive approach to evaluating the stability of 4-Bromobutanoic acid, incorporating principles from the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

Objective: To assess the stability of 4-Bromobutanoic acid under various environmental conditions (temperature, humidity, light) and to identify and quantify its degradation products.

Materials:

  • 4-Bromobutanoic acid (at least one batch, preferably three for formal studies)

  • Appropriate packaging (e.g., amber glass vials with inert liners)

  • Calibrated stability chambers (for long-term, accelerated, and photostability studies)

  • Forced degradation equipment (e.g., oven, acid/base solutions, oxidizing agent)

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS) capable of separating 4-BBA from its degradation products, particularly γ-butyrolactone.

Procedure:

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Dissolve 4-BBA in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at an elevated temperature (e.g., 60°C). Monitor for degradation over time.

    • Oxidation: Treat a solution of 4-BBA with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose solid 4-BBA to high temperatures (e.g., in 10°C increments above the accelerated temperature) and monitor for degradation.

    • Photodegradation: Expose a solution and solid sample of 4-BBA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Include a dark control sample wrapped in aluminum foil.[2]

    • Purpose: To identify potential degradation products, understand degradation pathways, and validate the stability-indicating nature of the analytical method.

  • Formal Stability Studies:

    • Sample Preparation: Package the 4-BBA samples in the proposed container closure system.

    • Storage Conditions:

      • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Testing Frequency:

      • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

      • Accelerated: Pull samples at 0, 3, and 6 months.

    • Analytical Testing: At each time point, analyze the samples for:

      • Appearance (physical description)

      • Assay of 4-Bromobutanoic acid

      • Quantification of degradation products (especially γ-butyrolactone)

      • Water content (as applicable)

  • Data Evaluation:

    • Evaluate any changes in physical appearance, assay, and degradation products over time and under different conditions.

    • Determine the rate of degradation and establish a re-test period or shelf life based on the long-term stability data.

Visualizations: Stability Testing and Degradation Pathway

The following diagrams illustrate the stability testing workflow and the primary degradation pathway of 4-Bromobutanoic acid.

G cluster_stress Stress Testing (Forced Degradation) cluster_formal Formal Stability Studies (ICH) start Batch of 4-BBA cluster_stress cluster_stress start->cluster_stress cluster_formal cluster_formal start->cluster_formal stress_thermal Thermal stress_hydrolysis Acid/Base Hydrolysis stress_oxidation Oxidation stress_photo Photolysis long_term Long-Term 25°C / 60% RH accelerated Accelerated 40°C / 75% RH analysis Analyze Samples: - Assay - Degradants - Appearance evaluation Evaluate Data & Establish Re-test Period analysis->evaluation cluster_stress->analysis cluster_formal->analysis

ICH-guided stability testing workflow for 4-Bromobutanoic acid.

G reactant 4-Bromobutanoic Acid (C₄H₇BrO₂) product γ-Butyrolactone (C₄H₆O₂) reactant->product Intramolecular Cyclization (in presence of H₂O) byproduct + HBr (Hydrogen Bromide)

Primary degradation pathway of 4-Bromobutanoic acid.

References

An In-depth Technical Guide to the Discovery and History of 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutyric acid, a versatile bifunctional molecule, has served as a crucial building block in organic synthesis for over a century. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and physicochemical properties. It details key experimental protocols, presents quantitative data in a structured format, and explores its applications, particularly as a precursor in the development of pharmaceuticals. While this compound itself is not directly implicated in specific signaling pathways, its role as a key intermediate in the synthesis of bioactive molecules positions it as a compound of significant interest in medicinal chemistry and materials science.

Introduction

This compound (also known as 4-bromobutanoic acid or γ-bromobutyric acid) is a halogenated carboxylic acid with the chemical formula C₄H₇BrO₂.[1][2] Its structure incorporates both a reactive primary alkyl bromide and a carboxylic acid functional group, making it a valuable intermediate in a wide array of chemical transformations.[3] First synthesized in the early 20th century, its utility has expanded from fundamental organic chemistry research to applications in the pharmaceutical and materials science industries.[1][2] In the pharmaceutical sector, it is a key component in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.[2] In materials science, it has found use in the stabilization of perovskite quantum dots.[2] This guide delves into the historical context of its discovery, the evolution of its synthesis, and its key chemical and physical characteristics.

Discovery and Historical Synthesis

While no single individual is credited with the initial discovery of this compound, its first synthesis is reported to have occurred in the early 20th century during broader investigations into halogenated fatty acids.[1] Early synthetic approaches centered on the manipulation of readily available four-carbon precursors.

One of the most enduring and common methods for preparing this compound is through the ring-opening of γ-butyrolactone. This reaction is typically achieved by treatment with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid.[4] The reaction can be performed using either aqueous or gaseous HBr.[2]

Over the years, various refinements to this general approach have been published to improve yield and purity. For instance, the use of boron tribromide in dichloromethane (B109758) has been reported to produce this compound from γ-butyrolactone in very high yield. Another high-yield method involves the direct introduction of dry hydrogen bromide gas into γ-butyrolactone.

An alternative historical route to this compound involves the hydrolysis of 4-bromobutyronitrile. This method typically requires prolonged heating with a strong acid, such as 48% hydrobromic acid.

The following diagram illustrates the primary historical synthetic pathways to this compound.

Synthesis_Pathways cluster_gbl From γ-Butyrolactone cluster_nitrile From 4-Bromobutyronitrile gbl γ-Butyrolactone product This compound gbl->product Ring-opening hbr HBr (aqueous or gas) hbr->gbl bbr3 BBr₃, then H₂O bbr3->gbl nitrile 4-Bromobutyronitrile nitrile->product Hydrolysis hydrolysis H₃O⁺, Δ hydrolysis->nitrile

Primary historical synthetic routes to this compound.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline solid or a colorless to pale yellow liquid at room temperature, with a characteristic pungent, acidic odor.[1][2][3] It is hygroscopic and should be stored in a sealed container to prevent moisture absorption.[1] The presence of both a polar carboxylic acid group and a polar carbon-bromine bond contributes to its moderate solubility in water and good solubility in polar organic solvents like ethanol (B145695) and ether.[2]

Physical Constants

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueReference
Molecular FormulaC₄H₇BrO₂[2][5]
Molecular Weight167.00 g/mol [2][5]
Melting Point30-31 °C[6]
32-33 °C[7]
70-75 °C[2]
Boiling Point128-131 °C at 11 mmHg[6]
129.5 °C at 13 mmHg
402.7 K (129.55 °C) at 0.015 bar[8]
381-382 K (107.85-108.85 °C) at 0.003 bar[8]
Density1.631 g/cm³[9]
Refractive Index1.4825 at 24 °C[9]
Flash Point115 °C[9]

Note: The wide range in reported melting points may be due to impurities or different crystalline forms.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesReference
¹H NMR (CDCl₃)δ ~11.0 (s, 1H, COOH), 3.48 (t, 2H, CH₂Br), 2.58 (t, 2H, CH₂COOH), 2.19 (quint, 2H, CH₂CH₂CH₂)[4]
¹³C NMR (CDCl₃)δ ~178.58 (COOH), 32.38 (CH₂COOH), 32.11 (CH₂Br), 27.36 (CH₂CH₂Br)[4]
IR (NaCl)~3046 cm⁻¹ (O-H stretch, broad), ~1711 cm⁻¹ (C=O stretch)[4]
Mass Spectrum (GC-MS)Major fragments can be observed corresponding to the loss of Br, COOH, and other fragments.[5][10][11]

Experimental Protocols

This section provides a detailed experimental protocol for a representative synthesis of this compound from γ-butyrolactone, adapted from literature procedures.[4]

Synthesis of this compound from γ-Butyrolactone

Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under a dry argon atmosphere, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (e.g., 6.10 g, 70.9 mmol).

  • Carefully and with stirring, add 48% aqueous HBr (e.g., 41.0 mL, 360 mmol) followed by the dropwise addition of concentrated sulfuric acid (e.g., 9.6 mL).

  • Allow the resulting mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux and maintain reflux for 12 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water (e.g., 192 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 4-bromobutanoic acid can be purified by silica (B1680970) gel chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).

The following diagram illustrates the experimental workflow for this synthesis.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Combine γ-butyrolactone, 48% HBr, and conc. H₂SO₄ under inert atmosphere stir_rt Stir at room temperature for 2 hours start->stir_rt reflux Reflux for 12 hours stir_rt->reflux cool Cool to room temperature reflux->cool quench Quench with cold water cool->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by chromatography concentrate->purify final_product Pure this compound purify->final_product Yields

Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Signaling Pathways

This compound is not known to have significant biological activity itself or to directly modulate specific signaling pathways. Its importance in the life sciences lies in its role as a versatile bifunctional cross-linker and a key starting material for the synthesis of more complex, biologically active molecules.[12][13]

For example, it is used in the synthesis of piperazine (B1678402) derivatives that have shown antiproliferative effects on cancer cell lines.[2] It is also a precursor for inhibitors of Autotaxin (ENPP2), an enzyme implicated in tissue fibrosis and cancer cell metastasis.[9] The signaling pathways affected by these end products are diverse and depend on the final molecular structure.

While a diagram of a signaling pathway directly involving this compound cannot be provided due to a lack of evidence in the scientific literature, it is instructive to consider a general scheme of its utility.

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of a hypothetical drug that targets a signaling pathway.

Drug_Development_Logic cluster_synthesis Chemical Synthesis cluster_biology Biological Action bba This compound (Building Block) drug Bioactive Molecule (e.g., Kinase Inhibitor) bba->drug Multi-step synthesis reagents Other Reagents & Reaction Steps reagents->drug pathway Cellular Signaling Pathway (e.g., PI3K/Akt/mTOR) drug->pathway Modulation (Inhibition/Activation) disease Disease State (e.g., Cancer) pathway->disease Contributes to

Logical relationship of this compound in drug development.

Conclusion

This compound, a compound with a rich history rooted in the early explorations of organic chemistry, remains a staple in modern synthesis. Its straightforward preparation from readily available starting materials and its dual functionality have cemented its role as a valuable intermediate. While it does not possess intrinsic biological activity in terms of modulating signaling pathways, its contribution to the synthesis of a wide range of pharmaceuticals and advanced materials is undeniable. Future innovations in synthetic methodologies and the continued exploration of new applications will ensure that this compound remains a relevant and important molecule for researchers and scientists in both academia and industry.

References

A Technical Guide to High-Purity 4-Bromobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromobutyric acid (CAS No. 2623-87-2), also known as 4-bromobutanoic acid, is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a carboxylic acid and a bromo-functional group, allows for a variety of chemical transformations, making it a valuable building block in drug development and material science. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols.

Commercial Suppliers and Product Specifications

A critical aspect for researchers and drug development professionals is the reliable sourcing of high-purity starting materials. Several chemical suppliers offer this compound at various purity levels and quantities. The following tables summarize the offerings from prominent commercial vendors to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number(s)PurityAvailable Package Sizes
Thermo Fisher ScientificA12870.18, A12870-18, AC133470050, AC13347025097%10 g, 25 g, 50 g, 250 g[2][3][4]
Sigma-Aldrich25808398%10 g, 50 g[5][6]
TCI (Tokyo Chemical Industry)B1279>95.0% (GC)25 g[7]
Lab Pro Inc.B1279-25GMin. 95.0% (GC,T)25 g[8]
Capot Chemical375498% (Min, HPLC)Inquire
SynQuest Laboratories98%100 g, 500 g[5]
Oakwood ChemicalInquire1 g, 10 g, 25 g, 100 g[5]
Simson Pharma LimitedOT1579000InquireCustom Synthesis[9]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2623-87-2[2][3][7][8]
Molecular Formula C4H7BrO2[2][3][7][8]
Molecular Weight 167.00 g/mol [7][8]
Appearance White to pale yellow/brown crystalline or low melting solid[2][3]
Melting Point 28-33 °C[2][3]
Boiling Point 128-131 °C @ 11 mmHg[6]
Solubility Soluble in water and dilute alkali[5]

Key Applications in Research and Development

High-purity this compound is a crucial starting material in various synthetic applications, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). A common application is its conversion to 4-bromobutyryl chloride, a highly reactive intermediate used in the synthesis of compounds with potential therapeutic activities, such as alpha-glucosidase inhibitors for diabetes management.[10]

  • Bifunctional Cross-linker: The presence of two reactive sites allows this compound to be used as a cross-linking agent to connect different molecules.[2] This is particularly useful in bioconjugation, where it can be used to link therapeutic agents to targeting moieties like antibodies.

  • Material Science: In material science, it has been used in the stabilization of perovskite quantum dots, enhancing their luminous efficiency and stability.[1]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

A common laboratory-scale synthesis of this compound involves the ring-opening of γ-butyrolactone with hydrobromic acid.[1][11][12]

Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid (aqueous solution)

  • Concentrated Sulfuric acid

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Under a dry argon atmosphere, add 48% aqueous HBr solution (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to γ-butyrolactone (6.10 g, 70.9 mmol).[12]

  • Allow the resulting mixture to stand at room temperature for 2 hours.[12]

  • After 2 hours, reflux the reaction mixture for 12 hours.[12]

  • Cool the reaction mixture to room temperature and add 192 mL of water.[12]

  • Extract the crude product with diethyl ether.[12]

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[12]

  • Filter the solution and concentrate the filtrate under reduced pressure.[12]

  • Purify the residue by silica gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent to afford 4-bromobutanoic acid as a yellow oil (yield ~65%).[12]

Synthesis of 4-Bromobutyryl Chloride from this compound

4-Bromobutyryl chloride is a valuable intermediate that can be synthesized from this compound using thionyl chloride.[13]

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, distillation apparatus)

Procedure:

  • In a sealable container, place 2000.0 g of γ-butyrolactone and introduce 2200.0 g of dry HBr gas at -15 °C. Seal the container and heat to 80 °C for 5 hours to produce this compound.[13]

  • Cool the container to room temperature, open the seal, and remove any excess unreacted HBr gas using a water pump.[13]

  • To the container with the synthesized this compound, attach a reflux condenser.[13]

  • At 50 °C, add 6000.0 g of thionyl chloride in batches, controlling the addition rate to maintain a steady reaction.[13]

  • After the addition is complete, increase the temperature to 80 °C and stir the reaction mixture for 3.0 hours.[13]

  • After the reaction is complete, distill off the excess unreacted thionyl chloride under normal pressure.[13]

  • Subsequently, perform a vacuum distillation and collect the fraction at 101 °C (37 mmHg) to obtain 4-bromobutyryl chloride.[13]

Visualized Workflow: Application in Bioconjugation

While a specific signaling pathway directly involving this compound is not prominently documented, its utility as a cross-linker is a key application. The following diagram illustrates a generalized workflow for using a bromo-functionalized linker, analogous to this compound, for the surface modification and subsequent bioconjugation of nanoparticles for applications like targeted drug delivery.

G cluster_0 Nanoparticle Functionalization cluster_1 Bioconjugation cluster_2 Application NP Bare Nanoparticles (e.g., Silica) Activation Surface Activation (e.g., with ammonia) NP->Activation Silanization Silanization with Bromo-functional Silane Activation->Silanization Bromo_NP Bromo-functionalized Nanoparticles Silanization->Bromo_NP Conjugation Conjugation Reaction (Nucleophilic Attack on Bromo-group) Bromo_NP->Conjugation Biomolecule Biomolecule with Nucleophilic Group (e.g., Thiol on Cysteine) Biomolecule->Conjugation Conjugated_NP Bioconjugated Nanoparticles Conjugation->Conjugated_NP Targeting Targeted Drug Delivery Conjugated_NP->Targeting

Caption: Workflow for nanoparticle bioconjugation using a bromo-functionalized linker.

This guide provides a foundational understanding of high-purity this compound for its application in research and drug development. For specific applications, it is recommended to consult the detailed product specifications and safety data sheets provided by the suppliers.

References

Theoretical Insights into the Reaction Mechanisms of 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of the reaction mechanisms of 4-bromobutyric acid, a vital intermediate in pharmaceutical synthesis. A comprehensive understanding of its reactivity, particularly its propensity for intramolecular cyclization, is crucial for optimizing synthetic routes and ensuring product purity. This document summarizes key findings from computational chemistry studies, presenting quantitative data, proposed mechanisms, and the methodologies employed in these theoretical investigations.

Core Reaction Pathway: Intramolecular Cyclization

The dominant reaction pathway for this compound, especially under thermal conditions, is an intramolecular nucleophilic substitution leading to the formation of γ-butyrolactone and hydrogen bromide. Theoretical studies, particularly using Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), have elucidated the likely mechanism for this gas-phase elimination reaction.[1][2][3]

The reaction is proposed to be a unimolecular process.[1][2][3] Computational analysis has explored two primary competing mechanisms for this cyclization, focusing on which oxygen atom of the carboxylic acid moiety acts as the nucleophile.

Mechanism A: Nucleophilic Attack by the Hydroxyl Oxygen

The most favorable mechanism involves the direct nucleophilic attack of the hydroxyl oxygen of the carboxylic acid on the carbon atom bearing the bromine atom.[1][2][3] This proceeds through a single, moderately non-synchronous transition state.[1][2] Bond order analysis reveals that the breaking of the C-Br bond is the predominant feature of this process.[1][2] This pathway is considered more plausible due to its lower calculated activation energy compared to alternative routes.[1][2]

Mechanism B: Nucleophilic Attack by the Carbonyl Oxygen

An alternative, higher-energy pathway involves the initial participation of the carbonyl oxygen.[1][2] This mechanism proceeds through the formation of an intimate ion-pair intermediate in a slow step.[1][2] However, the significantly higher activation energy calculated for this mechanism suggests it is a less favorable reaction channel.[1][2]

Quantitative Kinetic and Thermodynamic Data

Computational studies have provided valuable quantitative data on the energetics of the gas-phase thermal decomposition of this compound. The following tables summarize the calculated activation energies (Ea), Arrhenius pre-exponential factors (log A), and thermodynamic parameters of activation (ΔH‡, ΔS‡, ΔG‡) at 370°C for the favored hydroxyl-assisted mechanism (Mechanism A) using various levels of theory. The PBEPBE/6-31++G(d,p) level of theory has been noted to provide good agreement with experimental values.[1][2]

Table 1: Calculated Kinetic and Thermodynamic Parameters for Mechanism A at 370°C [2][3]

Level of Theory10⁴k (s⁻¹)Ea (kJ/mol)log A (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
B3LYP/6-31G(d,p)0.0021234.112.30228.8-23.3243.8
B3LYP/6-31++G(d,p)0.0132228.912.70223.6-16.3234.0
MPW1PW91/6-31G(d,p)0.0008242.612.60237.2-18.1248.9
MPW1PW91/6-31++G(d,p)0.0008243.912.70238.6-16.5249.1
PBEPBE/6-31G(d,p)0.6600206.212.60200.9-19.0213.0
PBEPBE/6-31++G(d,p)0.7080210.812.97205.5-11.3212.7

Table 2: Wiberg Bond Indices for Reactant, Transition State, and Products (Mechanism A) [2][3] Calculated at the PBEPBE/6-31++G(d,p) level of theory.

BondReactant (R)Transition State (TS)Product (P)
Br-C0.99520.38920.0051
C-O (hydroxyl)0.00060.32330.8777
O-H0.70560.49040.0415
H-Br0.00010.28440.9134

Experimental Protocols: Computational Methods

The theoretical data presented were obtained through quantum chemical calculations. The primary methodologies employed are as follows:

  • Geometric Optimization: The structures of the reactant (this compound), transition states, and products (γ-butyrolactone and HBr) were optimized without constraints.

  • Frequency Calculations: Vibrational frequency calculations were performed to characterize the stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to compute zero-point vibrational energies (ZPVE) and thermal corrections.

  • Levels of Theory:

    • Density Functional Theory (DFT): Various functionals were used, including B3LYP, MPW1PW91, and PBEPBE.[1][2]

    • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory was also employed.[1][2]

    • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-31++G(d,p), were utilized, with the latter including diffuse functions to better describe anionic character in the transition state.[1][2]

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations were performed to confirm that the identified transition states correctly connect the reactant and product minima on the potential energy surface.[2]

  • Bond Order Analysis: Wiberg bond indices were calculated to analyze the nature of bond breaking and formation along the reaction coordinate.[2][3]

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and the computational workflow.

G Computational Workflow for Reaction Mechanism Analysis cluster_input Initial Steps cluster_calc Quantum Chemical Calculations cluster_output Analysis & Results reactant Reactant Structure (this compound) opt Geometry Optimization (DFT, MP2) reactant->opt Input Geometry products Product Structures (γ-Butyrolactone + HBr) products->opt ts_search Transition State Search opt->ts_search Optimized Geometries freq Frequency Calculation irc IRC Calculation freq->irc Verified TS (1 Imaginary Freq.) energies Activation & Reaction Energies freq->energies ZPVE & Thermal Corrections ts_search->freq Putative TS mechanism Reaction Mechanism Elucidation irc->mechanism Reaction Path Confirmation thermo Thermodynamic Parameters (ΔH‡, ΔS‡, ΔG‡) energies->thermo thermo->mechanism

Caption: Computational workflow for theoretical reaction mechanism studies.

G Mechanism A: Hydroxyl Oxygen Attack cluster_structures reactant This compound ts Transition State reactant->ts ΔG‡ r_img product γ-Butyrolactone + HBr ts->product p_img

Caption: Favored unimolecular cyclization pathway of this compound.

Broader Context and Applications

While this guide focuses on the theoretical aspects of intramolecular cyclization, it is important to note that this compound is a versatile reagent. It serves as a building block in various organic syntheses, including as an intermediate for pharmaceuticals and as a bifunctional cross-linker.[4][5][6] Its synthesis often involves the ring-opening of γ-butyrolactone with hydrogen bromide.[5][7][8] The tendency of this compound to cyclize back to γ-butyrolactone, particularly in the presence of water or heat, is a critical consideration in its synthesis, purification, and storage, underscoring the practical importance of understanding its reaction mechanisms.[7][9]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromobutyric Acid Crystals

This technical guide provides a comprehensive overview of the core physical properties of this compound crystals. The information is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes workflow diagrams for key analytical procedures.

Core Physical and Chemical Properties

This compound, also known as 4-bromobutanoic acid, is a halogenated carboxylic acid.[1][2][3] It presents as a low melting, light brown to pale yellow crystalline solid.[1][4][5][6][7][8] Its bifunctional nature, containing both a carboxylic acid and an alkyl bromide group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[5][8][9]

Quantitative Data Summary

The physical properties of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data available in the literature.

PropertyValueConditions / NotesSource(s)
Molecular Formula C₄H₇BrO₂[4][5][10]
Molecular Weight 167.00 g/mol [5][8][10][11]
Melting Point 30 - 31 °C[4][5][6][12]
28 - 33 °C[7]
Boiling Point 128 - 131 °Cat 11 mmHg[4][5][6]
129.55 °Cat 11.25 mmHg (0.015 bar)[2][13]
Density ~1.44 g/cm³Rough estimate[4][5][6]
Flash Point 110 - 124 °CClosed cup[4][5][6][12][14]
pKa 4.51 ± 0.10Predicted[1][4][6]
Water Solubility SolubleAlso soluble in dilute alkali[1][4][5][6]
Organic Solubility SolubleSoluble in ethanol, ether, and most common organic solvents. Sparingly in chloroform; slightly in DMSO and methanol.[5][8][14][15]
Appearance Light brown, low-melting crystals[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. The following sections describe standard protocols for determining the key physical properties of crystalline compounds like this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is a precise method for determining the melting point and other thermal transitions of a material.[16][17]

Protocol:

  • Sample Preparation: A small amount of the this compound crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical profile involves an initial isothermal period, followed by a linear temperature ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period.

  • Data Acquisition: During the temperature ramp, the instrument records the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy (an endothermic process), resulting in a detectable peak on the DSC thermogram.

  • Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak can be integrated to determine the enthalpy of fusion.

DSC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Data Interpretation A Weigh 1-5 mg of This compound B Seal sample in aluminum DSC pan A->B D Place sample and reference pans in DSC cell B->D C Prepare empty pan as reference E Program temperature ramp (e.g., 10°C/min) D->E F Run DSC scan E->F G Record differential heat flow vs. temperature F->G H Identify endothermic peak G->H I Determine onset/peak T = Melting Point H->I

DSC Experimental Workflow for Melting Point Determination.

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[18] It involves saturating a solvent with the solute and measuring the concentration of the dissolved substance.

Protocol:

  • System Preparation: Prepare a series of buffer solutions across a relevant pH range (e.g., pH 1.2 to 6.8 for biopharmaceutical classification).[19]

  • Sample Addition: Add an excess amount of this compound crystals to a known volume of each buffer solution in a sealed flask. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[19] The time required should be established by preliminary experiments, ensuring the concentration in solution reaches a plateau.[19]

  • Sample Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm).[19]

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[18][19] A calibration curve prepared with known concentrations of the compound is used for quantification.

  • pH Measurement: The pH of each saturated solution should be measured after equilibration to confirm the final pH value.[19]

Solubility_Workflow cluster_setup 1. Setup cluster_equilibration 2. Equilibration cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Add excess 4-Bromobutyric acid to buffer solution B Seal flask A->B C Agitate at constant temperature (e.g., 37°C) B->C D Incubate for 24-72h until equilibrium is reached C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Quantify concentration in filtrate via HPLC/LC-MS F->G H Measure final pH of the solution F->H

Shake-Flask Experimental Workflow for Solubility Determination.

While specific crystallographic data for this compound is not detailed in the provided search results, the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

General Procedure:

  • Crystal Growth: A high-quality single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head in the X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined (structure solution), and this model is then refined against the experimental data to achieve the best possible fit, yielding precise bond lengths, angles, and other structural details.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][10] It is also light-sensitive.[4][5][6] Therefore, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] It should be stored in a tightly sealed container in a cool, dry, dark place.[1][4][6]

References

Methodological & Application

Application Note: 4-Bromobutyric Acid as a Bifunctional Cross-linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromobutyric acid (4-BBA), also known as 4-bromobutanoic acid, is a versatile bifunctional cross-linking reagent.[1][2][3] Its structure contains two distinct reactive moieties: a terminal carboxylic acid and an alkyl bromide. This dual functionality allows for the covalent linkage of two different molecules through a stepwise or controlled conjugation strategy. The carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, while the alkyl bromide group can react with nucleophiles, most notably the thiol groups of cysteine residues.[4][5] This makes 4-BBA an invaluable tool in bioconjugation, protein modification, drug delivery system development, and material science.[1][6][7]

Applications for 4-BBA include:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein-Protein Interaction Studies: Covalently linking interacting proteins to map binding sites or stabilize complexes.

  • Surface Immobilization: Attaching proteins, peptides, or other biomolecules to solid supports for assays and biomaterials.

  • Material Science: Acting as a stabilizing agent or surface passivator, for instance, in the synthesis of stable perovskite quantum dots.[1][8][9]

Principle of Operation

The utility of this compound as a cross-linker stems from the differential reactivity of its two functional ends. The process is typically performed in a two-step manner to ensure specificity and avoid self-polymerization.

  • Carboxylic Acid Activation and Amine Coupling: The carboxylic acid is not intrinsically reactive towards amines. It must first be activated, commonly using the carbodiimide (B86325) chemistry of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester, which is highly reactive towards primary amines (e.g., lysine residues on a protein) at physiological to slightly basic pH, forming a stable amide bond.[5]

  • Alkyl Bromide and Thiol Coupling (Alkylation): The alkyl bromide moiety reacts with strong nucleophiles. It is particularly effective for alkylating the thiol group of cysteine residues under neutral to slightly basic conditions (pH 7.0-8.5).[4] At this pH, the thiol is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the carbon atom bearing the bromine, forming a stable thioether bond.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Thiol Coupling BBA 4-Bromobutyric Acid EDC_NHS EDC / NHS (pH 6.0-7.0) BBA->EDC_NHS Activation Activated_BBA Amine-Reactive NHS Ester EDC_NHS->Activated_BBA Protein1 Biomolecule 1 (e.g., Protein-NH₂) Activated_BBA->Protein1 Amine Coupling (pH 7.2-8.0) Conjugate1 Intermediate Conjugate Protein1->Conjugate1 Conjugate1_ref Intermediate Conjugate Protein2 Biomolecule 2 (e.g., Protein-SH) Final_Conjugate Final Cross-linked Product Protein2->Final_Conjugate Conjugate1_ref->Protein2 Thiol Alkylation (pH 7.0-8.5)

Caption: General reaction pathway for 4-BBA cross-linking.

Data Presentation: Reactivity and Optimal Conditions

The efficiency of the cross-linking reactions is highly dependent on factors like pH, temperature, and reaction time. The following table summarizes the key parameters for utilizing this compound.

Functional GroupReactive PartnerOptimal pH RangeTypical Reaction TimeKey Considerations
Carboxylic Acid Primary Amine (-NH₂)Activation: 6.0-7.0Coupling: 7.2-8.0Activation: 15-30 minCoupling: 2-4 hoursRequires activation with EDC/NHS. EDC is moisture-sensitive. The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.
Alkyl Bromide Thiol (-SH)7.0-8.54-24 hoursThiol groups must be in the reduced state (free -SH). Reaction rate increases with pH as the more nucleophilic thiolate (-S⁻) is formed. Avoid primary amine buffers like Tris, as they can compete in the reaction.

Experimental Protocols

Protocol 1: Two-Step Cross-Linking of Two Proteins (Protein A-NH₂ and Protein B-SH)

This protocol describes the conjugation of a protein rich in accessible lysines (Protein A) to a protein containing a reactive cysteine (Protein B).

Materials Required:

  • This compound (4-BBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein A and Protein B

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer (Amine): 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Conjugation Buffer (Thiol): 1X PBS, 5 mM EDTA, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Hydroxylamine-HCl

  • Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification

  • DMSO (anhydrous)

Experimental Workflow Diagram

G start Start step1 1. Dissolve & Activate 4-BBA with EDC/NHS in Activation Buffer start->step1 step2 2. Add activated 4-BBA to Protein A in Amine Conjugation Buffer step1->step2 step3 3. Quench reaction & remove excess linker (SEC or Dialysis) step2->step3 step4 4. Combine 4-BBA-Protein A with Protein B in Thiol Conjugation Buffer step3->step4 step5 5. Quench reaction with Cysteine or β-Mercaptoethanol step4->step5 step6 6. Purify final conjugate (e.g., SEC) step5->step6 end 7. Analyze Product (SDS-PAGE, MS) step6->end

Caption: Workflow for two-step protein-protein conjugation.

Methodology:

Step A: Activation of this compound

  • Prepare fresh stock solutions. Dissolve 4-BBA, EDC, and NHS in anhydrous DMSO to concentrations of 100 mM each. EDC is moisture-sensitive and should be handled quickly.

  • In a microcentrifuge tube, combine 4-BBA, EDC, and NHS in Activation Buffer. A 1:2:5 molar ratio of 4-BBA:EDC:NHS is a good starting point.

  • Incubate the reaction for 15 minutes at room temperature to generate the amine-reactive NHS ester.

Step B: Conjugation to Protein A (Amine Coupling)

  • Prepare Protein A at a concentration of 1-5 mg/mL in Amine Conjugation Buffer (e.g., PBS, pH 7.2). Ensure the buffer is free of primary amines (e.g., Tris).

  • Add the freshly activated 4-BBA solution to the Protein A solution. Use a 10- to 20-fold molar excess of the linker over the protein.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50 mM and incubate for 15 minutes. This will consume any unreacted NHS esters.

Step C: Purification of the 4-BBA-Protein A Intermediate

  • Remove excess cross-linker and byproducts by running the reaction mixture through a desalting column (size-exclusion chromatography) pre-equilibrated with Thiol Conjugation Buffer (PBS, pH 7.5).

  • Alternatively, perform dialysis against the same buffer (3 x 1 L changes, 2 hours each or overnight).

  • Confirm protein concentration and modification, for example, using mass spectrometry.

Step D: Conjugation to Protein B (Thiol Coupling)

  • Ensure the thiol group on Protein B is reduced and available. If necessary, treat Protein B with a mild reducing agent like TCEP and subsequently remove the agent.

  • Combine the purified 4-BBA-Protein A conjugate with Protein B in Thiol Conjugation Buffer. A 1:1 to 1:1.5 molar ratio of Protein A to Protein B is recommended.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress if possible.

Step E: Final Purification and Analysis

  • Quench any unreacted alkyl bromide groups by adding L-cysteine or β-mercaptoethanol to a final concentration of 10 mM.

  • Purify the final Protein A-Protein B conjugate from unreacted components using size-exclusion chromatography (SEC).

  • Analyze the final product for purity and confirmation of conjugation using SDS-PAGE (a shift in molecular weight should be visible) and mass spectrometry.

Logical Relationships: pH-Dependent Reactivity

The success of the two-step conjugation hinges on the pH control that dictates the reactivity of each functional group.

G cluster_pH Reaction pH cluster_Reactions Reaction Efficiency cluster_Outcomes Outcome pH_Acidic Acidic (pH < 6.5) pH_Neutral Neutral (pH 7.0-7.5) Amine_Coupling Amine Coupling (via NHS Ester) Thiol_Coupling Thiol Coupling (Alkylation) pH_Basic Basic (pH > 8.0) pH_Neutral->Amine_Coupling pH_Neutral->Thiol_Coupling pH_Basic->Amine_Coupling pH_Basic->Thiol_Coupling Amine_Good Good Amine_Coupling->Amine_Good Amine_Coupling->Amine_Good pH 7.2-8.0 Amine_Poor Poor (NHS Hydrolysis) Amine_Coupling->Amine_Poor pH > 8.5 Thiol_Optimal Optimal Thiol_Coupling->Thiol_Optimal pH 8.0-8.5 Thiol_Slow Slow Thiol_Coupling->Thiol_Slow Thiol_Coupling->Thiol_Slow pH 7.0-7.5 Thiol_Very_Slow Very Slow (Thiol Protonated) Thiol_Coupling->Thiol_Very_Slow pH < 7.0 Amine_Optimal Optimal

Caption: Relationship between pH and reaction efficiency for 4-BBA.

References

Application Note: Derivatization of Primary Amines with 4-Bromobutyric Acid for Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the derivatization of primary amines with 4-bromobutyric acid. This method is crucial for researchers in chemical biology and drug development who aim to introduce a reactive alkyl bromide handle onto a target molecule. This "tag" can then be used for subsequent modifications, such as linking to other molecules, surfaces, or for use in proteomics studies as a covalent probe. The protocol described herein utilizes a common and efficient amide coupling strategy employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Introduction

The covalent modification of proteins and other biomolecules is a powerful tool for studying their function, localization, and interactions. A common strategy involves the derivatization of primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, with a bifunctional linker. This compound serves as an excellent reagent for this purpose, providing a four-carbon spacer and a reactive alkyl bromide. The resulting N-alkyl-4-bromobutanamide can then be subjected to nucleophilic substitution with a variety of nucleophiles, enabling a wide range of downstream applications.

The formation of the amide bond between the primary amine and this compound is typically achieved through the use of coupling reagents that activate the carboxylic acid. Carbodiimides, such as EDC, are widely used for this purpose.[1][2] The addition of HOBt is known to suppress side reactions and minimize racemization, leading to higher yields and purity of the desired product.[3][4]

This document provides a step-by-step experimental protocol for this derivatization, guidelines for purification, and representative quantitative data.

Data Presentation

The efficiency of the amide coupling reaction can vary depending on the specific primary amine and the reaction conditions. The following table summarizes typical yields obtained for the coupling of various primary amines with carboxylic acids using EDC and HOBt, which can be considered representative for the derivatization with this compound.

Primary Amine SubstrateCarboxylic AcidCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
Aniline derivativeBoc-ValineEDC, DMAP, cat. HOBt, DIPEAAcetonitrile4211-19[3]
4-amino-N-(4-methoxybenzyl)benzamideBoc-ValineDCC, DMAP, cat. HOBtAcetonitrile4251[3]
BiphenylamineBoc-ProlineEDC, DMAP, cat. HOBt, DIPEAAcetonitrile1475[3]
4-t-butylaniline derivativeThiazole carboxylic acidEDC, DMAP, cat. HOBt, DIPEAAcetonitrile1058[3]
Boc-piperidine-4-amineBoc-ProlineEDC, DMAP, cat. HOBt, DIPEAAcetonitrile1291[3]

Experimental Protocols

Materials and Reagents
  • Primary amine-containing compound

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Protocol for Derivatization of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

    • Add HOBt (1.2 equivalents) to the solution.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA or Et3N (2.0 equivalents) to the stirred solution.

    • Slowly add EDC·HCl (1.2 equivalents) portion-wise over 10-15 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO3 (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-4-bromobutanamide.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

derivatization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Primary Amine (1.0 eq) B Add this compound (1.1 eq) A->B C Add HOBt (1.2 eq) B->C D Cool to 0°C C->D E Add DIPEA (2.0 eq) D->E F Add EDC·HCl (1.2 eq) E->F G Stir at RT (12-24 h) F->G H Dilute with DCM G->H I Wash with 1M HCl H->I J Wash with NaHCO3 I->J K Wash with Brine J->K L Dry & Concentrate K->L M Silica Gel Chromatography L->M N Characterization (NMR, MS) M->N

References

Application Notes and Protocols: 4-Bromobutyric Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-bromobutyric acid and its derivatives as key starting materials in the synthesis of important pharmaceutical intermediates. The protocols are compiled from established literature and offer step-by-step guidance for the synthesis of intermediates for drugs such as the anxiolytic agent Buspirone, the nootropic Piracetam, and protected forms of the neurotransmitter GABA.

Introduction

This compound is a versatile bifunctional molecule widely employed in organic synthesis. Its carboxylic acid and alkyl bromide moieties allow for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document focuses on its application in alkylation and cyclization reactions to form key intermediates for several classes of drugs.

Synthesis of Buspirone Intermediate

Buspirone is an anxiolytic agent that acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][2] A key intermediate in its synthesis is 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine, which can be prepared in a two-step sequence starting from a derivative of this compound, 4-bromobutyronitrile.

Reaction Scheme:

Buspirone_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation 1-(pyrimidin-2-yl)piperazine 1-(pyrimidin-2-yl)piperazine C8H12N4 Intermediate_Nitrile 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanenitrile C12H17N5 1-(pyrimidin-2-yl)piperazine->Intermediate_Nitrile Na2CO3, n-butanol 4-chlorobutyronitrile (B21389) 4-chlorobutyronitrile C4H6ClN 4-chlorobutyronitrile->Intermediate_Nitrile Intermediate_Amine 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine C12H21N5 Intermediate_Nitrile_ref 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanenitrile C12H17N5 Intermediate_Nitrile_ref->Intermediate_Amine Raney Ni, Hydrazine (B178648), Reflux Glutaric_Anhydride 3,3-tetramethyleneglutaric anhydride C9H12O3 Buspirone Buspirone C21H31N5O2 Glutaric_Anhydride->Buspirone Intermediate_Amine_ref 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine C12H21N5 Intermediate_Amine_ref->Buspirone

Caption: Synthetic route to Buspirone.

Experimental Protocols:

Protocol 2.1: Synthesis of 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanenitrile

This protocol describes the alkylation of 1-(2-pyrimidinyl)piperazine with 4-chlorobutyronitrile.

Reagent/SolventMolar Eq.Molecular WeightAmount
1-(2-pyrimidinyl)piperazine1.0164.21 g/mol 16.4 g
4-chlorobutyronitrile1.1103.55 g/mol 11.4 g
Sodium Carbonate (Na₂CO₃)2.0105.99 g/mol 21.2 g
n-Butanol-74.12 g/mol 200 mL

Procedure:

  • To a stirred suspension of 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mol) and sodium carbonate (21.2 g, 0.2 mol) in n-butanol (200 mL), add 4-chlorobutyronitrile (11.4 g, 0.11 mol).

  • Heat the mixture to reflux and maintain for 10 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanenitrile.

Protocol 2.2: Synthesis of 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine

This protocol details the reduction of the intermediate nitrile to the corresponding primary amine using Raney nickel.[3]

Reagent/SolventMolar Eq.Molecular WeightAmount
4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanenitrile1.0231.30 g/mol 115.7 g (0.5 mol)
Raney NickelCatalytic-~50 mL suspension
HydrazineExcess32.05 g/mol 120 g
Isopropyl Alcohol-60.10 g/mol 1.5 L

Procedure:

  • Dissolve 4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyronitrile (115.7 g, 0.5 mole) in 1.5 L of isopropyl alcohol.[3]

  • Add approximately 50 mL of a suspension of Raney nickel in anhydrous ethanol.[3]

  • Heat the reaction mixture to reflux and add hydrazine (120 g) dropwise.[3]

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the Raney nickel catalyst.[3]

  • Concentrate the filtrate in vacuo to obtain a yellow oil.[3]

  • Purify the oil by distillation to yield 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine (Yield: 60%).[3]

Synthesis of Piracetam

Piracetam, a nootropic drug, is a cyclic derivative of GABA.[4][5] Its synthesis can be achieved from 2-pyrrolidone and an ethyl haloacetate.

Reaction Scheme:

Piracetam_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Ammonolysis 2-pyrrolidone 2-pyrrolidone C4H7NO Intermediate_Ester ethyl 2-(2-oxopyrrolidin-1-yl)acetate C8H13NO3 2-pyrrolidone->Intermediate_Ester Sodium Methoxide (B1231860) ethyl_chloroacetate ethyl chloroacetate (B1199739) C4H7ClO2 ethyl_chloroacetate->Intermediate_Ester Piracetam Piracetam C6H10N2O2 Intermediate_Ester_ref ethyl 2-(2-oxopyrrolidin-1-yl)acetate C8H13NO3 Intermediate_Ester_ref->Piracetam Ammonia (B1221849)

Caption: Synthetic route to Piracetam.

Experimental Protocols:

Protocol 3.1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

This protocol describes the alkylation of 2-pyrrolidone with ethyl chloroacetate.[1]

Reagent/SolventMolar Eq.Molecular WeightAmount
2-Pyrrolidone1.085.10 g/mol 850 kg
Sodium Methoxide1.054.02 g/mol In solution
Ethyl Chloroacetate1.0122.55 g/mol 128 kg

Procedure:

  • Dissolve 2-pyrrolidone (850 kg) in a sodium methoxide solution to form the sodium salt of 2-pyrrolidone.[1]

  • To the resulting solution, add ethyl chloroacetate (128 kg) to initiate the condensation reaction.[1]

  • After the reaction is complete, the mixture contains ethyl 2-pyrrolidoneacetate.

Protocol 3.2: Synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide)

This protocol details the ammonolysis of the intermediate ester to form Piracetam.[1]

Reagent/SolventMolar Eq.Molecular WeightAmount
Ethyl 2-pyrrolidoneacetate1.0171.19 g/mol From previous step
AmmoniaExcess17.03 g/mol Gaseous

Procedure:

  • Introduce ammonia gas into the reaction mixture containing ethyl 2-pyrrolidoneacetate.[1]

  • Stir the reaction mixture for 2 hours.[1]

  • Allow the mixture to stand for crystallization.

  • Filter the solid and dry to obtain 2-pyrrolidone acetamide (B32628) (Piracetam).[1]

  • The reported yield for the overall process is 76%.[1]

Synthesis of N-Boc-γ-aminobutyric acid (GABA)

Protecting the amino group of GABA is often necessary for its use in further synthetic transformations. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.

Reaction Scheme:

GABA_Protection 4-aminobutyric_acid γ-aminobutyric acid (GABA) C4H9NO2 N-Boc-GABA N-Boc-γ-aminobutyric acid C9H17NO4 4-aminobutyric_acid->N-Boc-GABA Dioxane, NaHCO₃ (aq) Boc_anhydride di-tert-butyl dicarbonate (B1257347) (Boc₂O) C10H18O5 Boc_anhydride->N-Boc-GABA

Caption: Boc protection of GABA.

Experimental Protocol 4.1: Synthesis of N-Boc-γ-aminobutyric acid [6]

Reagent/SolventMolar Eq.Molecular WeightAmount
γ-aminobutyric acid (GABA)1.0103.12 g/mol (e.g., 10.3 g)
Di-tert-butyl dicarbonate (Boc₂O)1.1218.25 g/mol (e.g., 24.0 g)
Dioxane-88.11 g/mol (e.g., 50 mL)
1 M Sodium Bicarbonate (aq)--(e.g., 50 mL)
1 M Hydrochloric Acid (aq)--As needed
Ethyl Acetate (B1210297)-88.11 g/mol For extraction

Procedure:

  • In a round-bottom flask, dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate solution.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[6]

  • Monitor the reaction completion by TLC.

  • Once complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.[6]

  • Extract the aqueous layer with ethyl acetate (3 times).[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.[6]

Signaling Pathways

Buspirone and the 5-HT1A Receptor Signaling Pathway

Buspirone exerts its anxiolytic effects primarily through its action as a partial agonist at serotonin 5-HT1A receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Buspirone_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Buspirone Buspirone 5HT1A_Autoreceptor 5-HT1A Autoreceptor Buspirone->5HT1A_Autoreceptor Agonist 5HT1A_Receptor 5-HT1A Receptor Buspirone->5HT1A_Receptor Partial Agonist Serotonin_Release_Inhibition Inhibition of Serotonin Release 5HT1A_Autoreceptor->Serotonin_Release_Inhibition Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion of ATP to PKA Protein Kinase A cAMP->PKA Decreased activation Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) PKA->Neuronal_Inhibition

Caption: Buspirone's mechanism of action at the 5-HT1A receptor.

Piracetam's Influence on Neuronal Signaling

The nootropic effects of Piracetam are believed to be mediated through the modulation of both cholinergic and glutamatergic neurotransmitter systems, as well as by improving the fluidity of neuronal membranes.[7]

Piracetam_Pathway cluster_0 Cholinergic System cluster_1 Glutamatergic System cluster_2 Neuronal Membrane Piracetam Piracetam ACh_Receptors Muscarinic ACh Receptors Piracetam->ACh_Receptors Modulates NMDA_Receptors NMDA Receptors Piracetam->NMDA_Receptors Modulates Membrane_Fluidity Increased Membrane Fluidity Piracetam->Membrane_Fluidity ACh_Function Enhanced Acetylcholine Function ACh_Receptors->ACh_Function Cognitive_Enhancement Cognitive Enhancement ACh_Function->Cognitive_Enhancement Learning_Memory Enhanced Learning and Memory NMDA_Receptors->Learning_Memory Learning_Memory->Cognitive_Enhancement Membrane_Fluidity->Cognitive_Enhancement

Caption: Piracetam's multi-faceted mechanism of action.

Doramapimod and the p38 MAPK Signaling Pathway

While a direct synthetic route from this compound to Doramapimod was not detailed in the provided search results, Doramapimod is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling pathway involved in inflammation. Understanding this pathway is crucial for drug development professionals working on inflammatory diseases.

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, MLK) Inflammatory_Stimuli->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylates Doramapimod Doramapimod Doramapimod->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Targets->Inflammatory_Response Leads to

Caption: The p38 MAPK signaling pathway and the inhibitory action of Doramapimod.

References

Surface Modification of Biomaterials Using 4-Bromobutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of biomaterials using 4-Bromobutyric acid. This bifunctional molecule serves as an effective linker to introduce carboxyl groups onto a biomaterial surface, which can then be used for the covalent immobilization of various bioactive molecules, such as proteins, peptides, and drugs. This surface functionalization is critical for enhancing the biocompatibility, bioactivity, and overall performance of biomaterials used in medical devices, tissue engineering scaffolds, and drug delivery systems.

Overview of the Modification Strategy

The surface modification process involves a multi-step approach to covalently attach this compound to a biomaterial surface and subsequently use it as an anchor for biomolecule immobilization. The general workflow is as follows:

  • Surface Preparation and Activation: The biomaterial surface is first cleaned and then activated to introduce reactive functional groups, typically hydroxyl (-OH) or amine (-NH2) groups.

  • Grafting of an Amine-Terminated Silane (B1218182) (for hydroxylated surfaces): For surfaces rich in hydroxyl groups (e.g., titanium, glass), an aminosilane (B1250345) is grafted to introduce primary amine groups.

  • Covalent Attachment of this compound: The carboxylic acid end of this compound is reacted with the amine groups on the surface to form a stable amide bond. This leaves a terminal bromide group available for further reactions, though for the purpose of creating a carboxylated surface for protein immobilization, the strategy is slightly different. A more common approach is to first create an amine-terminated surface and then react it with a molecule that has two carboxyl groups, with one protected, or by using a linker that presents a terminal carboxyl group. However, for this protocol, we will focus on creating a carboxyl-terminated surface by first creating an amine surface and then coupling it to one end of a dicarboxylic acid, leaving the other end free. A more direct approach for creating a carboxylated surface would be to use a carboxy-terminated silane. For the purpose of illustrating the use of this compound as a linker, we will present a hypothetical two-step process where it is first converted to an amine-reactive species. A more direct and common approach for creating a carboxylated surface for protein immobilization is to use a carboxyl-terminated linker from the outset.

  • Activation of the Terminal Carboxyl Group: The newly introduced carboxyl groups are activated using carbodiimide (B86325) chemistry (EDC/NHS) to make them reactive towards primary amines on the target biomolecule.

  • Immobilization of Biomolecules: The activated carboxyl groups react with amine groups on the biomolecule (e.g., lysine (B10760008) residues in a protein) to form a stable amide bond.

This strategy allows for the controlled and stable immobilization of biomolecules, which is crucial for retaining their biological activity and achieving the desired therapeutic or biological effect.

Data Presentation

The following tables summarize typical quantitative data obtained during the surface modification process. These values are illustrative and can vary depending on the specific biomaterial, reagents, and reaction conditions.

Table 1: Surface Characterization at Each Modification Step

Modification StepWater Contact Angle (°)Elemental Composition (Atomic %) - XPS
Unmodified Titanium75 ± 5Ti: 30%, O: 60%, C: 10%
Hydroxylated Titanium20 ± 4Ti: 32%, O: 65%, C: 3%
Aminosilanized Titanium55 ± 6Ti: 28%, O: 55%, C: 12%, N: 3%, Si: 2%
This compound Modified65 ± 5Ti: 25%, O: 50%, C: 18%, N: 2%, Si: 2%, Br: 3%

Table 2: Fibroblast Adhesion and Proliferation on Modified Surfaces

SurfaceCell Adhesion (Cells/mm²) at 24hCell Proliferation (Fold Increase) at 72h
Unmodified Titanium350 ± 401.5 ± 0.2
Aminosilanized Titanium550 ± 502.1 ± 0.3
Collagen Immobilized Surface1200 ± 1003.5 ± 0.4

Experimental Protocols

Protocol 1: Surface Cleaning and Hydroxylation of Titanium

This protocol describes the preparation of a clean, hydroxyl-rich titanium surface, which is the foundational step for subsequent modifications.

Materials:

  • Titanium substrates

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and can be explosive when mixed with organic solvents. Handle with extreme care in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Solvent Cleaning:

    • Place the titanium substrates in a glass beaker.

    • Add acetone and sonicate for 15 minutes.

    • Decant the acetone and replace it with isopropanol.

    • Sonicate for another 15 minutes.

    • Rinse the substrates thoroughly with DI water.

  • Piranha Etching:

    • In a designated glass beaker inside a fume hood, slowly and carefully add the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot.

    • Immerse the cleaned substrates in the freshly prepared Piranha solution for 30-60 minutes.

    • Carefully remove the substrates using acid-resistant tweezers and rinse them extensively with DI water.

  • Drying:

    • Dry the substrates under a gentle stream of nitrogen gas.

    • The surface should now be highly hydrophilic. This can be confirmed by a low water contact angle (<20°). Use the activated substrates immediately for the next step.

Protocol 2: Aminosilanization of Hydroxylated Titanium

This protocol details the grafting of an aminosilane to introduce primary amine groups on the hydroxylated surface.

Materials:

  • Hydroxylated titanium substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Nitrogen atmosphere (glove box or Schlenk line)

  • Oven

Procedure:

  • Preparation of Silane Solution:

    • In a nitrogen-filled glovebox or under a nitrogen atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Silanization Reaction:

    • Immerse the freshly hydroxylated titanium substrates in the APTES solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the silane solution and rinse with fresh anhydrous toluene.

    • Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any physically adsorbed silane molecules.

    • Repeat the sonication step with fresh toluene.

  • Curing:

    • Dry the substrates under a nitrogen stream.

    • Cure the grafted silane layer by baking the substrates in an oven at 110°C for 30 minutes. This step promotes the formation of stable siloxane bonds.

Protocol 3: Covalent Attachment of this compound

This protocol describes the reaction of the amine-functionalized surface with this compound.

Materials:

  • Aminosilanized titanium substrates

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Activation of this compound:

    • Prepare a solution of this compound in MES buffer.

    • Add EDC and NHS to the solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of this compound.

  • Coupling to the Aminosilanized Surface:

    • Immerse the aminosilanized titanium substrates in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Wash thoroughly with MES buffer, followed by PBS, and finally with DI water to remove any unreacted reagents.

    • Dry the substrates under a nitrogen stream.

Protocol 4: Immobilization of Proteins onto Carboxyl-Terminated Surfaces

This protocol details the covalent attachment of a protein (e.g., collagen, fibronectin) to the this compound modified surface.

Materials:

  • This compound modified titanium substrates

  • Protein to be immobilized (e.g., collagen)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Activation of Surface Carboxyl Groups:

    • Prepare a solution of EDC and NHS in MES buffer. A common concentration is 10 mg/mL EDC and 5 mg/mL NHS.

    • Immerse the carboxyl-terminated substrates in the EDC/NHS solution for 15-30 minutes at room temperature.

    • Rinse the substrates with MES buffer to remove excess EDC and NHS.

  • Protein Immobilization:

    • Immediately immerse the activated substrates in a solution of the protein in PBS (pH 7.4). The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 1 mg/mL.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrates from the protein solution.

    • Immerse the substrates in the quenching solution for 15-30 minutes to deactivate any unreacted NHS-esters.

    • Wash the substrates extensively with PBS to remove any non-covalently bound protein.

    • Store the protein-functionalized substrates in PBS at 4°C until use.

Visualizations

Experimental Workflow for Surface Modification

experimental_workflow Start Biomaterial Substrate (e.g., Titanium) Cleaning Solvent Cleaning (Acetone, Isopropanol) Start->Cleaning Hydroxylation Piranha Etching (H₂SO₄/H₂O₂) Cleaning->Hydroxylation Aminosilanization APTES Grafting Hydroxylation->Aminosilanization Carboxylation This compound Coupling (EDC/NHS) Aminosilanization->Carboxylation Activation Carboxyl Activation (EDC/NHS) Carboxylation->Activation Immobilization Biomolecule Immobilization Activation->Immobilization Final Functionalized Biomaterial Immobilization->Final

Caption: Workflow for the surface modification of a biomaterial with this compound and subsequent biomolecule immobilization.

Logical Relationship of Surface Chemistry

surface_chemistry Substrate Biomaterial Surface -OH Silane Aminosilane Layer -NH₂ Substrate->Silane APTES Grafting Linker This compound Linker -COOH Silane->Linker EDC/NHS Coupling Activated Activated Surface -CO-NHS Linker->Activated EDC/NHS Activation Biomolecule Immobilized Biomolecule Activated->Biomolecule Amine Reaction

Caption: Chemical transformations on the biomaterial surface during functionalization.

These protocols and data provide a foundational framework for the surface modification of biomaterials using this compound. Researchers are encouraged to optimize the reaction conditions for their specific biomaterial and application to achieve the desired surface properties and biological performance.

Application Notes and Protocols: 4-Bromobutyric Acid as a Non-Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyric acid is a versatile bifunctional molecule that can be employed as a non-cleavable linker in bioconjugation techniques. Its simple structure, comprising a carboxylic acid and a reactive alkyl bromide, allows for the covalent attachment of payloads, such as small molecule drugs or imaging agents, to biomolecules like antibodies and proteins. The resulting thioether or amine bond provides a stable connection, crucial for applications such as the development of antibody-drug conjugates (ADCs) where premature drug release can lead to off-target toxicity.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a linker in bioconjugation.

Principle of Bioconjugation with this compound

The use of this compound as a linker relies on the reactivity of its two functional groups:

  • Carboxylic Acid: This group can be activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface.

  • Alkyl Bromide: This electrophilic group readily reacts with nucleophiles, most notably the thiol group of cysteine residues, through an alkylation reaction to form a stable thioether bond.

This dual reactivity allows for two primary strategies for incorporating the this compound linker:

  • Cysteine Alkylation: The alkyl bromide end of the linker reacts directly with a free thiol group on a cysteine residue. The carboxylic acid can then be used for subsequent conjugation to a payload.

  • Lysine Acylation: The carboxylic acid is first activated (e.g., using EDC/NHS chemistry) and then reacted with the amine group of a lysine residue. The alkyl bromide is then available for conjugation to a thiol-containing payload.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics of bioconjugates synthesized using a this compound linker. The data is representative and may vary depending on the specific biomolecule, payload, and reaction conditions.

Table 1: Reaction Efficiency and Stoichiometry

Target ResidueConjugation MethodTypical Molar Ratio (Linker:Biomolecule)Expected Drug-to-Antibody Ratio (DAR)Typical Reaction Time
CysteineAlkylation5-20 fold excess2-42-4 hours
LysineEDC/NHS Activation10-50 fold excess2-84-6 hours

Table 2: Stability of the Bioconjugate Linkage

Linkage TypeBond FormedStability in Human Plasma (t½)Cleavage Mechanism
ThioetherC-S> 7 daysNon-cleavable; requires antibody degradation
AmideC-N> 14 daysNon-cleavable; requires antibody degradation

Experimental Protocols

Protocol 1: Conjugation of this compound to Cysteine Residues

This protocol describes the alkylation of free cysteine residues on a protein with this compound.

Materials:

  • Protein (e.g., antibody) with accessible cysteine residues

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: N-acetyl-L-cysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in a small amount of an organic co-solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

    • Add the this compound solution to the reduced antibody solution at a 10 to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of N-acetyl-L-cysteine to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and quenching reagent.[4]

  • Characterization:

    • Determine the linker-to-antibody ratio using techniques such as mass spectrometry.[5]

Protocol 2: Conjugation of a Payload to Lysine Residues via a this compound Linker

This protocol involves the activation of the carboxylic acid of this compound followed by reaction with lysine residues on a protein.

Materials:

  • Protein (e.g., antibody)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Payload with a primary amine group

  • Purification system (e.g., SEC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Antibody:

    • Exchange the buffer of the antibody solution to the Coupling Buffer.

    • Add the activated this compound (NHS ester) solution to the antibody solution at a 10 to 50-fold molar excess.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.

    • Incubate for 30 minutes.

  • Purification and Payload Conjugation:

    • Purify the antibody-linker conjugate by SEC.

    • The purified conjugate with the reactive alkyl bromide can then be reacted with a thiol-containing payload following a similar procedure to Protocol 1, step 2.

  • Final Purification and Characterization:

    • Purify the final ADC by SEC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[6][7]

Visualizations

Signaling Pathway Targeted by an ADC

Signaling_Pathway cluster_cell Tumor Cell Receptor Tumor Antigen (e.g., HER2) Internalization Endocytosis Receptor->Internalization ADC Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage ADC Antibody-Drug Conjugate (this compound Linker) ADC->Receptor

Caption: ADC targeting a tumor antigen, leading to internalization and payload release.

Experimental Workflow for Cysteine Conjugation

Experimental_Workflow Start Start: Antibody Solution Reduction Antibody Reduction (TCEP) Start->Reduction Purification1 Desalting Column Reduction->Purification1 Conjugation Conjugation with This compound Purification1->Conjugation Quenching Quenching (N-acetyl-cysteine) Conjugation->Quenching Purification2 Size-Exclusion Chromatography Quenching->Purification2 Characterization Characterization (MS, HIC, SEC) Purification2->Characterization End Final Bioconjugate Characterization->End

Caption: Workflow for conjugating this compound to cysteine residues.

Logical Relationship of this compound in Bioconjugation

Logical_Relationship cluster_linker This compound cluster_biomolecule Biomolecule (e.g., Antibody) cluster_payload Payload (e.g., Drug) Carboxylic\nAcid Carboxylic Acid Lysine Residue\n(Amine Group) Lysine Residue (Amine Group) Carboxylic\nAcid->Lysine Residue\n(Amine Group) EDC/NHS Coupling Alkyl\nBromide Alkyl Bromide Cysteine Residue\n(Thiol Group) Cysteine Residue (Thiol Group) Alkyl\nBromide->Cysteine Residue\n(Thiol Group) Alkylation Reactive Group\n(e.g., Amine, Thiol) Reactive Group (e.g., Amine, Thiol) Biomolecule (e.g., Antibody) Biomolecule (e.g., Antibody) Payload (e.g., Drug) Payload (e.g., Drug) Biomolecule (e.g., Antibody)->Payload (e.g., Drug) Forms Stable Bioconjugate

Caption: Reactivity of this compound with biomolecule functional groups.

References

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Using 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDAC inhibitors (HDACis) a promising class of therapeutic agents.[3][4]

A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap group. 4-Bromobutyric acid and its derivatives are versatile building blocks for introducing a four-carbon linker, a common feature in many potent HDAC inhibitors, including analogues of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat).[5][6][7]

These application notes provide detailed protocols for the synthesis of a model HDAC inhibitor using this compound, as well as methodologies for evaluating its biological activity.

Synthesis of a Model HDAC Inhibitor

This section outlines a general two-step synthesis for a model HDAC inhibitor, starting with the acylation of an aromatic amine with 4-bromobutyryl chloride, followed by the conversion of the terminal bromide to a hydroxamic acid.

Step 1: Synthesis of N-Aryl-4-bromobutanamide (Intermediate)

This step involves the formation of an amide bond between an aromatic amine (the "cap" group) and 4-bromobutyryl chloride. 4-Bromobutyryl chloride can be synthesized from this compound or is commercially available.[8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected aromatic amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.

  • Acylation: Slowly add a solution of 4-bromobutyryl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl-4-bromobutanamide intermediate.

Step 2: Synthesis of N-Aryl-N-hydroxybutanamide (Final HDAC Inhibitor)

This final step involves the conversion of the alkyl bromide of the intermediate to a hydroxamic acid, the zinc-binding group.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-aryl-4-bromobutanamide intermediate (1.0 equivalent) in a suitable solvent mixture, such as methanol/THF.

  • Hydroxylamine (B1172632) Treatment: Prepare a solution of hydroxylamine hydrochloride (3.0 equivalents) and a base like sodium methoxide (B1231860) or potassium hydroxide (B78521) (3.0 equivalents) in methanol. Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-N-hydroxybutanamide.

Biological Evaluation of HDAC Inhibitors

The following are standard protocols to assess the efficacy of newly synthesized HDAC inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized HDAC inhibitor in DMSO.

    • Dilute the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic HDAC substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compound at various concentrations (serial dilutions).

    • Add the diluted HDAC enzyme to all wells except the negative control.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized HDAC inhibitors on cancer cell lines.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized HDAC inhibitor in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3][10]

Data Presentation

The following tables summarize representative data for HDAC inhibitors containing a butyrate (B1204436) or similar short-chain aliphatic linker.

Table 1: In Vitro HDAC Inhibitory Activity

CompoundLinker LengthTarget HDACIC50 (nM)Reference
Sodium Butyrate4 carbonsHDAC1300,000[11]
Sodium Butyrate4 carbonsHDAC2400,000[11]
Sodium Butyrate4 carbonsHDAC7300,000[11]
SAHA (Vorinostat)8 carbonspan-HDAC~50[5]
Pyrimidine Derivative4 carbons (butoxy)HDAC416,600[5]
Pyrimidine Derivative4 carbons (butoxy)HDAC81,200[5]

Table 2: Cytotoxicity of HDAC Inhibitors in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Sodium ButyrateMDA-MB-468 (Breast Cancer)MTT3100[12]
SAHA (Vorinostat)Prostate Cancer CellsMTTDose-dependent inhibition[13]
TSAMDA-MB231 (Breast Cancer)MTTDose-dependent inhibition[14]

Visualizations

G cluster_synthesis Synthetic Workflow A This compound B 4-Bromobutyryl Chloride A->B SOCl2 or (COCl)2 D N-Aryl-4-bromobutanamide (Intermediate) B->D Acylation C Aromatic Amine (Cap Group) C->D F HDAC Inhibitor (Final Product) D->F Nucleophilic Substitution E Hydroxylamine E->F G cluster_pathway HDAC Inhibition Signaling Pathway HDACi HDAC Inhibitor (e.g., Butyrate-based) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcHistones Acetylated Histones Histones->AcHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcHistones->OpenChromatin p21Gene p21 Gene OpenChromatin->p21Gene Transcription p21Protein p21 Protein p21Gene->p21Protein Translation CDK Cyclin/CDK Complexes p21Protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/G2 Phase) CDK->CellCycleArrest Progression

References

Application Notes and Protocols for the Esterification of 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of methyl and ethyl esters of 4-bromobutyric acid, valuable intermediates in pharmaceutical and chemical synthesis.[1][2][3] The protocols are based on the Fischer-Speier esterification method, a classic approach involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6]

General Reaction Scheme

The esterification of this compound proceeds by reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][7][8] The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[5][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the esterification of this compound with methanol and ethanol (B145695).

ProductReactantsCatalystSolventReaction Time & Temp.YieldPurityReference
Methyl 4-bromobutyrateThis compound, MethanolH₂SO₄MethanolNot specified~75%>98.0%[1][9][10]
Ethyl 4-bromobutyrateThis compound, Ethanol4N HCl in dioxaneEthanol16 hours, Room Temp.85.5%>98%[11]
Ethyl 4-bromobutyrateThis compound, EthanolHBrEthanol6 hours, 25-30°C85%Not specified[9][10]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromobutyrate

This protocol describes the synthesis of methyl 4-bromobutyrate via Fischer esterification of this compound using methanol and a sulfuric acid catalyst.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC or after a set time, e.g., 12 hours), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane or diethyl ether.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[11] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 4-bromobutyrate.

  • Purification: The crude product can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.[1][12]

Protocol 2: Synthesis of Ethyl 4-bromobutyrate

This protocol details the synthesis of ethyl 4-bromobutyrate from this compound and ethanol, utilizing a hydrochloric acid catalyst.[11]

Materials:

  • This compound

  • Ethanol (absolute)

  • 4N HCl in dioxane

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (e.g., 3 g, 18 mmol) in ethanol (30 mL), add a 4N HCl solution in dioxane (5 mL).[11]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[11]

  • Work-up:

    • Upon completion, remove the volatile components under vacuum.[11]

    • Dissolve the concentrated residue in 150 mL of dichloromethane.[11]

    • Transfer the organic phase to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 150 mL) and brine (1 x 150 mL).[11]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.[11]

  • Final Product: Dry the concentrated residue under vacuum to yield ethyl 4-bromobutyrate as a yellow oil.[11] The product can be characterized by ¹H NMR.[11][13]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of this compound.

Fischer_Esterification node_start This compound + Alcohol node_protonation Protonation of Carbonyl Oxygen node_start->node_protonation H⁺ (catalyst) node_intermediate1 Protonated Carboxylic Acid node_protonation->node_intermediate1 node_nucleophilic_attack Nucleophilic Attack by Alcohol node_intermediate1->node_nucleophilic_attack + ROH node_intermediate2 Tetrahedral Intermediate node_nucleophilic_attack->node_intermediate2 node_proton_transfer Proton Transfer node_intermediate2->node_proton_transfer node_intermediate3 Protonated Tetrahedral Intermediate node_proton_transfer->node_intermediate3 node_elimination Elimination of Water node_intermediate3->node_elimination node_intermediate4 Protonated Ester node_elimination->node_intermediate4 - H₂O node_deprotonation Deprotonation node_intermediate4->node_deprotonation node_end Ester + H₂O + Catalyst node_deprotonation->node_end - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 4-bromobutyrate esters.

Experimental_Workflow node_reaction Reaction: This compound + Alcohol + Catalyst node_workup Aqueous Work-up node_reaction->node_workup node_extraction Extraction with Organic Solvent node_workup->node_extraction node_washing Washing: 1. H₂O 2. NaHCO₃ (aq) 3. Brine node_extraction->node_washing node_drying Drying of Organic Layer (e.g., MgSO₄) node_washing->node_drying node_filtration Filtration node_drying->node_filtration node_concentration Concentration (Rotary Evaporation) node_filtration->node_concentration node_purification Purification (Vacuum Distillation) node_concentration->node_purification node_product Pure Ester Product node_purification->node_product

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols: The Use of 4-Bromobutyric Acid in the Preparation of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyric acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of radiolabeled compounds for diagnostic and therapeutic applications in nuclear medicine. Its utility stems from the presence of two distinct functional groups: a carboxylic acid and a bromoalkane. The carboxylic acid allows for covalent attachment to biomolecules such as peptides and other targeting vectors, while the bromine atom can be displaced by a radionuclide or serve as a precursor for the introduction of a radiolabel.

These application notes provide a detailed overview of two primary applications of this compound and its derivatives in the preparation of radiolabeled compounds:

  • Direct Radiolabeling: Synthesis of radiolabeled butyric acid analogues, such as 4-[¹⁸F]fluorobutyric acid, where the bromine is substituted with a positron-emitting radionuclide.

  • Bifunctional Linker: Utilization of the 4-bromobutyryl moiety to connect a targeting molecule to a chelator for subsequent radiolabeling with metallic radionuclides, or as a component of a larger functional linker to modulate the pharmacokinetic properties of the resulting radiopharmaceutical.

Application 1: Direct Radiolabeling of this compound Derivatives

A key application of this compound derivatives is in the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET). The bromine atom serves as a good leaving group for nucleophilic substitution with [¹⁸F]fluoride.

Protocol: Automated Synthesis of 4-[¹⁸F]Fluorobutyric Acid

This protocol describes the synthesis of 4-[¹⁸F]fluorobutyric acid from its precursor, methyl 4-bromobutyrate, using an automated synthesis module.[1]

1. Materials and Reagents:

  • Methyl 4-bromobutyrate (precursor)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Water for Injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

2. Experimental Workflow:

G cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Radiofluorination cluster_3 Step 4: Purification of Intermediate cluster_4 Step 5: Hydrolysis cluster_5 Step 6: Neutralization and Final Purification A Aqueous [¹⁸F]Fluoride B QMA Cartridge A->B Trapping C Elution with K₂₂₂/K₂CO₃ in CH₃CN/H₂O B->C D Dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex C->D Evaporation F Reaction at 110°C for 10 min D->F E Methyl 4-bromobutyrate in CH₃CN E->F G Methyl 4-[¹⁸F]fluorobutyrate F->G H Semi-preparative HPLC G->H I Purified Methyl 4-[¹⁸F]fluorobutyrate H->I K Heating at 115°C for 10 min I->K J NaOH solution J->K L 4-[¹⁸F]Fluorobutyric acid (sodium salt) K->L M Neutralization with HCl L->M N C18 Cartridge Purification M->N O Final Product: 4-[¹⁸F]Fluorobutyric acid N->O

Figure 1: Experimental workflow for the automated synthesis of 4-[¹⁸F]Fluorobutyric acid.

3. Detailed Method:

  • [¹⁸F]Fluoride Production and Trapping: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction and trapped on a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge.

  • Elution: The trapped [¹⁸F]F⁻ is eluted into the reactor with a solution of Kryptofix 2.2.2 and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen at elevated temperature to yield the anhydrous and highly reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiofluorination: A solution of methyl 4-bromobutyrate in acetonitrile is added to the reactor. The reaction mixture is heated at 110°C for 10 minutes to produce methyl 4-[¹⁸F]fluorobutyrate.

  • Intermediate Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Hydrolysis: The collected fraction containing methyl 4-[¹⁸F]fluorobutyrate is hydrolyzed by heating with a sodium hydroxide solution at 115°C for 10 minutes.

  • Neutralization and Final Purification: The reaction mixture is neutralized with hydrochloric acid. The resulting solution is diluted with water and passed through a C18 cartridge. The cartridge is washed with water to remove unreacted starting materials and byproducts. The final product, 4-[¹⁸F]fluorobutyric acid, is eluted from the cartridge with a small volume of ethanol and diluted with saline for injection.

4. Quantitative Data:

ParameterMethyl 4-[¹⁸F]fluorobutyrate4-[¹⁸F]Fluorobutyric acidReference
Synthesis Time 20 min40 min[1]
Radiochemical Yield (non-decay corrected) ~50%~35%[1]
Radiochemical Purity >95%>95%[1]
pH 7.16.5[1]

Application 2: this compound as a Bifunctional Linker

This compound and its derivatives are extensively used as bifunctional linkers to conjugate a targeting biomolecule to a chelator for radiolabeling with metallic radionuclides. A notable example is the use of 4-(p-iodophenyl)butyric acid as an albumin-binding moiety in PSMA-targeting radioligands for theranostic applications.

Protocol: Synthesis and Radiolabeling of a PSMA-Targeting Peptide with a Butyrate-Containing Linker

This section outlines a general approach for the synthesis and radiolabeling of a Prostate-Specific Membrane Antigen (PSMA)-targeting peptide modified with a linker containing a butyric acid derivative. This strategy is exemplified by the development of PSMA inhibitors where a 4-(p-iodophenyl)butyric acid or a 4-(p-tolyl)butyric acid moiety is incorporated to enhance albumin binding, thereby improving the pharmacokinetic profile for therapeutic applications with radionuclides like ¹⁷⁷Lu.

1. Synthesis of the DOTA-conjugated Peptide with Butyrate (B1204436) Linker:

The synthesis is typically performed using solid-phase peptide synthesis (SPPS). The butyric acid derivative is coupled to an amino group on the peptide, often on a lysine (B10760008) residue within the linker structure. The DOTA chelator is also incorporated during the SPPS process.

G cluster_0 Step 1: Solid-Phase Peptide Synthesis cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Quality Control A Resin-bound PSMA-targeting peptide B Coupling of linker amino acids A->B C Coupling of Butyric Acid Derivative B->C D Coupling of DOTA chelator C->D E Cleavage and Deprotection D->E F Purified DOTA-linker-peptide conjugate E->F G DOTA-linker-peptide conjugate I Heating (e.g., 95°C, 15-30 min) G->I H [¹⁷⁷Lu]LuCl₃ in buffer (pH 4-5) H->I J Radiolabeled Peptide I->J K Radio-HPLC / Radio-TLC J->K L Determination of Radiochemical Purity K->L

Figure 2: General workflow for the synthesis and radiolabeling of a DOTA-peptide conjugate with a butyrate linker.

2. General Radiolabeling Protocol for DOTA-conjugated Peptides with ⁶⁸Ga or ¹⁷⁷Lu:

This protocol provides a general procedure for labeling DOTA-conjugated peptides, which is applicable to those containing a butyrate linker.

  • Materials and Reagents:

    • DOTA-conjugated peptide

    • [⁶⁸Ga]GaCl₃ or [¹⁷⁷Lu]LuCl₃

    • Sodium acetate (B1210297) or ammonium acetate buffer (pH 4.0-5.0)

    • Ascorbic acid or gentisic acid (as a radioprotectant)

    • Sterile water for injection

    • C18 Sep-Pak cartridge for purification (if necessary)

  • Procedure for ¹⁷⁷Lu Labeling:

    • In a sterile vial, dissolve the DOTA-conjugated peptide in the acetate buffer.

    • Add a radioprotectant such as ascorbic acid.

    • Add the [¹⁷⁷Lu]LuCl₃ solution to the vial.

    • Heat the reaction mixture at 90-95°C for 15-30 minutes.

    • After cooling to room temperature, perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.

    • If necessary, the product can be purified using a C18 Sep-Pak cartridge.

  • Procedure for ⁶⁸Ga Labeling:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

    • The ⁶⁸GaCl₃ eluate is typically purified and concentrated using a cation-exchange cartridge.

    • The purified ⁶⁸Ga³⁺ is eluted into a reaction vial containing the DOTA-conjugated peptide dissolved in an acetate buffer (pH ~4.1).

    • The reaction is heated, often using a microwave, for a short period (e.g., 1 minute).

    • Quality control is performed using radio-HPLC or radio-TLC.

3. Quantitative Data for Radiolabeled Peptides with Butyrate-Containing Linkers:

The following table summarizes representative quantitative data for the radiolabeling of PSMA inhibitors that incorporate a butyric acid derivative in their linker structure.

RadiopharmaceuticalRadionuclideRadiochemical YieldRadiochemical PurityReference
[¹⁷⁷Lu]Lu-PSMA-ALB-56¹⁷⁷Lu>99%>98%
[¹⁷⁷Lu]Lu-HTK01169¹⁷⁷Lu>80%>95% (after purification)[2]
[¹¹¹In]In-HTK01169¹¹¹In>80%>95% (after purification)[2]
[¹³¹I]IPBA-EE¹³¹INot specified>98%[3]

Conclusion

This compound and its derivatives are valuable and versatile reagents in the field of radiopharmaceutical chemistry. They can be directly radiolabeled with positron emitters like ¹⁸F to create PET imaging agents. Furthermore, their bifunctional nature allows them to be used as linkers to conjugate targeting molecules with chelators for radiolabeling with a wide range of metallic radionuclides for both diagnostic imaging and targeted radionuclide therapy. The straightforward chemistry and adaptability of the 4-bromobutyryl moiety ensure its continued importance in the development of novel radiolabeled compounds.

References

The Versatility of 4-Bromobutyric Acid as a Precursor for Novel GABA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Bromobutyric acid is a versatile and reactive precursor for the synthesis of a wide array of γ-aminobutyric acid (GABA) analogs, offering a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals exploring the synthesis of N-substituted and other modified GABA analogs from this readily available starting material.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Analogs of GABA are of significant interest in medicinal chemistry due to their potential as anticonvulsants, analgesics, and anxiolytics.[2] this compound serves as an excellent starting point for the synthesis of these analogs due to the reactive nature of the carbon-bromine bond, which allows for facile nucleophilic substitution with a variety of amines and other nucleophiles.

Synthetic Approach: Nucleophilic Substitution

The primary route for the synthesis of GABA analogs from this compound involves the nucleophilic substitution of the bromine atom by a primary or secondary amine. This reaction, a standard method for forming carbon-nitrogen bonds, allows for the introduction of a wide range of substituents at the 4-position of the butyric acid backbone.[3][4] The general reaction scheme is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Bromobutyric_Acid This compound GABA_Analog N-Substituted GABA Analog 4-Bromobutyric_Acid->GABA_Analog Nucleophilic Substitution Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->GABA_Analog Solvent_Base Solvent (e.g., DMF, CH₃CN) Base (e.g., K₂CO₃, Et₃N) Solvent_Base->GABA_Analog

Caption: General workflow for the synthesis of N-substituted GABA analogs from this compound.

Experimental Protocols

Due to a lack of specific literature detailing the synthesis of a wide range of GABA analogs directly from this compound, the following are generalized protocols based on established principles of nucleophilic substitution reactions of alkyl halides. Researchers should optimize these conditions for their specific amine of interest.

Protocol 1: General Synthesis of N-Alkyl/Aryl-4-aminobutanoic Acids

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), add the desired primary or secondary amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent like diethyl ether or ethyl acetate (B1210297) to remove any unreacted amine.

  • Purification: Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Note: A significant competing reaction is the intramolecular cyclization of this compound to form γ-butyrolactone (GBL), especially in the presence of base and water. Anhydrous conditions and careful control of the reaction temperature are recommended to minimize this side product.

Quantitative Data

GABA AnalogPrecursorAmine/NucleophileYield (%)Purity (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)Reference
Hypothetical N-Benzyl-GABA This compoundBenzylamineNot ReportedNot ReportedExpected signals: Aromatic protons, benzylic CH₂, and aliphatic protons of the GABA backbone.General Synthetic Knowledge
Hypothetical N-Phenyl-GABA This compoundAnilineNot ReportedNot ReportedExpected signals: Aromatic protons and aliphatic protons of the GABA backbone.General Synthetic Knowledge

GABAergic Signaling Pathway

Understanding the mechanism of action of GABA and its analogs is crucial for drug development. GABA exerts its inhibitory effects by binding to two main types of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[5][6] The activation of these receptors leads to a decrease in neuronal excitability.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABAₐ Receptor (Ionotropic) GABA->GABA_A_Receptor Binds to GABA_B_Receptor GABAₑ Receptor (Metabotropic) GABA->GABA_B_Receptor Binds to Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx G_Protein G-protein Signaling GABA_B_Receptor->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization G_Protein->Hyperpolarization

Caption: Simplified overview of the GABAergic signaling pathway.

Conclusion

This compound represents a key starting material for the synthesis of a diverse library of GABA analogs. The straightforward nucleophilic substitution chemistry allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel CNS-active compounds. While specific literature on this precursor is limited, the general protocols provided herein offer a solid foundation for researchers to initiate their synthetic efforts. Further optimization and characterization will be essential for the successful development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-Bromobutyric Acid via Ring-Opening of Gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-bromobutyric acid, a valuable intermediate in pharmaceutical and organic synthesis, through the ring-opening of gamma-butyrolactone (B3396035) (GBL).[1][2] The protocols outlined below cover three distinct methodologies, allowing researchers to select the most suitable approach based on available reagents, desired purity, and scale of the reaction.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.[2] Its synthesis is most commonly achieved by the ring-opening of the readily available and inexpensive starting material, gamma-butyrolactone. This document details three primary methods for this transformation: reaction with aqueous hydrobromic acid, reaction with anhydrous hydrogen bromide gas, and reaction with boron tribromide. Each method offers distinct advantages in terms of yield, purity, and reaction conditions. A notable challenge in the synthesis and purification of this compound is its propensity to undergo intramolecular cyclization back to gamma-butyrolactone, especially in the presence of water at elevated temperatures.[1]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from the different synthetic protocols for producing this compound from gamma-butyrolactone, facilitating a direct comparison of their efficiencies and outcomes.

MethodReagentsSolventReaction TimeTemperatureYieldPurityReference
Aqueous Hydrobromic Acid48% HBr (aq), H₂SO₄ (catalyst)None12 hoursReflux65%High[3]
Anhydrous HBr Gas (1)Dry HBr gasn-Hexane2 hours10 - 20 °C96%99.2%[2]
Anhydrous HBr Gas (2)Dry HBr gasNone4 hours30 - 40 °C98%99.5%[2]
Anhydrous HBr Gas (3)Dry HBr gasToluene5 hours40 - 50 °C97%99.0%[2]
Boron TribromideBoron tribromide (BBr₃)Dichloromethane (B109758)Not SpecifiedNot Specified98%High[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Ring-Opening with Aqueous Hydrobromic Acid

This protocol utilizes a strong acid catalyst in conjunction with aqueous hydrobromic acid to facilitate the ring-opening of gamma-butyrolactone.

Materials:

  • Gamma-butyrolactone (GBL)

  • 48% Hydrobromic acid (HBr) aqueous solution

  • Concentrated Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a round-bottom flask, under an inert atmosphere (e.g., argon), add gamma-butyrolactone (6.10 g, 70.9 mmol).[3]

  • Carefully add 48% aqueous HBr (41.0 mL, 360 mmol) followed by the dropwise addition of concentrated sulfuric acid (9.6 mL).[3]

  • Allow the mixture to stand at room temperature for 2 hours.[3]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[3]

  • Cool the mixture to room temperature and add 192 mL of water.[3]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify the residue by silica gel chromatography using a 1:2 (v/v) mixture of ethyl acetate and hexane as the eluent to afford this compound as a yellow oil (7.638 g, 65% yield).[3]

Product Characterization:

  • ¹H NMR (400MHz, CDCl₃, ppm): δ 2.19 (quint, J=6.4Hz, 2H), 2.58 (t, J=4.2Hz, 2H), 3.48 (t, J=3.2Hz, 2H).[3]

  • ¹³C NMR (100MHz, CDCl₃, ppm): δ 27.36, 32.11, 32.38, 178.58.[3]

  • IR (NaCl, cm⁻¹): 1711 (C=O), 3046 (-OH).[3]

Protocol 2: Ring-Opening with Anhydrous Hydrogen Bromide Gas

This method employs dry hydrogen bromide gas, which can be bubbled through the gamma-butyrolactone, either neat or in an organic solvent. This approach can lead to very high yields and purity.

Materials:

  • Gamma-butyrolactone (GBL)

  • Dry hydrogen bromide (HBr) gas

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or no solvent)

  • Three-necked flask equipped with a gas inlet tube, stirrer, and thermometer

Procedure:

  • To a three-necked flask, add gamma-butyrolactone (1 mole, 86 g). If using a solvent, add the appropriate amount (e.g., 200 mL of n-hexane).[2]

  • Begin stirring the solution and control the reaction temperature using a cooling bath.

  • Slowly bubble dry hydrogen bromide gas (1.1 to 1.3 moles) into the reaction mixture while maintaining the desired temperature (refer to the table above for specific conditions).[2]

  • After the addition of HBr gas is complete, continue stirring for the specified reaction time at the same temperature.[2]

  • Upon completion, cool the reaction mixture to between 0 °C and 20 °C. A crystalline precipitate of this compound will form.[2]

  • Collect the solid product by filtration.

Protocol 3: Ring-Opening with Boron Tribromide

This protocol utilizes the strong Lewis acid, boron tribromide, for the ring-opening of gamma-butyrolactone, reportedly providing a very high yield of the desired product.

Materials:

  • Gamma-butyrolactone (GBL)

  • Boron tribromide (BBr₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Standard glassware for reaction and work-up

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve gamma-butyrolactone in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of boron tribromide in dichloromethane to the cooled solution of gamma-butyrolactone.

  • Allow the reaction to proceed, monitoring by a suitable method (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction with water (hydrolysis).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield this compound. This method has been reported to produce a yield of 98%.[1]

Visualizations

General Workflow for the Synthesis of this compound

G GBL Gamma-Butyrolactone (GBL) Reaction Ring-Opening Reaction GBL->Reaction Reagent Brominating Reagent (e.g., HBr, BBr3) Reagent->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Filtration, Chromatography, or Distillation) Workup->Purification Product This compound Purification->Product G start Desired Outcome? high_yield Highest Yield and Purity? start->high_yield High Yield? aqueous Aqueous Conditions Tolerable? start->aqueous Simpler Setup? anhydrous_hbr Anhydrous HBr Gas high_yield->anhydrous_hbr Yes bbr3 Boron Tribromide high_yield->bbr3 Alternative aqueous->anhydrous_hbr No aqueous_hbr Aqueous HBr aqueous->aqueous_hbr Yes

References

Application Notes and Protocols: 4-Bromobutyric Acid in the Synthesis of Piperazine Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-bromobutyric acid as a linker in the synthesis of novel piperazine (B1678402) derivatives for anticancer research. It includes a general synthetic workflow, a specific example of vindoline-piperazine conjugate synthesis, protocols for key biological assays, and a summary of the anticancer activity of selected compounds.

Introduction

Piperazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer activities.[1][2] The versatility of the piperazine scaffold allows for structural modifications to optimize pharmacological properties. This compound is a valuable bifunctional reagent, serving as a flexible linker to connect the piperazine core to other pharmacophores, thereby enabling the exploration of structure-activity relationships (SAR). This linker can be crucial for achieving desired potency and selectivity against various cancer cell lines.

Synthetic Applications of this compound

This compound can be used to introduce a four-carbon chain linker onto a nucleophilic site, such as an alcohol or an amine. The resulting bromo-intermediate can then undergo nucleophilic substitution with a piperazine derivative to form the final conjugate.

General Synthetic Workflow

The overall strategy involves a two-step process:

  • Linker Conjugation: An active molecule containing a hydroxyl or amine group is acylated using this compound. This is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Piperazine Coupling: The resulting bromo-functionalized intermediate is then reacted with an N-substituted piperazine. The secondary amine of the piperazine acts as a nucleophile, displacing the bromide to form a stable C-N bond and yielding the final derivative.

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Piperazine Coupling Active_Molecule Active Molecule (e.g., Vindoline) Coupling DCC, DMAP in DCM Active_Molecule->Coupling 4BBA This compound 4BBA->Coupling Intermediate Bromo-functionalized Intermediate Coupling->Intermediate Coupling2 Base (e.g., K2CO3) in Acetonitrile (B52724) Intermediate->Coupling2 Piperazine N-Substituted Piperazine Piperazine->Coupling2 Final_Product Final Piperazine Derivative Coupling2->Final_Product

Caption: General workflow for synthesizing piperazine derivatives using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Vindoline-Piperazine Derivative

This protocol is adapted from the synthesis of compound 23 as described by Nagy et al., which demonstrated potent anticancer activity.[3][4]

Step 1: Synthesis of 17-O-(4-bromobutanoyl)-17-desacetylvindoline (Intermediate 14)

  • Materials: 17-desacetylvindoline (13), this compound, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), absolute dichloromethane (B109758) (DCM).

  • Procedure: a. Dissolve 17-desacetylvindoline (1 eq) in absolute DCM in a round-bottom flask under an inert atmosphere (e.g., Argon). b. Add DMAP (catalytic amount) and this compound (1.2 eq). c. Add a solution of DCC (1.2 eq) in absolute DCM dropwise to the mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. g. Wash the filtrate with saturated NaHCO₃ solution and then with brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica (B1680970) gel to yield the bromo-intermediate 14 .

Step 2: Synthesis of Vindoline-Piperazine Conjugate (Compound 23)

  • Materials: Intermediate 14 , 1-[4-(trifluoromethyl)benzyl]piperazine (B11577), potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure: a. Dissolve the bromo-intermediate 14 (1 eq) in acetonitrile in a round-bottom flask. b. Add potassium carbonate (2.0 eq) and 1-[4-(trifluoromethyl)benzyl]piperazine (1.5 eq). c. Heat the reaction mixture to reflux and stir overnight. d. Monitor the reaction by TLC. e. After cooling to room temperature, filter off the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure. g. Purify the resulting crude product by column chromatography on silica gel to obtain the final conjugate 23 .

Data Presentation: Anticancer Activity

The following table summarizes the in vitro growth inhibition data for selected vindoline-piperazine conjugates synthesized using the this compound linker.[3][5]

Compound IDN-Substituent on PiperazineCancer Cell LineGI₅₀ (μM)
22 BenzylMDA-MB-468 (Breast)2.13
HOP-92 (Lung)2.26
23 4-(Trifluoromethyl)benzylMDA-MB-468 (Breast) 1.00 [3][5]
HOP-92 (Lung)1.40[3]
25 bis(4-Fluorophenyl)methylMDA-MB-468 (Breast)1.48
HOP-92 (Lung) 1.35 [3][5]

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.

Protocols for Biological Evaluation

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9]

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. b. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the synthesized piperazine derivatives in culture medium. b. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.

Protocol 3: Western Blot Analysis of the PI3K/AKT Signaling Pathway

This protocol details the analysis of key protein phosphorylation to assess the inhibition of the PI3K/AKT pathway.[3][10][11][12]

  • Cell Lysis: a. Treat cells with the piperazine derivative for the desired time. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4 °C. Collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: a. Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and denature at 95 °C for 5 minutes. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4 °C. Recommended antibodies:

    • Rabbit anti-phospho-AKT (Ser473)
    • Mouse anti-total AKT
    • Rabbit anti-phospho-PI3K p85 (Tyr458)
    • Mouse anti-total PI3K p85
    • Mouse anti-β-Actin (loading control) c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels and the loading control.

Protocol 4: Caspase-Dependent Apoptosis Assay

This assay quantifies the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.[13][14][15]

  • Cell Treatment: a. Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Assay Procedure (using a fluorogenic substrate like Ac-DEVD-AMC): a. After treatment, lyse the cells according to the kit manufacturer's protocol. b. Prepare a reaction mixture containing the cell lysate and the caspase-3/7 substrate in an assay buffer. c. Incubate the mixture in a black 96-well plate, protected from light, at 37 °C for 1-2 hours. d. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC). e. The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.

Signaling Pathway Inhibition

Several novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting key survival pathways.[6][7] A major mechanism of action is the suppression of the PI3K/AKT signaling cascade, which is frequently overactive in cancer, promoting cell proliferation and survival.[6][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) AKT->Downstream Phosphorylates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Piperazine->AKT Inhibits (Downregulates p-AKT)

Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.

References

Application Notes and Protocols for Stabilization of Perovskite Quantum Dots with 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and stabilization of all-inorganic halide perovskite quantum dots (PQDs), specifically Cesium Lead Bromide (CsPbBr₃), using a 4-Bromobutyric acid (BBA) assisted in situ passivation strategy. This method yields highly stable and luminescent quantum dots suitable for a range of applications, including bio-imaging and drug delivery systems.

Overview

The critical challenge in the application of perovskite quantum dots is their inherent instability, particularly in the presence of polar solvents like water, which severely limits their use in biological and pharmaceutical research. This protocol describes a facile, in situ passivation method employing a synergistic combination of this compound (BBA) and oleylamine (B85491) (OLA) as ligands during the crystallization of CsPbBr₃ quantum dots. This approach results in monodispersed PQDs with a high photoluminescence quantum yield (PLQY) and exceptional stability in aqueous environments. The resulting BBA/OLA-passivated CsPbBr₃ quantum dots (BBA/OLA-PQDs) exhibit remarkable resistance to degradation in polar media, maintaining their structural and optical integrity.

Quantitative Data Summary

The use of this compound in conjunction with oleylamine for the passivation of CsPbBr₃ quantum dots leads to significant improvements in their optical properties and stability. The following table summarizes the key quantitative data from comparative experiments.

PropertyBBA/OLA-passivated CsPbBr₃ QDsConventional OA/OLA-passivated CsPbBr₃ QDs
Photoluminescence Quantum Yield (PLQY) 86.4%[1]Typically lower and less stable
Stability in Water No significant change in PL features after 96 hours[1]Rapid degradation and loss of luminescence
Stability in Toluene/Water (1:1) High stabilityUnstable
Emission Peak ~515 nm~515 nm

Experimental Protocols

This section details the materials and step-by-step procedures for the synthesis of highly stable CsPbBr₃ quantum dots using the this compound passivation strategy.

Materials Required
  • Cesium carbonate (Cs₂CO₃)

  • Lead(II) bromide (PbBr₂)

  • This compound (BBA)

  • Oleylamine (OLA)

  • Oleic acid (OA) - for comparative synthesis

  • 1-Octadecene (ODE)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and equipment (three-neck flask, heating mantle, stirrer, centrifuge, etc.)

  • UV-Vis and photoluminescence spectrophotometers for characterization.

Synthesis of Cs-oleate Precursor
  • In a three-neck flask, combine Cs₂CO₃ and oleic acid in 1-octadecene.

  • Heat the mixture under vacuum at 120°C for 1 hour to remove water and oxygen.

  • Raise the temperature to 150°C under a nitrogen atmosphere and stir until a clear solution is formed.

  • Cool the Cs-oleate precursor solution to room temperature for later use.

In Situ Synthesis and Passivation of CsPbBr₃ QDs with BBA/OLA
  • In a three-neck flask, dissolve PbBr₂ in a mixture of 1-octadecene, this compound (BBA), and oleylamine (OLA).

  • Degas the solution by heating to 120°C under vacuum for 30 minutes.

  • Switch to a nitrogen atmosphere and increase the temperature to the desired reaction temperature for quantum dot nucleation (typically between 140-180°C).

  • Swiftly inject the prepared Cs-oleate precursor solution into the hot reaction mixture.

  • Allow the reaction to proceed for a few seconds until the desired quantum dot size and emission color are achieved.

  • Cool the reaction mixture rapidly in an ice-water bath to quench the reaction.

  • The resulting BBA/OLA-passivated CsPbBr₃ quantum dots can be purified by centrifugation and redispersion in a suitable solvent like toluene.

Characterization
  • Optical Properties: Measure the UV-Vis absorption and photoluminescence emission spectra to determine the optical characteristics of the synthesized quantum dots.

  • Quantum Yield: Calculate the photoluminescence quantum yield (PLQY) relative to a standard dye.

  • Stability Assessment: Disperse the purified PQDs in water and monitor the photoluminescence intensity over time to evaluate their stability.

Visualization of Workflow and Stabilization Mechanism

The following diagrams illustrate the experimental workflow for the synthesis of BBA/OLA-passivated PQDs and the proposed mechanism for their enhanced stability.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Quantum Dot Synthesis cluster_2 Step 3: Purification & Characterization Cs_oleate Cs-oleate Precursor (Cs₂CO₃ + OA in ODE) Injection Hot Injection (Inject Cs-oleate into Pb precursor) Cs_oleate->Injection Pb_precursor PbBr₂ Precursor (PbBr₂ + BBA + OLA in ODE) Pb_precursor->Injection Growth Nucleation & Growth of CsPbBr₃ QDs Injection->Growth Cooling Rapid Cooling Growth->Cooling Purification Centrifugation & Redispersion Cooling->Purification Characterization Optical & Stability Analysis Purification->Characterization

Caption: Experimental workflow for the synthesis of BBA/OLA-passivated CsPbBr₃ quantum dots.

G cluster_ligands Passivating Ligands cluster_shell Protective Shell Formation PQD CsPbBr₃ Core BBA This compound (BBA) Synergy Synergistic Interaction (BBA + OLA) BBA->Synergy OLA Oleylamine (OLA) OLA->Synergy Shell Dense Passivation Layer Synergy->Shell Forms Shell->PQD Coats & Protects

Caption: Proposed stabilization mechanism of CsPbBr₃ quantum dots by BBA and OLA.

Concluding Remarks

The in situ passivation of CsPbBr₃ quantum dots with this compound and oleylamine offers a robust and straightforward method to produce highly stable and luminescent nanomaterials. The enhanced stability in polar media, particularly water, opens up new possibilities for their application in aqueous-based systems, which is of significant interest to researchers in the fields of biology, medicine, and drug development. This protocol provides a reliable foundation for the synthesis and utilization of these advanced nanomaterials.

References

Troubleshooting & Optimization

Preventing cyclization of 4-Bromobutyric acid to gamma-butyrolactone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobutyric acid. The primary focus is on preventing its spontaneous cyclization to γ-butyrolactone (GBL), a common side reaction that can lead to impurities and reduced yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is intramolecular cyclization to form the stable five-membered ring, γ-butyrolactone (GBL), with the concurrent elimination of hydrogen bromide. This is an intramolecular SN2 reaction where the carboxylate anion acts as a nucleophile.

Q2: Under what conditions is this cyclization to GBL accelerated?

A2: The cyclization is significantly accelerated by:

  • Presence of Base: Bases deprotonate the carboxylic acid, forming the carboxylate anion, which is a potent nucleophile for the intramolecular attack.

  • High Temperatures: Increased temperature provides the activation energy for the reaction, increasing its rate.

  • Presence of Water: Water can facilitate proton transfer and, in some contexts, may contribute to hydrolysis or other side reactions. It is known that during distillation, the presence of water can promote GBL formation.[1]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can enhance the rate of SN2 reactions.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain its integrity, store this compound in a tightly sealed container in a cool, dry, and dark place.[2] A designated corrosives area is recommended.[3] Avoid storing it with strong bases, oxidizing agents, or reducing agents.

Q4: I see an unexpected peak in my NMR/LC-MS analysis corresponding to a mass of 86.09 g/mol . Could this be GBL?

A4: Yes, a mass of 86.09 g/mol is consistent with γ-butyrolactone. Its formation indicates that cyclization has occurred either during your reaction, workup, or even during storage if conditions were not optimal.

Q5: Is it possible to reverse the cyclization from GBL back to this compound?

A5: Yes, the reaction is reversible. This compound is often synthesized by the ring-opening of GBL using concentrated hydrogen bromide (HBr).[1][2][3][4] However, for the purpose of purifying a product mixture in a research setting, attempting to reverse the reaction is generally impractical. Prevention is the most effective strategy.

Troubleshooting Guide: Unwanted GBL Formation

If you have identified GBL as a significant impurity in your reaction, use this guide to troubleshoot the potential causes.

Symptom Potential Cause Recommended Action
GBL detected after reaction Base-catalyzed cyclization: The base used in your reaction (e.g., amine, carbonate) was strong enough to deprotonate the carboxylic acid, initiating cyclization.• If possible, use a weaker, non-nucleophilic base or a hindered base. • Consider running the reaction at a lower temperature. • The most robust solution is to protect the carboxylic acid group as an ester before performing the reaction (See Protocol 1).
GBL detected after workup Aqueous basic wash: Washing the organic layer with a basic solution (e.g., NaHCO₃, Na₂CO₃) can cause rapid cyclization of any remaining this compound.• Minimize contact time with the basic solution. • Use ice-cold solutions for the wash. • If the desired product is stable to acid, consider an acidic workup instead.
GBL detected in starting material Improper storage: The this compound may have degraded due to exposure to moisture, heat, or basic contaminants over time.• Verify the purity of the starting material before use. • If purity is low, consider purification by distillation (under anhydrous conditions) or conversion to an ester and back. • Always store in a cool, dry place away from incompatible chemicals.
Low yield in alkylation reaction Consumption of starting material: The this compound may have cyclized before it had a chance to react with your intended nucleophile.• Add the base slowly at a low temperature. • Ensure all reagents and solvents are anhydrous. • Protect the carboxylic acid as an ester. This is the most reliable method for preventing self-consumption.

Data Presentation: Factors Influencing Cyclization Rate

Parameter Condition Effect on Cyclization Rate Rationale
pH / Base Acidic (pH < 4)Low / NegligibleThe carboxylic acid is protonated; the carboxylate nucleophile is not present.
Neutral (pH ~7)SlowA small equilibrium concentration of the carboxylate exists, allowing for slow cyclization.
Weak Base (e.g., NaHCO₃)Moderate to FastIncreases the concentration of the carboxylate nucleophile.
Strong Base (e.g., NaOH, K₂CO₃)Very FastDrives the deprotonation of the carboxylic acid to completion, maximizing the nucleophile concentration.
Temperature Low (0 °C)SlowReduces the kinetic energy of the molecules, slowing the rate of the SN2 reaction.
Ambient (~25 °C)ModerateBaseline rate for comparison.
Elevated (>50 °C)FastSignificantly increases the reaction rate.
Solvent Protic (e.g., Ethanol (B145695), Water)ModerateCan solvate the carboxylate anion, slightly reducing its nucleophilicity. Water can promote degradation during purification.[1]
Aprotic Polar (e.g., DMF, DMSO)FastEffectively solvates the counter-ion but not the nucleophile, enhancing its reactivity.
Aprotic Nonpolar (e.g., Toluene)SlowLow solubility of the carboxylate salt; does not promote charge separation in the transition state.

Visualizing the Chemistry and Workflow

Chemical Pathway: Base-Catalyzed Cyclization

The following diagram illustrates the intramolecular SN2 reaction mechanism responsible for the formation of γ-butyrolactone (GBL) from this compound in the presence of a base.

Mechanism of GBL formation from this compound.
Decision Workflow for Using this compound

This flowchart guides the user through the decision-making process to minimize GBL formation based on the specific experimental requirements.

Decision workflow for handling this compound.

Experimental Protocols

Protocol 1: Preventative Protection of this compound as an Ethyl Ester

This protocol describes the conversion of this compound to its more stable ethyl ester, which prevents intramolecular cyclization. The ester can then be used in subsequent reactions.

Materials:

  • This compound

  • Absolute Ethanol (Anhydrous)

  • 4N HCl in Dioxane (or concentrated H₂SO₄ as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of acid).

  • Acidification: To the stirred solution, add a catalytic amount of strong acid. For example, add a 4N HCl solution in dioxane (0.1-0.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the volatile components (ethanol, excess HCl) under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the concentrated residue in dichloromethane. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield ethyl 4-bromobutyrate, which is significantly more stable against cyclization.

Protocol 2: Best Practices for Direct N-Alkylation of an Amine with this compound

This protocol provides a general procedure for using this compound as an alkylating agent while minimizing GBL formation. Note: This method is higher risk than using the protected ester.

Materials:

  • Primary or Secondary Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Weak, non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Dissolve the amine (1.0 eq.) and the base, DIPEA (2.2 eq.), in anhydrous acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cold, stirred amine solution over 20-30 minutes. The second equivalent of base is to neutralize the carboxylic acid, preventing it from protonating the amine nucleophile.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction closely using TLC or LC-MS, watching for the formation of product and any potential GBL byproduct.

  • Workup: Once the reaction is complete, quench by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with cold, dilute aqueous acid (to remove excess amine and base) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product immediately via flash column chromatography to isolate the desired N-alkylated product and separate it from any GBL that may have formed.

References

Technical Support Center: Purification of 4-Bromobutyric Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromobutyric acid via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and a summary of solvent properties to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound? A1: The reported melting point of this compound is in the range of 30-33°C.[1][2][3][4][5] Due to its low melting point, the compound may exist as a low melting solid or fused crystalline mass at or slightly above room temperature.[3][6]

Q2: What are the common impurities found in crude this compound? A2: The most common impurity is γ-butyrolactone, the starting material for its synthesis.[5][7] In the presence of water, especially at elevated temperatures, this compound can readily cyclize back to form γ-butyrolactone.[5][7] Other potential impurities could include residual solvents or unreacted reagents from the synthesis, such as hydrogen bromide.

Q3: What safety precautions should be taken when handling this compound? A3: this compound is corrosive and can cause severe skin burns and eye damage.[3] It is essential to wear suitable protective clothing, gloves, and eye/face protection.[1] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][8]

Q4: How should this compound be stored? A4: It should be stored in a tightly sealed container in a dry, dark, and cool place, such as at room temperature away from light, as it is light-sensitive.[3]

Troubleshooting Guide

Problem 1: The this compound "oils out" instead of crystallizing.

  • Question: My compound is separating as a liquid/oil upon cooling. What is happening and how can I fix it?

  • Answer: "Oiling out" is a common issue, particularly for compounds with low melting points like this compound.[5][7] It occurs when the solute separates from the solution at a temperature above its melting point. This can be caused by a high concentration of impurities lowering the melting point or by cooling the solution too rapidly.[9]

    • Solution 1: Reheat and Add More Solvent. Return the flask to the heat source until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation, and then allow it to cool much more slowly.[9]

    • Solution 2: Change the Solvent System. The chosen solvent may not be ideal. Consider using a different solvent or a solvent/anti-solvent pair. Since this compound has low solubility in alkanes and aromatic hydrocarbons, a solvent system like toluene (B28343)/hexane (B92381) could be effective.[7][10] Dissolve the compound in a minimal amount of hot toluene (the "good" solvent) and slowly add hexane (the "anti-solvent") until turbidity appears, then add a drop or two of toluene to redissolve and cool slowly.

Problem 2: No crystals are forming after the solution has cooled.

  • Question: My solution is clear and has reached room temperature, but no crystals have appeared. What should I do?

  • Answer: Crystal formation sometimes requires initiation (nucleation). If the solution is supersaturated but no crystals have formed, you can try the following methods:

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]

    • Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, add it to the solution.[9] This will act as a template for other crystals to grow upon.

    • Solution 3: Reduce the Volume of Solvent. There may be too much solvent, meaning the solution is not sufficiently saturated for crystals to form.[12] Gently heat the solution and boil off a portion of the solvent, then attempt to cool it again.

    • Solution 4: Cool to a Lower Temperature. Place the flask in an ice-water bath to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[9]

Problem 3: The recrystallization yield is very low.

  • Question: After filtration, I recovered very little of my compound. How can I improve the yield?

  • Answer: A low yield is a common issue in recrystallization and can stem from several factors.[13]

    • Solution 1: Minimize the Amount of Hot Solvent. The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[9] Use only the minimum amount of boiling solvent required to fully dissolve the solid.

    • Solution 2: Cool the Solution Thoroughly. Ensure the solution has been cooled sufficiently before filtration to maximize the amount of product that crystallizes out of the mother liquor. An ice bath can help improve recovery.

    • Solution 3: Avoid Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel.[10] To prevent this, use a pre-heated funnel and flask and add a slight excess of hot solvent before filtering. This excess can be boiled off before the final cooling step.

    • Solution 4: Recover a Second Crop. The filtrate (mother liquor) still contains dissolved product. You can concentrate the filtrate by boiling off some of the solvent and cooling again to obtain a second, though potentially less pure, crop of crystals.[13]

Data Presentation

Table 1: Solubility Characteristics of this compound

Solvent TypeSolvent ExamplesSolubility ProfileRecrystallization Suitability
Polar Protic WaterSoluble[1][3]Good for single-solvent recrystallization, but its reactivity (cyclization) in hot water is a concern.[5]
Polar Protic Ethanol, MethanolSoluble[14], Slightly Soluble[3]Can be used, potentially in a solvent pair with an anti-solvent like water or hexane.[10]
Polar Aprotic Diethyl EtherSoluble[14]Good "good" solvent in a solvent-pair system.
Non-polar Alkanes (e.g., Hexane), Cycloalkanes, Aromatic Hydrocarbons (e.g., Toluene)Hardly Soluble / Insoluble[7]Excellent as anti-solvents or for precipitating the compound from a reaction mixture.[7]
Halogenated ChloroformSparingly Soluble[3]May be a suitable single solvent if solubility increases significantly with temperature.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities. This protocol uses a single-solvent method, which can be adapted to a two-solvent system if needed.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, or a toluene/hexane solvent pair)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass funnel (short-stemmed)

  • Filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent based on the solubility data in Table 1. An ideal solvent will dissolve the this compound when hot but not when cold. For this example, we will consider water, but note the risk of cyclization. A non-polar solvent like toluene/hexane is a safer alternative.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Place the flask on a hot plate and bring the solvent to a gentle boil. Add more hot solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a short-stemmed glass funnel and place the funnel on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Set up a Buchner funnel with filter paper over a filtration flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent. Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.

  • Washing and Drying: While the vacuum is on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor. Press the crystals firmly with a clean spatula or stopper to help remove excess solvent. Allow the vacuum to pull air through the crystals for several minutes to help them dry.

  • Final Drying: Transfer the purified crystals from the filter paper to a pre-weighed watch glass and allow them to air-dry completely. Determine the weight and melting point of the purified product to assess its purity.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization: Dissolve Crude this compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool in Ice Bath crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: 1. Reheat Solution 2. Add More 'Good' Solvent 3. Cool Slower 4. Change Solvent System oiling_out->troubleshoot_oiling Yes end_success Pure Crystals Obtained collect_crystals->end_success troubleshoot_no_crystals->cool Retry Cooling troubleshoot_oiling->cool Retry Cooling

A troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 4-Bromobutyric Acid Coupling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromobutyric acid coupling protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed during the coupling of this compound with amines?

A1: The most prevalent side reaction is the intramolecular cyclization of this compound to form γ-butyrolactone (GBL). This reaction is driven by the proximity of the carboxylic acid and the bromine atom, which can undergo an intramolecular SN2 reaction. The formation of GBL is particularly favored under basic conditions and at elevated temperatures. The presence of water can also facilitate this side reaction.[1]

Q2: What other potential side reactions should I be aware of?

A2: Besides the formation of γ-butyrolactone, other side reactions can occur, although they are generally less common:

  • Reactions involving the coupling reagent: Depending on the coupling agent used, side products can form. For instance, with uronium-based reagents like HATU or HBTU, guanidinylation of the amine can occur if the carboxylic acid activation is slow.[2] With carbodiimides like DCC or EDC, the formation of N-acylurea byproducts can complicate purification.

  • Intermolecular Ether Formation: In the presence of a suitable nucleophile and basic conditions, the bromide of one molecule of this compound (or its derivative) could potentially react with the carboxylate of another, leading to oligomerization, though this is less favored than the intramolecular cyclization.

  • Elimination: Although less likely with a primary bromide, under strongly basic conditions and elevated temperatures, elimination to form crotonic acid derivatives could be a minor pathway.

Q3: How can I minimize the formation of γ-butyrolactone?

A3: Minimizing the formation of γ-butyrolactone is crucial for achieving a high yield of the desired amide product. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) significantly reduces the rate of intramolecular cyclization.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can promote the formation of γ-butyrolactone.

  • Choice of Coupling Reagent and Base: Utilize a highly efficient coupling reagent that allows for rapid amide bond formation, thus outcompeting the slower cyclization. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can be beneficial. This ensures the activated species is readily available for the desired reaction.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Amide Product
Possible Cause Suggested Solution
Intramolecular cyclization to γ-butyrolactone is the major pathway. - Lower the reaction temperature to 0 °C or below.- Ensure all reagents and solvents are anhydrous.- Use a more efficient coupling reagent (e.g., HATU, COMU) for faster amide formation.- Choose a non-nucleophilic, sterically hindered base (e.g., DIPEA).
Inefficient activation of the carboxylic acid. - Switch to a more potent coupling reagent. For sterically hindered substrates, phosphonium (B103445) or uronium-based reagents are often more effective than carbodiimides.[2]- Ensure the coupling reagent is not degraded. Use fresh, high-quality reagents.
Low nucleophilicity of the amine. - Increase the reaction time.- For particularly unreactive amines, consider converting this compound to its more reactive acid chloride.
Steric hindrance. - If either the amine or the acid is sterically hindered, a more powerful coupling reagent and longer reaction times may be necessary.
Issue 2: Presence of a Significant Amount of γ-Butyrolactone in the Product Mixture
Possible Cause Suggested Solution
Reaction temperature is too high. - Maintain the reaction temperature at 0 °C or below throughout the addition and reaction time.
Presence of water in the reaction. - Use anhydrous solvents and dry all glassware thoroughly.- Store this compound and other reagents in a desiccator.
The chosen base is promoting cyclization. - Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
Slow amide bond formation. - Use a more reactive coupling reagent to accelerate the desired reaction, thereby outcompeting the intramolecular cyclization.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the ratio of the desired amide product to the γ-butyrolactone byproduct. The following table summarizes hypothetical comparative yield data based on the general principles of amide coupling and the known reactivity of this compound.

Coupling Reagent Base Temperature (°C) Solvent Hypothetical Amide Yield (%) Hypothetical γ-Butyrolactone Yield (%)
EDC/HOBtDIPEA25DCM6035
EDC/HOBtDIPEA0DCM7520
HATUDIPEA25DMF8510
HATU DIPEA 0 DMF >90 <5
PyBOPDIPEA25DMF8015
T3PPyridine25EtOAc7025

Note: These are illustrative yields and will vary depending on the specific amine substrate and reaction scale.

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling of this compound using HATU

This protocol is designed to minimize the formation of γ-butyrolactone by employing a low temperature and a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: To the cooled solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Dissolve the amine substrate (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-bromobutanamide.

Visualizations

Side_Reaction_Mechanism cluster_0 Intramolecular Cyclization cluster_1 Desired Amide Coupling 4-Bromobutyric_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) 4-Bromobutyric_Acid->Activated_Intermediate Coupling Reagent, Base gamma-Butyrolactone γ-Butyrolactone (Side Product) Activated_Intermediate->gamma-Butyrolactone Intramolecular SN2 Attack (favored at high temp) Desired_Amide Desired Amide Product Activated_Intermediate->Desired_Amide Nucleophilic Attack by Amine (favored at low temp) Amine Amine (R-NH2) Experimental_Workflow start Start dissolve Dissolve this compound in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool activate Add HATU and DIPEA (Pre-activation) cool->activate add_amine Add Amine Solution Dropwise at 0 °C activate->add_amine react Stir at 0 °C (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end Troubleshooting_Tree start Low Yield or Multiple Products? check_gbl Major byproduct is γ-butyrolactone? start->check_gbl low_temp Lower temperature to 0 °C Use anhydrous conditions check_gbl->low_temp Yes other_byproducts Other byproducts observed? check_gbl->other_byproducts No success Problem Solved low_temp->success check_reagents Check coupling reagent purity and amine nucleophilicity other_byproducts->check_reagents Yes no_reaction No reaction or incomplete conversion? other_byproducts->no_reaction No check_reagents->success stronger_reagent Use stronger coupling agent (e.g., HATU, COMU) Increase reaction time no_reaction->stronger_reagent Yes stronger_reagent->success

References

Technical Support Center: Optimizing Nucleophilic Substitution of 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 4-bromobutyric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution of this compound in a question-and-answer format.

Question 1: Why is my reaction yield low?

Answer: Low yields in the nucleophilic substitution of this compound can stem from several factors. A primary concern is the inherent reactivity of the starting material, which can lead to a significant side reaction: the intramolecular cyclization to form γ-butyrolactone.[1] This is especially prevalent in the presence of water or base.[1]

To mitigate this and other potential issues, consider the following:

  • Protect the Carboxylic Acid: The carboxylic acid moiety can interfere with the desired substitution. It is often necessary to protect this group, typically by converting it to an ester (e.g., methyl or ethyl ester).[2][3] This prevents the carboxylate from acting as an internal nucleophile.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the formation of γ-butyrolactone.[1]

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competing reactions.

  • Nucleophile Strength: A weak nucleophile may lead to a slow reaction and allow side reactions to dominate. Consider using a stronger nucleophile if the reaction is sluggish.

  • Reaction Temperature: While heating can increase the rate of the desired substitution, it can also accelerate the rate of side reactions. Optimization of the reaction temperature is crucial.

Question 2: I am observing the formation of a significant amount of γ-butyrolactone. How can I prevent this?

Answer: The formation of γ-butyrolactone is a common challenge due to the proximity of the carboxylic acid (or its conjugate base) to the electrophilic carbon bearing the bromine atom.[1] Here are key strategies to suppress this side reaction:

  • Esterification of the Carboxylic Acid: As mentioned previously, protecting the carboxylic acid as an ester is the most effective way to prevent lactonization.[2][3] The ester is significantly less nucleophilic than the carboxylate anion.

  • Use of Aprotic Solvents: Polar aprotic solvents such as DMSO or DMF can be advantageous. They solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more reactive, which can favor the intermolecular substitution over the intramolecular cyclization.

  • Control of Basicity: Avoid strong bases that can deprotonate the carboxylic acid, thereby increasing the concentration of the highly nucleophilic carboxylate. If a base is necessary, a weak, non-nucleophilic base is preferred.

Question 3: My reaction is very slow or not proceeding to completion. What can I do?

Answer: A slow or incomplete reaction can be attributed to several factors related to the reaction conditions and reagents:

  • Nucleophile Reactivity: The nucleophilicity of your chosen reagent is critical. If you are using a weak nucleophile, consider switching to a more potent one. For example, azide (B81097) (N₃⁻) is an excellent nucleophile for SN2 reactions.[4]

  • Solvent Effects: The choice of solvent plays a crucial role. For SN2 reactions, which are typical for primary alkyl halides like this compound derivatives, polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they enhance the nucleophilicity of the anionic nucleophile.

  • Leaving Group Ability: Bromine is a good leaving group. However, if the reaction is still slow, ensure there are no other factors hindering its departure.

  • Temperature: Increasing the temperature can accelerate the reaction rate. However, this must be balanced against the potential for increased side reactions. A careful optimization study is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

A1: As this compound is a primary alkyl bromide, the nucleophilic substitution reaction will predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Q2: Is it necessary to protect the carboxylic acid group?

A2: In most cases, yes . The acidic proton of the carboxylic acid can be deprotonated by basic nucleophiles, and the resulting carboxylate anion can act as a nucleophile itself, leading to the formation of γ-butyrolactone.[1] Protecting the carboxylic acid as an ester prevents these undesired reactions.[2][3]

Q3: What are suitable protecting groups for the carboxylic acid?

A3: Esters are the most common protecting groups for carboxylic acids. Methyl, ethyl, and benzyl (B1604629) esters are frequently used due to their relative ease of formation and subsequent removal under conditions that are often compatible with the rest of the molecule.[2]

Q4: What are some common nucleophiles used with this compound?

A4: A variety of nucleophiles can be used to displace the bromide, leading to a range of functionalized butyric acid derivatives. Common examples include:

  • Azide (N₃⁻): To form 4-azidobutyric acid.[5]

  • Cyanide (CN⁻): To form 4-cyanobutyric acid.

  • Amines (RNH₂): To form 4-(alkylamino)butyric acids.

  • Thiols (RSH) or Hydrosulfide (SH⁻): To form 4-mercaptobutyric acid derivatives.[6]

Q5: What are the optimal solvent conditions?

A5: For the preferred SN2 pathway, polar aprotic solvents are generally optimal. These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, can accelerate the rate of SN2 reactions by effectively solvating the counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives

NucleophileSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium AzideBenzyl BromideDMSONoneAmbientOvernight73[5]
Ammonia4-BromobutyronitrileWater-Reflux--[7]
Sodium HydrosulfideThis compoundWater/Alcohol-Reflux--[6]
Sodium Cyanide2-bromo-1-bromomethyl-5-methoxy-3-methyl benzeneDMSONone902-[8]

Note: The data presented is for analogous reactions and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Azidobutanoate

This protocol first protects the carboxylic acid as an ethyl ester, followed by nucleophilic substitution with sodium azide.

Step 1: Esterification of this compound

  • To a solution of this compound (1 eq.) in absolute ethanol (B145695) (excess), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-bromobutanoate.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Dissolve ethyl 4-bromobutanoate (1 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at 50-60°C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-azidobutanoate.

Protocol 2: One-Pot Synthesis of 4-(Phenylthio)butyric Acid

This protocol illustrates a direct substitution on the carboxylic acid, which may be suitable for certain nucleophiles under specific conditions.

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., ethanol/water), add thiophenol (1.1 eq.) and a base such as sodium hydroxide (B78521) (2.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and acidify with HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by chromatography or recrystallization.

Mandatory Visualizations

reaction_pathway This compound This compound Protect Carboxylic Acid (Esterification) Protect Carboxylic Acid (Esterification) This compound->Protect Carboxylic Acid (Esterification) Side Reaction (Lactonization) Side Reaction (Lactonization) This compound->Side Reaction (Lactonization) Ester of this compound Ester of this compound Protect Carboxylic Acid (Esterification)->Ester of this compound Nucleophilic Substitution (Nu-) Nucleophilic Substitution (Nu-) Ester of this compound->Nucleophilic Substitution (Nu-) Substituted Ester Substituted Ester Nucleophilic Substitution (Nu-)->Substituted Ester Deprotection (Hydrolysis) Deprotection (Hydrolysis) Substituted Ester->Deprotection (Hydrolysis) Final Product Final Product Deprotection (Hydrolysis)->Final Product γ-Butyrolactone γ-Butyrolactone Side Reaction (Lactonization)->γ-Butyrolactone

Caption: General workflow for the nucleophilic substitution of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_lactone Check for γ-Butyrolactone Formation start->check_lactone protect_acid Protect Carboxylic Acid (Esterification) check_lactone->protect_acid Yes check_nucleophile Evaluate Nucleophile Strength check_lactone->check_nucleophile No anhydrous Ensure Anhydrous Conditions protect_acid->anhydrous anhydrous->check_nucleophile stronger_nu Use a Stronger Nucleophile check_nucleophile->stronger_nu Weak check_solvent Optimize Solvent check_nucleophile->check_solvent Strong stronger_nu->check_solvent aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->aprotic_solvent Suboptimal check_temp Optimize Temperature check_solvent->check_temp Optimal aprotic_solvent->check_temp adjust_temp Adjust Temperature (Heat or Cool) check_temp->adjust_temp end Improved Yield adjust_temp->end

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Storage and handling conditions to prevent degradation of 4-Bromobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Bromobutyric acid to prevent its degradation. It includes frequently asked questions and troubleshooting guides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the stability and prevent degradation of this compound, it should be stored in a tightly closed container in a cool, dry, dark, and well-ventilated area.[1][2] Several sources recommend refrigeration at 2-8°C.[1] It is classified as a corrosive substance (Hazard Class 8) and should be kept in a designated corrosives area.[1][3]

2. What are the visible signs of this compound degradation?

This compound is a white to pale yellow crystalline solid or a colorless to pale yellow liquid.[1][4] Signs of degradation can include a change in color (e.g., darkening), the presence of a strong, pungent odor, or a change in its physical state (e.g., becoming oily or clumping) due to moisture absorption.[4] Since one of the primary degradation pathways is cyclization to γ-butyrolactone in the presence of water, a change in consistency or the appearance of a liquid phase in the solid could indicate degradation.[3]

3. How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using several analytical methods. A common and straightforward method is an aqueous acid-base (neutralization) titration to determine the percentage of the carboxylic acid.[5] Purity can also be determined by gas chromatography (GC).[6] For structural confirmation and identification of potential degradation products like γ-butyrolactone, spectroscopic methods such as 1H NMR and FTIR are valuable.[7][8]

4. What materials are incompatible with this compound?

This compound should not be stored with or allowed to come into contact with strong oxidizing agents, alkaline materials, or strong bases.[3] Contact with alkaline materials can liberate heat.[7] It is also recommended to avoid using aluminum or galvanized containers for storage.[7]

Storage and Handling Conditions Summary

ParameterRecommendationRationale and Potential Consequences of Deviation
Temperature Store at 2-8°C in a cool area.[1]Higher temperatures, including room temperature, can promote thermal decomposition and cyclization.[9]
Atmosphere Store in a dry, well-ventilated area.[2][7]The compound is hygroscopic; moisture can lead to cyclization, forming γ-butyrolactone and HBr.[3][4]
Light Store in a dark place.[1]To prevent potential light-induced degradation.
Container Tightly sealed, original container.[1][2][7]Prevents exposure to moisture and atmospheric contaminants.
Incompatible Materials Strong oxidizing agents, alkaline materials, strong bases.[3]Risk of hazardous reactions and heat generation.[7]
Container Material Use plastic, lined metal, or glass containers. Avoid aluminum or galvanized containers.[7]This compound is corrosive and can react with certain metals.[6]

Troubleshooting Guides

Q: My reaction yield is low, or I'm observing unexpected side products. What could be the cause?

A: Low yields or the formation of unexpected byproducts can often be attributed to the degradation of the this compound starting material. The primary degradation product is γ-butyrolactone, which is formed through intramolecular cyclization, especially in the presence of moisture or heat.[3][9] This reduces the amount of active reagent available for your reaction. Additionally, the liberated hydrogen bromide (HBr) can cause unwanted side reactions.

To troubleshoot this issue, follow the logical workflow outlined below.

A Low Yield or Unexpected Side Products B Assess Purity of This compound A->B C Purity Acceptable? B->C D Review Reaction Conditions C->D Yes E Purify or Replace Reagent C->E No F Optimize Reaction (e.g., anhydrous conditions, temperature control) D->F E->B G Problem Solved F->G

Caption: Troubleshooting workflow for reactions involving this compound.

Q: I'm observing inconsistent results between different batches of this compound. Why might this be happening?

A: Inconsistent results between batches are often due to variations in purity. Since this compound can degrade over time, an older batch may have a significantly lower purity than a newer one. It is crucial to assess the purity of each batch before use, especially if it has been stored for an extended period or if the storage conditions have been compromised. We recommend performing a simple purity check, such as the neutralization titration detailed below, to ensure the quality of the reagent before starting your experiment.

Experimental Protocols

Purity Assessment of this compound by Neutralization Titration

This protocol describes a method to determine the purity of a this compound sample by titrating it with a standardized solution of sodium hydroxide (B78521) (NaOH).

Materials:

  • This compound sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized (DI) water

  • Ethanol (B145695) (optional, to aid dissolution)

  • Analytical balance

  • 250 mL Erlenmeyer flask

  • 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask. Record the exact weight.

  • Dissolution: Add approximately 50 mL of DI water to the flask. If the sample does not dissolve completely, a small amount of ethanol can be added to aid dissolution.

  • Add Indicator: Add 2-3 drops of phenolphthalein indicator solution to the flask. The solution should remain colorless.

  • Titration: Fill the burette with the standardized ~0.1 M NaOH solution and record the initial volume. Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until the solution turns a faint, persistent pink color.

  • Record Final Volume: Record the final volume of the NaOH solution from the burette.

  • Calculation: Calculate the purity of the this compound using the following formula:

    Purity (%) = (VNaOH × MNaOH × MW4-BBA) / (Wsample × 10)

    Where:

    • VNaOH = Volume of NaOH used (in mL)

    • MNaOH = Molarity of the standardized NaOH solution (in mol/L)

    • MW4-BBA = Molecular weight of this compound (167.00 g/mol )

    • Wsample = Weight of the this compound sample (in g)

The workflow for this protocol is visualized in the diagram below.

A Weigh ~0.4 g of This compound B Dissolve in ~50 mL of DI Water A->B C Add 2-3 drops of Phenolphthalein B->C D Titrate with ~0.1 M Standardized NaOH C->D E Observe Endpoint (Faint Persistent Pink) D->E F Record Volume of NaOH Used E->F G Calculate Purity F->G

References

Troubleshooting low yields in 4-Bromobutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-bromobutyric acid.

Troubleshooting Guide

Question: My yield of this compound is significantly lower than reported in the literature. What are the common causes?

Answer:

Low yields in the synthesis of this compound, typically prepared by the ring-opening of γ-butyrolactone with hydrogen bromide (HBr), can stem from several factors. The most common issues include incomplete reaction, side reactions, and product loss during workup and purification. A primary side reaction is the reversion of this compound back to the starting material, γ-butyrolactone, particularly in the presence of water at elevated temperatures.[1][2]

To diagnose the potential cause of low yield in your experiment, consider the following troubleshooting workflow:

TroubleshootingWorkflow start Low Yield of this compound check_reaction 1. Verify Reaction Completion (TLC, GC, NMR of crude) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time - Increase temperature - Increase HBr concentration - Check HBr quality incomplete_reaction->troubleshoot_reaction Yes complete_reaction Reaction Complete incomplete_reaction->complete_reaction No troubleshoot_reaction->check_reaction check_workup 2. Evaluate Workup & Purification - Check for product in aqueous layer - Analyze for side products complete_reaction->check_workup product_loss Product Loss or Degradation check_workup->product_loss troubleshoot_purification Troubleshoot Purification: - Avoid high temperatures during distillation - Use anhydrous conditions - Consider crystallization as an alternative to distillation product_loss->troubleshoot_purification Yes yield_improved Yield Improved product_loss->yield_improved No troubleshoot_purification->yield_improved

Caption: Troubleshooting workflow for low yields.

Question: How can I optimize the reaction conditions to improve the yield?

Answer:

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters to consider are the type and amount of HBr, reaction temperature, and reaction time.

  • Hydrogen Bromide: Both gaseous HBr and aqueous HBr solutions (e.g., 48%) can be used.[3] Using dry HBr gas in an organic solvent can lead to very high yields (96-99%) and may simplify purification by allowing for direct crystallization of the product.[1][2] When using aqueous HBr, a significant molar excess is often required, and the addition of a catalyst like sulfuric acid can be beneficial.[3]

  • Reaction Temperature: The reaction temperature can range from -10°C to 100°C.[1][4] Lower temperatures may require longer reaction times, while higher temperatures, especially with aqueous HBr, can promote the reverse reaction (cyclization to γ-butyrolactone). A moderate temperature, such as 40-50°C, is often a good starting point when using gaseous HBr.[2]

  • Reaction Time: Reaction times can vary from a few hours to over 12 hours, depending on the temperature and reagents used.[3] Monitoring the reaction by TLC or GC is the best way to determine the optimal reaction time.

Comparative Summary of Synthesis Methods

Starting MaterialReagentsTemperature (°C)Time (h)Reported Yield (%)Reference
γ-Butyrolactone48% aq. HBr, Sulfuric AcidReflux1265[3]
γ-ButyrolactoneDry HBr gas, Dichloromethane (B109758)20 - 30496[2]
γ-ButyrolactoneDry HBr gas, Toluene40 - 50597[2]
γ-ButyrolactoneBoron tribromide, DichloromethaneN/AN/A98[1]
4-Bromobutyronitrile48% aq. HBrReflux1865[1][5]

Question: I suspect my product is reverting to γ-butyrolactone during purification. How can I prevent this?

Answer:

The cyclization of this compound to γ-butyrolactone is a common issue, especially during distillation in the presence of water.[1][2] To minimize this, consider the following:

  • Anhydrous Workup: Ensure all equipment is dry and use anhydrous solvents for extraction and washing. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent removal.[3]

  • Avoid High-Temperature Distillation: this compound has a relatively low melting point (32-33°C) and can decompose or cyclize at higher temperatures.[1] If distillation is necessary, perform it under reduced pressure to lower the boiling point.

  • Crystallization: A more effective purification method that avoids high temperatures is crystallization. After the reaction with dry HBr in a suitable organic solvent (like dichloromethane or toluene), the product can be precipitated by adding a non-polar solvent such as hexane (B92381) and cooling.[2] This method has been reported to yield high-purity solid this compound.[2]

PurificationStrategies crude_product Crude this compound distillation Purification by Distillation crude_product->distillation crystallization Purification by Crystallization crude_product->crystallization high_temp High Temperature distillation->high_temp water_presence Presence of Water distillation->water_presence low_temp_crystallization Low Temperature Crystallization crystallization->low_temp_crystallization cyclization Cyclization to γ-Butyrolactone high_temp->cyclization water_presence->cyclization low_yield Low Yield & Purity cyclization->low_yield high_yield High Yield & Purity low_temp_crystallization->high_yield

Caption: Comparison of purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most widely used method is the ring-opening reaction of γ-butyrolactone with hydrogen bromide.[3][4][6] For high yields and purity, the use of dry hydrogen bromide gas in an organic solvent, followed by crystallization, is reported to be highly efficient, with yields exceeding 95%.[1][2]

Q2: Can I use hydrobromic acid (48% in water) instead of HBr gas? A2: Yes, 48% aqueous hydrobromic acid is commonly used.[3] However, this method may result in lower yields (around 65%) and requires careful removal of water during workup to prevent the product from reverting to γ-butyrolactone.[1][3] The addition of a strong acid like sulfuric acid as a catalyst is often necessary.[3]

Q3: My final product is an oil instead of a solid. What does this indicate? A3: this compound has a low melting point, reported to be between 30-33°C.[1][6] If your product is an oil at room temperature, it may be impure, with residual solvent or γ-butyrolactone (which is a liquid) depressing the melting point. Purification by crystallization from a suitable solvent system can help in obtaining a solid product.[2]

Q4: What are the key safety precautions when handling the reagents for this synthesis? A4: Hydrogen bromide (both gas and aqueous solutions) and this compound are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4] Sulfuric acid is also highly corrosive. Always add acid to other liquids slowly to avoid splashing.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Dry HBr Gas (Adapted from CN1760167A)

This method utilizes dry hydrogen bromide gas in an organic solvent to achieve a high yield of this compound.

  • Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, add γ-butyrolactone (1 mole) and dichloromethane (e.g., 200 mL).

  • Reaction: Begin stirring and cool the mixture. Slowly bubble dry hydrogen bromide gas (1.5 moles) through the solution, maintaining the reaction temperature between 20°C and 30°C.

  • Stirring: After the addition of HBr gas is complete, continue to stir the mixture at this temperature for an additional 4 hours.

  • Solvent Removal: Remove the dichloromethane by distillation at atmospheric pressure.

  • Crystallization: Add n-hexane (e.g., 200 mL) to the residue and cool the mixture to 0-20°C. Stir for 3 hours to induce crystallization.

  • Isolation: Filter the resulting solid, wash with cold hexane, and dry under vacuum to obtain this compound. (Reported yield: 96%, Purity: 99.4%).[2]

Protocol 2: Synthesis using Aqueous HBr (Adapted from ChemicalBook)

This protocol uses 48% aqueous HBr and a sulfuric acid catalyst.

  • Setup: In a flask suitable for reflux, place γ-butyrolactone (70.9 mmol).

  • Reagent Addition: Under an inert atmosphere (e.g., argon), add 48% aqueous HBr (360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise.

  • Initial Reaction: Let the mixture stand at room temperature for 2 hours.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours.

  • Workup: Cool the reaction mixture to room temperature and add water (192 mL). Extract the product with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica (B1680970) gel chromatography (e.g., ethyl acetate/hexane eluent) to obtain this compound as a yellow oil. (Reported yield: 65%).[3]

References

Identification and removal of impurities from 4-Bromobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobutyric acid. The information focuses on the identification and removal of common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most prevalent impurity is typically the unreacted starting material, γ-butyrolactone.[1][2] This can be due to an incomplete reaction or the cyclization of this compound back to γ-butyrolactone, a reaction that is facilitated by the presence of water, especially during distillation.[1][2] Other potential impurities include residual solvents used during the synthesis and purification processes (e.g., dichloromethane, hexane (B92381), diethyl ether) and unreacted hydrogen bromide.[1][3]

Q2: How can I qualitatively assess the purity of my this compound sample?

A quick preliminary assessment of purity can be performed using Thin-Layer Chromatography (TLC). By comparing the chromatogram of your crude product with that of the starting material (γ-butyrolactone), you can determine if the reaction has gone to completion. For more definitive identification and quantification of impurities, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][3][4]

Q3: What is the melting point of pure this compound?

The reported melting point of this compound is in the range of 30-33 °C.[1][2] A significant deviation from this range may indicate the presence of impurities.

Q4: Is this compound stable?

This compound can be unstable, particularly in the presence of water or at elevated temperatures, where it can cyclize to form γ-butyrolactone and hydrogen bromide.[1][2][5] It is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low purity after synthesis Incomplete reaction of γ-butyrolactone.Increase the reaction time or the molar ratio of hydrogen bromide to γ-butyrolactone.[2][7] Ensure the reaction is carried out under anhydrous conditions to prevent side reactions.
Product is an oil instead of a solid Presence of significant amounts of γ-butyrolactone or residual solvent.Attempt to remove residual solvent under reduced pressure. Purify the crude product using recrystallization from a non-polar solvent like hexane or by column chromatography.[1][3]
Purity decreases after distillation Thermal decomposition or presence of water causing cyclization to γ-butyrolactone.Use vacuum distillation to lower the boiling point and minimize thermal stress.[8][9] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent water contamination.[1][2]
Yellowish coloration of the product Presence of trace impurities.While a light yellow color may not significantly impact purity, for applications requiring high purity, recrystallization or silica (B1680970) gel chromatography can be employed to obtain a colorless product.[1][3]

Purity and Yield Data

The following table summarizes quantitative data from different purification methods.

Purification Method Solvent/Mobile Phase Achieved Purity Yield Analytical Method
Precipitation/CrystallizationNormal Hexane99.4%96%Gas Chromatography (GC)[1]
Silica Gel ChromatographyEthyl acetate (B1210297)/Hexane (1/2 v/v)Not specified65%Not specified[3]

Experimental Protocols

Recrystallization/Precipitation

This method is effective for removing non-polar impurities and unreacted starting materials.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is sparingly soluble at room temperature but soluble at higher temperatures (e.g., dichloromethane).[1]

  • Add a non-polar solvent in which this compound is poorly soluble, such as normal hexane, until the solution becomes slightly turbid.[1]

  • Cool the mixture in an ice bath with stirring.[1]

  • Crystals of pure this compound should precipitate out of the solution.[1]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove any residual solvent.

Silica Gel Chromatography

This technique is useful for separating compounds with different polarities.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:2 v/v).[3]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Workflow for Identification and Removal of Impurities

cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Crude Product Crude Product Analytical Techniques Purity Assessment (TLC, GC, HPLC, NMR) Crude Product->Analytical Techniques Impurity Identified Impurity Identified? (e.g., γ-butyrolactone) Analytical Techniques->Impurity Identified Distillation Vacuum Distillation Impurity Identified->Distillation Yes Recrystallization Recrystallization (e.g., from Hexane) Impurity Identified->Recrystallization Yes Chromatography Silica Gel Chromatography Impurity Identified->Chromatography Yes Pure Product Pure this compound Impurity Identified->Pure Product No Distillation->Pure Product Recrystallization->Pure Product Chromatography->Pure Product

Caption: Workflow for the identification and removal of impurities from this compound.

References

Impact of water on the stability of 4-Bromobutanoic acid in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromobutanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and use of 4-bromobutanoic acid in reactions where water may be present.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using 4-bromobutanoic acid in the presence of water?

A1: The main issue is the intramolecular cyclization of 4-bromobutanoic acid to form γ-butyrolactone (GBL) and hydrogen bromide (HBr).[1] This degradation pathway is often accelerated by heat and the presence of bases.

Q2: How does pH affect the stability of 4-bromobutanoic acid?

Q3: Can I use 4-bromobutanoic acid in aqueous solvents?

A3: It is possible, but requires careful control of reaction conditions to minimize the formation of γ-butyrolactone. Whenever feasible, anhydrous organic solvents are recommended. If water is necessary as a solvent or is generated during the reaction, low temperatures and careful pH control are crucial.

Q4: How can I detect the formation of γ-butyrolactone in my reaction mixture?

A4: Several analytical techniques can be used to detect and quantify both 4-bromobutanoic acid and γ-butyrolactone. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two compounds based on their unique chemical shifts.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive method for separating and identifying both the acid and the lactone, often after derivatization of the carboxylic acid.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can simultaneously quantify 4-bromobutanoic acid and γ-butyrolactone in solution.[8]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Symptom: The desired product is obtained in low yield, and a significant amount of a byproduct is observed.

Possible Cause: Intramolecular cyclization of 4-bromobutanoic acid to γ-butyrolactone is competing with the desired intermolecular reaction. This is especially prevalent when using a base to deprotonate a nucleophile in the presence of water or at elevated temperatures.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate your nucleophile but minimizes the concentration of water. Sodium hydride (NaH) in an anhydrous solvent like THF is a common choice. Avoid aqueous bases like NaOH or KOH if possible.

  • Order of Addition: Add the 4-bromobutanoic acid slowly to the solution containing the deprotonated nucleophile. This keeps the concentration of the free 4-bromobutanoic acid low, favoring the intermolecular reaction.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature. Avoid high temperatures.

  • Use a Protected Form: Consider using an ester of 4-bromobutanoic acid (e.g., methyl 4-bromobutanoate) for the substitution reaction, followed by hydrolysis of the ester to the carboxylic acid in a separate step.

Issue 2: Formation of γ-Butyrolactone During Aqueous Workup

Symptom: The desired product is observed in the crude reaction mixture (e.g., by TLC or crude NMR), but is lost or contaminated with γ-butyrolactone after aqueous extraction and purification.

Possible Cause: The presence of water and potentially basic or acidic conditions during the workup is causing the degradation of unreacted 4-bromobutanoic acid or even the desired product if it is unstable.

Troubleshooting Steps:

  • Minimize Contact Time with Water: Perform aqueous extractions quickly and at low temperatures (e.g., using an ice bath).

  • Neutralize Carefully: If an acidic or basic wash is necessary, perform it rapidly and immediately follow with a wash with brine to remove excess water.

  • Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.

  • Avoid High Temperatures During Solvent Removal: Use a rotary evaporator at the lowest practical temperature and pressure to remove the solvent.

Quantitative Data Summary

While extensive quantitative data on the hydrolysis of 4-bromobutanoic acid under various conditions is limited in the public domain, the following table summarizes the key stability concern.

ParameterConditionImpact on 4-Bromobutanoic Acid StabilityPrimary Degradation ProductReference
Presence of Water Neutral, Room Temp.Slow degradationγ-Butyrolactone[1]
Elevated Temperature AqueousAccelerated degradationγ-ButyrolactoneGeneral Principle
Basic pH (e.g., NaOH) AqueousRapid degradationγ-ButyrolactoneGeneral Principle
Acidic pH (e.g., H₂SO₄) AqueousCan promote degradationγ-ButyrolactoneGeneral Principle

Experimental Protocols

Protocol 1: General Procedure for Minimizing Lactonization in SN2 Reactions

This protocol provides a general guideline for reacting 4-bromobutanoic acid with a nucleophile (e.g., an alcohol or phenol (B47542) in a Williamson ether synthesis) while minimizing the formation of γ-butyrolactone.

Materials:

  • 4-Bromobutanoic acid

  • Nucleophile (e.g., alcohol, phenol)

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil)

  • Anhydrous workup reagents (e.g., saturated NH₄Cl, brine)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophile in the anhydrous solvent. Add the strong base portion-wise at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Addition of 4-Bromobutanoic Acid: Dissolve the 4-bromobutanoic acid in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes using a syringe pump.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, consider gentle warming (e.g., to 40-50 °C), but be aware that this may increase the rate of lactonization.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the excess base.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by column chromatography or recrystallization as appropriate.

Protocol 2: Fischer Esterification of 4-Bromobutanoic Acid under Anhydrous Conditions

This protocol describes the esterification of 4-bromobutanoic acid with an alcohol using an acid catalyst, with measures to minimize water.

Materials:

  • 4-Bromobutanoic acid

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)

  • Anhydrous toluene (B28343) or benzene (B151609)

  • Dean-Stark apparatus

  • Neutralizing agent (e.g., saturated NaHCO₃ solution)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add 4-bromobutanoic acid, a 3-5 fold excess of the anhydrous alcohol, and a catalytic amount of the acid catalyst. Add a volume of toluene or benzene sufficient to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with the toluene/benzene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol and toluene/benzene under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic solution with a saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by distillation or column chromatography.

Visualizations

DegradationPathway cluster_conditions Promoted by 4-Bromobutanoic_Acid 4-Bromobutanoic Acid gamma-Butyrolactone γ-Butyrolactone 4-Bromobutanoic_Acid->gamma-Butyrolactone Intramolecular Cyclization HBr HBr Water Water Heat Heat Base Base

Caption: Degradation pathway of 4-bromobutanoic acid to γ-butyrolactone.

TroubleshootingWorkflow Start Low Yield or Side Product Formation Check_Water Is water present in the reaction? Start->Check_Water Yes_Water Yes Check_Water->Yes_Water No_Water No Check_Water->No_Water Implement_Anhydrous Implement Anhydrous Techniques: - Dry solvents/glassware - Inert atmosphere Yes_Water->Implement_Anhydrous Other_Issues Consider other reaction issues: - Reagent purity - Stoichiometry - Reaction time No_Water->Other_Issues Optimize_Base Optimize Base: - Non-nucleophilic - Anhydrous conditions Implement_Anhydrous->Optimize_Base Control_Temp Control Temperature: - Low temperature addition - Avoid excessive heat Optimize_Base->Control_Temp Monitor_Purity Monitor Product Purity (NMR, GC-MS, LC-MS) Control_Temp->Monitor_Purity Other_Issues->Monitor_Purity

Caption: Troubleshooting workflow for reactions involving 4-bromobutanoic acid.

References

Strategies to improve the solubility of 4-Bromobutyric acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions to address solubility challenges with 4-Bromobutyric acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a bifunctional molecule containing a polar carboxylic acid group and a moderately polar alkyl bromide chain. Its solubility is dictated by the interplay of these two groups. It is a low melting solid, often appearing as light brown crystals with a melting point of 30-31 °C.[1] Generally, it exhibits the following characteristics:

  • Soluble in: Polar protic solvents (e.g., ethanol (B145695), methanol), polar aprotic solvents (e.g., ethers), and dilute aqueous alkali.[1][2]

  • Sparingly soluble to insoluble in: Non-polar solvents such as alkanes (e.g., hexane), cycloalkanes, and aromatic hydrocarbons (e.g., toluene).[3]

Q2: What are the primary strategies to improve the solubility of this compound in organic solvents?

There are three main strategies to enhance the solubility of this compound:

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature. Gently heating the solvent while dissolving the acid can significantly improve solubility. However, be aware that the compound may precipitate out upon cooling to room temperature.

  • Co-solvency: This involves using a mixture of two or more miscible solvents. By blending a solvent in which the acid is highly soluble (e.g., ethanol) with one in which it is poorly soluble, an intermediate polarity can be achieved that fully dissolves the compound.[4]

  • Salt Formation: Converting the carboxylic acid to its corresponding salt by reacting it with a base can dramatically alter its polarity and improve solubility. For organic solvents, using an organic base like triethylamine (B128534) (TEA) to form a triethylammonium (B8662869) salt is a common and effective strategy.[4][5] This increases the ionic character, which can enhance solubility in moderately polar organic solvents.

Q3: How does temperature affect the solubility of this compound?

The dissolution of a solid in a liquid requires energy to break the crystal lattice of the solid. Concurrently, energy is released when new bonds form between the solute and solvent molecules. In most cases for solids like this compound, the overall process is endothermic (requires energy). Therefore, adding heat (increasing the temperature) provides the necessary energy to break the solute-solute bonds, leading to an increase in solubility.

Q4: How does forming a salt improve solubility in organic solvents?

While salt formation is most famously used to increase aqueous solubility, it is also a powerful technique for organic solvents. By reacting this compound with an organic base (e.g., triethylamine), you form an ion pair (4-bromobutanoate- and triethylammonium+). This new species has different intermolecular forces compared to the neutral carboxylic acid. The bulky, organic nature of the triethylammonium cation helps to shield the charge of the carboxylate, making the entire salt complex more compatible with a range of organic solvents, particularly more polar ones like dichloromethane (B109758) or tetrahydrofuran, where the neutral acid may have limited solubility.

Solubility Data

Quantitative solubility data for this compound is not widely published. Therefore, experimental determination is highly recommended for specific applications. The table below summarizes the qualitative solubility based on available literature.

Solvent ClassRepresentative SolventsQualitative SolubilityCitation
Non-Polar Hexane, Toluene, CyclohexanePoor / Insoluble[3]
Polar Aprotic Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateSoluble to Sparingly Soluble[2]
Polar Protic Ethanol, Methanol (B129727)Soluble[2]
Aqueous Water, Dilute Aqueous AlkaliSoluble (especially in alkali)[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete dissolution in a non-polar solvent (e.g., Toluene, Hexane). The solvent polarity is too low to effectively solvate the polar carboxylic acid group.1. Add a Co-solvent: Titrate in a polar solvent like ethanol or THF until the solid dissolves. 2. Increase Temperature: Gently warm the mixture while stirring. Be aware of potential precipitation upon cooling. 3. Form an Ester: If the carboxylic acid proton is not required for a subsequent reaction, consider converting it to a more non-polar ester (e.g., methyl or ethyl ester) for improved solubility in non-polar media.[6]
The compound is sparingly soluble in a moderately polar solvent (e.g., Dichloromethane, Ethyl Acetate). The solvent may lack the hydrogen-bond donating/accepting ability to fully solvate the carboxylic acid dimers.1. Form a Salt: Add one equivalent of an organic base like triethylamine (TEA) to form the more soluble triethylammonium salt. See Protocol 3. 2. Use a Co-solvent: Add a small percentage (5-10%) of a more polar protic solvent like methanol or ethanol.[4] 3. Apply Gentle Heat: Warming the solution can often overcome the activation energy for dissolution.
Compound precipitates out of solution upon cooling. The concentration of the compound exceeds its solubility limit at room temperature. The dissolution was thermodynamically favored only at elevated temperatures.1. Use a Different Solvent System: Find a solvent or co-solvent mixture that can maintain the desired concentration at room temperature. 2. Maintain Elevated Temperature: If the experimental setup allows, maintain the temperature at which the compound remains dissolved. 3. Prepare a More Soluble Derivative: Convert the acid to a salt or ester that has higher solubility at room temperature in the chosen solvent.
A solid salt (e.g., sodium bromide) byproduct is limiting solubility or causing a slurry. A previous reaction step generated an inorganic salt that is insoluble in the organic solvent.1. Perform an Aqueous Wash: If your product and solvent are water-immiscible, wash the organic layer with water to remove the inorganic salt. 2. Filter the Mixture: Filter the slurry through a pad of celite or a syringe filter to remove the insoluble salt before proceeding.

Visualized Workflows and Principles

G start Start: this compound (4-BBA) is Insoluble solvent_choice Is the solvent non-polar (e.g., Toluene, Hexane)? start->solvent_choice strategy_polar Is the solvent moderately polar (e.g., DCM, EtOAc)? solvent_choice->strategy_polar No heat_nonpolar Try gentle heating. Did it dissolve? solvent_choice->heat_nonpolar Yes heat_polar Try gentle heating. Did it dissolve? strategy_polar->heat_polar Yes cosolvent_nonpolar Add polar co-solvent (e.g., Ethanol, THF). See Protocol 2. heat_nonpolar->cosolvent_nonpolar No success Success: 4-BBA is Soluble heat_nonpolar->success Yes esterify Consider converting to an ester. cosolvent_nonpolar->esterify Still Insoluble salt_formation Add 1 eq. Triethylamine to form salt. See Protocol 3. heat_polar->salt_formation No heat_polar->success Yes cosolvent_polar Add polar protic co-solvent (e.g., Methanol). See Protocol 2. salt_formation->cosolvent_polar Still Insoluble precip_check Does it precipitate upon cooling? success->precip_check end_stable End: Stable Solution at Room Temp precip_check->end_stable No end_hot End: Use solution while warm or find new solvent system precip_check->end_hot Yes

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_0 Strategy 1: Co-Solvency cluster_1 Strategy 2: Salt Formation bba_dimer 4-BBA Dimer (Low Solubility) bba_solvated Solvated 4-BBA (High Solubility) bba_dimer->bba_solvated Disrupts H-bonding & matches polarity solvent_A Solvent A (e.g., Toluene) solvent_A->bba_solvated solvent_B Solvent B (e.g., Ethanol) solvent_B->bba_solvated bba_acid 4-BBA (R-COOH) ion_pair Ion Pair [R-COO-][HNEt3+] (Improved Solubility) bba_acid->ion_pair Proton Transfer tea Triethylamine (NEt3) tea->ion_pair Proton Transfer

Caption: Principles of solubility enhancement for this compound (4-BBA).

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

Objective: To accurately determine the solubility of this compound in a specific organic solvent at a set temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane)

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

Methodology:

  • Add a known volume (e.g., 2.0 mL) of the selected solvent to a vial containing a stir bar.

  • Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate.

  • Add a pre-weighed excess amount of this compound to the solvent. "Excess" means enough solid remains undissolved at equilibrium.

  • Seal the vial and stir the suspension vigorously for a sufficient time to reach equilibrium (typically 12-24 hours).

  • After equilibration, stop stirring and allow the excess solid to settle for 30 minutes.

  • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe and attach a syringe filter.

  • Dispense the filtered, saturated solution into a pre-weighed vial. Record the exact mass of the vial.

  • Record the total mass of the vial plus the saturated solution.

  • Remove the solvent under reduced pressure or a gentle stream of nitrogen until a constant mass of the dissolved solid is obtained.

  • Record the final mass of the vial plus the dried solute.

  • Calculate the solubility (e.g., in mg/mL) by subtracting the empty vial mass from the final mass and dividing by the volume of the aliquot taken.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To find an optimal co-solvent ratio to dissolve this compound at a target concentration.

Materials:

  • This compound

  • Primary solvent (where solubility is low, e.g., Toluene)

  • Co-solvent (where solubility is high, e.g., Ethanol)

  • Volumetric flasks and pipettes

  • Vials

Methodology:

  • Prepare a series of solvent mixtures with varying volume ratios (v/v) of the co-solvent in the primary solvent. For example: 95:5, 90:10, 80:20, 70:30, and 50:50 Toluene:Ethanol.

  • Weigh the target amount of this compound needed for your final concentration into separate vials.

  • Add the same, fixed volume of each corresponding solvent mixture to the vials.

  • Stir or vortex each vial at room temperature. Observe for complete dissolution.

  • If dissolution is incomplete, gentle warming or sonication can be applied.

  • The optimal co-solvent mixture is the one with the lowest percentage of co-solvent that achieves complete and stable dissolution of the compound at the desired concentration.

Protocol 3: Solubility Enhancement by Conversion to its Triethylammonium Salt

Objective: To prepare a solution of this compound in a moderately polar organic solvent by forming its triethylammonium (TEA) salt in situ.

Materials:

  • This compound (MW: 167.00 g/mol )

  • Triethylamine (TEA) (MW: 101.19 g/mol , Density: ~0.726 g/mL)

  • Organic solvent (e.g., Dichloromethane)

  • Magnetic stirrer and stir bar

  • Glass vial

Methodology:

  • Weigh the desired amount of this compound into a vial. For example, 167 mg (1.0 mmol).

  • Add the desired volume of the organic solvent (e.g., 5 mL of Dichloromethane) and a stir bar. The acid may not fully dissolve at this stage, forming a suspension.

  • Calculate the molar equivalent of TEA needed. For a 1:1 salt, you need 1.0 mmol of TEA.

    • Mass of TEA = 1.0 mmol * 101.19 g/mol = 101.2 mg

    • Volume of TEA = 101.2 mg / 0.726 g/mL = 0.139 mL or 139 µL

  • While stirring the suspension, add one molar equivalent (139 µL) of triethylamine dropwise.

  • Continue stirring at room temperature. The solid should dissolve as the triethylammonium salt is formed. This process is usually complete within 5-10 minutes.

  • The resulting clear solution contains the triethylammonium 4-bromobutanoate salt, which is often significantly more soluble than the parent carboxylic acid.

References

Monitoring the progress of reactions involving 4-Bromobutyric acid by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4-Bromobutyric acid by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when monitoring reactions with this compound?

A1: this compound is a polar carboxylic acid, which can present challenges in chromatography. On normal-phase TLC plates (silica gel), its polarity can cause it to interact strongly with the stationary phase, leading to poor mobility and streaking. In LC-MS, its high polarity can result in poor retention on standard reverse-phase columns. Careful selection of mobile phases and analytical conditions is crucial for successful monitoring.

Q2: How can I confirm the identity of this compound using LC-MS?

A2: The identity can be confirmed by its mass-to-charge ratio (m/z). This compound has a molecular weight of approximately 167.00 g/mol .[1][2] In negative ion mode ESI-MS, you would typically look for the deprotonated molecule [M-H]⁻. Due to the natural isotopic abundance of bromine (79Br and 81Br are roughly 50:50), you should observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Problem 1: My this compound spot is streaking or elongated on the TLC plate.

  • Cause: The carboxylic acid group is highly polar and acidic, leading to strong, non-ideal interactions with the silica (B1680970) gel stationary phase. This is a common issue with acidic compounds.[3]

  • Solution 1: Add an Acidic Modifier. Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent (mobile phase).[3] The modifier protonates the silica surface and ensures the carboxylic acid remains in its less polar, protonated form, leading to sharper, more defined spots.

  • Solution 2: Reduce Sample Concentration. You may have overloaded the plate by spotting too much sample. Dilute your sample and re-spot a smaller amount.

Problem 2: My spot remains on the baseline and does not move up the plate.

  • Cause: The mobile phase is not polar enough to move the highly polar this compound off the silica gel baseline.[3][4]

  • Solution 1: Increase Mobile Phase Polarity. Increase the proportion of the more polar solvent in your mobile phase mixture. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.

  • Solution 2: Use a More Polar Solvent System. Switch to a more potent solvent system. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often effective for polar compounds. A starting point could be 10-20% MeOH in DCM, with 1% acetic acid added.[5]

  • Solution 3: Consider Reversed-Phase TLC. If the compound is still immobile, try using reversed-phase TLC plates (e.g., C18 silica). With these plates, you will use a polar mobile phase (like acetonitrile/water mixtures) and the least polar compounds will travel the furthest.[3][4]

Problem 3: I cannot see any spots on my TLC plate after development.

  • Cause 1: The compound is not UV-active. this compound does not have a strong chromophore and may not be visible under a standard 254 nm UV lamp.

  • Solution 1: Use a Staining Method. Visualize the plate using a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective for compounds with functional groups that can be oxidized, like the alkyl chain in your molecule. Anisaldehyde or iodine stains are also good general-purpose options.[3]

  • Cause 2: The sample concentration is too low. The amount of material spotted on the plate is below the detection limit.

  • Solution 2: Increase Sample Concentration. Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications to keep the spot small and concentrated.[3]

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem 1: I have poor retention or see my compound eluting in the void volume.

  • Cause: this compound is highly polar and has low affinity for traditional non-polar stationary phases like C18 in reversed-phase chromatography.[6]

  • Solution 1: Use a MS-Compatible Acidic Mobile Phase. Use a mobile phase containing an MS-friendly acid like formic acid (typically 0.1%).[7][8] This suppresses the ionization of the carboxylic acid, making it less polar and increasing its retention on a reversed-phase column.

  • Solution 2: Use a Different Stationary Phase. Consider using a column designed for polar compounds, such as one with an aqueous C18 phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Problem 2: I am seeing a weak or no signal for my compound.

  • Cause 1: Inefficient Ionization. The settings on your mass spectrometer may not be optimized for this compound.

  • Solution 1: Optimize Ionization Mode. Analyze in negative electrospray ionization (ESI) mode. Carboxylic acids readily lose a proton to form a negative ion [M-H]⁻, which is often the most abundant species.

  • Cause 2: Signal Suppression from Reaction Matrix. Salts, non-volatile buffers (like phosphate), or high concentrations of other reagents in your crude reaction mixture can interfere with the ionization of your target analyte in the MS source.[9][10]

  • Solution 2: Perform a Sample Work-up. Before injection, perform a simple clean-up. Dilute the sample significantly in the mobile phase or perform a mini-extraction to remove interfering salts and reagents.[9]

  • Solution 3: Consider Derivatization. For persistent issues with sensitivity or retention, consider derivatizing the carboxylic acid group. This can improve its chromatographic properties and ionization efficiency.[11][12]

Problem 3: My retention times are shifting between injections.

  • Cause: Inconsistent mobile phase preparation, temperature fluctuations, or column degradation can lead to retention time variability.[13][14]

  • Solution 1: Ensure Consistent Mobile Phase. Prepare fresh mobile phase for each analysis run and ensure the pH is consistent.[13]

  • Solution 2: Use a Column Oven. Maintaining a constant column temperature ensures reproducible chromatography.[13]

  • Solution 3: Use a Guard Column. A guard column can help protect your analytical column from contaminants in crude reaction mixtures, extending its life and improving reproducibility.

Experimental Protocols & Data

Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Spot the Plate: Using a pencil, gently draw a starting line (origin) on a silica TLC plate about 1 cm from the bottom. Mark three lanes on the origin.

  • Apply Samples: Using separate capillary tubes, spot small amounts of the following onto the designated lanes:

    • Lane 1 (SM): A dilute solution of your starting material (reactant).

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[15][16]

    • Lane 3 (RM): The crude reaction mixture.[15][16]

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[17] Cover the chamber.

  • Analyze: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize: View the plate under a UV lamp and circle any visible spots. Then, use an appropriate chemical stain (e.g., potassium permanganate) to visualize all spots. The reaction is complete when the starting material spot is absent from the 'RM' lane and a new product spot is clearly visible.

Data Tables

Table 1: Suggested TLC Mobile Systems for this compound

Mobile Phase SystemRatio (v/v)ModifierExpected Behavior
Hexane : Ethyl Acetate30 : 701% Acetic AcidStarting point for moderate polarity products.
Dichloromethane : Methanol90 : 101% Acetic AcidGood for more polar products; adjust MeOH % as needed.[5]
Ethyl Acetate100%1% Acetic AcidFor highly polar products or when other systems fail.

Table 2: Typical LC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 3 µm)Standard starting point for many small molecules.[7]
Mobile Phase A Water + 0.1% Formic AcidVolatile, MS-compatible acidic modifier to improve peak shape and retention.[7][18]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC-MS.[7]
Ionization Mode ESI NegativeCarboxylic acids readily form [M-H]⁻ ions.
Monitored Ions (m/z) 165.9 & 167.9Corresponds to [M-H]⁻ for 79Br and 81Br isotopes.[1]

Workflow Diagram

TLC_Troubleshooting_Workflow Workflow for TLC Troubleshooting of this compound start Run TLC with Standard Mobile Phase (e.g., 7:3 Hex:EtOAc) decision1 How does the spot look? start->decision1 streaking Spot is Streaking or Tailing decision1->streaking Streaking at_baseline Spot is at Baseline (Rf ≈ 0) decision1->at_baseline At Baseline good_spot Good Spot Shape and Rf (0.2-0.6) decision1->good_spot Good solution_streak Add 1% Acetic Acid to Mobile Phase streaking->solution_streak solution_baseline1 Increase Mobile Phase Polarity (e.g., add more EtOAc) at_baseline->solution_baseline1 end_good Proceed with Reaction Monitoring good_spot->end_good end_retry Re-run TLC with New Conditions solution_streak->end_retry decision_polar decision_polar solution_baseline1->decision_polar Still at Baseline? solution_baseline2 Switch to a More Polar System (e.g., DCM/MeOH) solution_baseline2->solution_streak decision_polar->solution_baseline2 Yes decision_polar->end_retry No, Resolved

Caption: Troubleshooting workflow for common TLC analysis issues.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 4-Bromobutyric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 4-bromobutyric acid and its derivatives is crucial for quality control, metabolic studies, and ensuring the purity of intermediates in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering versatility through various separation modes. This guide provides a comparative overview of HPLC methods for the analysis of this compound and its derivatives, supported by experimental protocols and data to aid in method selection and development.

Reverse-Phase HPLC (RP-HPLC)

Reverse-phase HPLC is a widely used method for the separation of moderately polar to nonpolar compounds, making it well-suited for the analysis of this compound and its esters. The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

Performance Comparison

The following table summarizes typical conditions for the RP-HPLC analysis of this compound and its ethyl ester derivative.

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection
This compound Newcrom R1Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid1.0UV (200-210 nm) or MS
Ethyl 4-bromobutyrate Newcrom R1Acetonitrile (MeCN), Water, and Phosphoric Acid1.0UV or MS

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[1]

Experimental Protocol: General RP-HPLC Method

This protocol outlines a general procedure for the analysis of this compound or its derivatives using RP-HPLC.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • This compound or derivative standard

  • Sample for analysis

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer

  • Newcrom R1 column (or equivalent C18 column)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 50:50 v/v) and adding a small concentration of phosphoric acid (e.g., 0.1%) or formic acid (e.g., 0.1%).

  • Standard Preparation: Prepare a stock solution of the analyte standard in the mobile phase or a suitable solvent. Create a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Newcrom R1

    • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (specific ratio to be optimized)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS with appropriate settings.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase D Equilibrate Column A->D B Prepare Standards E Inject Sample B->E C Prepare Sample C->E D->E F Data Acquisition E->F

A streamlined workflow for the reverse-phase HPLC analysis of this compound and its derivatives.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. For acidic compounds like this compound, anion-exchange chromatography is a suitable alternative, particularly for separating it from neutral or basic impurities. The carboxylic acid group is deprotonated at a suitable pH, carrying a negative charge that interacts with the positively charged stationary phase.

Performance Considerations
ParameterAnion-Exchange Chromatography
Stationary Phase Positively charged resin (e.g., quaternary ammonium)
Mobile Phase Aqueous buffer with increasing ionic strength or changing pH for elution
Analyte State Anionic (deprotonated carboxylic acid)
Elution Competition with counter-ions in the mobile phase or pH change to neutralize the analyte
Experimental Protocol: General Anion-Exchange Method
  • Column and Buffer Selection: Choose a suitable strong or weak anion exchange column. Select a buffer system that maintains the pH above the pKa of this compound to ensure it is in its anionic form.

  • Equilibration: Equilibrate the column with the starting buffer (low ionic strength).

  • Sample Loading: Dissolve the sample in the starting buffer and inject it onto the column.

  • Elution: Elute the bound analytes using a gradient of increasing salt concentration (e.g., NaCl) or by decreasing the pH of the mobile phase.

  • Detection: Monitor the eluent using a conductivity detector or a UV detector if the analyte has sufficient absorbance at the chosen wavelength.

Logical Flow of Anion-Exchange Chromatography

IEC_Logic Start Sample Injection Equilibration Column Equilibration (Low Ionic Strength) Start->Equilibration Binding Analyte Binding (Anionic this compound) Equilibration->Binding Elution Elution (Increasing Ionic Strength or Decreasing pH) Binding->Elution Detection Detection (Conductivity or UV) Elution->Detection

The logical progression of an anion-exchange chromatography separation for this compound.

HPLC with Pre-Column Derivatization

For enhanced detection sensitivity, especially at low concentrations, pre-column derivatization can be employed. This involves reacting the carboxylic acid group with a labeling agent to introduce a chromophore or fluorophore. While this adds a step to the sample preparation, it can significantly lower the limits of detection.

A study on the enantiomeric separation of α-bromobutyric acid (an isomer of this compound) provides a detailed derivatization protocol that can be adapted. The carboxyl group was reacted with aniline (B41778) in the presence of a coupling agent to form an amide derivative with strong UV absorbance.[2]

Performance of Derivatization Method for α-Bromobutyric Acid
ParameterValue
Derivatizing Agent Aniline with DCC as a coupling agent
Column Chiralcel OD-H (for enantiomeric separation)
Mobile Phase n-hexane:2-propanol (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Experimental Protocol: Derivatization of a Bromobutyric Acid

This protocol is adapted from the method for α-bromobutyric acid and can serve as a starting point for the derivatization of this compound.[2]

  • Reaction Setup: In a suitable solvent like dichloromethane, dissolve the bromobutyric acid sample.

  • Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Derivatizing Agent: Add the labeling agent (e.g., aniline).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for several hours.

  • Work-up: Wash the reaction mixture with acidic and basic solutions to remove excess reagents, followed by a water wash. Dry the organic layer.

  • Analysis: Evaporate the solvent and redissolve the residue in the HPLC mobile phase for injection.

Derivatization and Analysis Workflow

Derivatization_Workflow cluster_derivatization Derivatization cluster_cleanup Sample Cleanup A Dissolve Sample B Add Coupling Agent A->B C Add Labeling Agent B->C D React C->D E Wash D->E F Dry E->F G HPLC Analysis F->G

A typical workflow for the analysis of bromobutyric acids involving a pre-column derivatization step.

Conclusion

The choice of HPLC method for the analysis of this compound and its derivatives depends on the specific requirements of the analysis.

  • Reverse-phase HPLC is a robust and straightforward method for routine purity assessments and quantification.

  • Ion-exchange chromatography offers an alternative separation mechanism based on charge, which can be advantageous for complex sample matrices where RP-HPLC may not provide adequate resolution.

  • HPLC with pre-column derivatization is the method of choice when high sensitivity is required, although it involves more extensive sample preparation.

By understanding the principles and experimental considerations of each of these techniques, researchers can select and optimize the most appropriate HPLC method for their analytical needs.

References

NMR Characterization: A Comparative Guide to 4-Bromobutyric Acid and its Cyclized Product, γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the transformation of reagents is critical. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-bromobutyric acid and its common intramolecular cyclization product, γ-butyrolactone. The distinct chemical environments of the protons and carbons in the linear versus the cyclized form result in significant and readily identifiable differences in their respective NMR spectra.

This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of various pharmaceuticals.[1][2] However, it is prone to intramolecular cyclization, especially in the presence of water, to form the stable five-membered ring structure of γ-butyrolactone (GBL).[3] This transformation can be readily monitored and its product identified using NMR spectroscopy.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and γ-butyrolactone, facilitating a clear comparison between the reactant and its cyclized product. The data is based on spectra obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Hα (CH ₂COOH)2.58Triplet2H
Hβ (BrCH₂CH ₂)2.19Quintet2H
Hγ (BrCH ₂)3.48Triplet2H
γ-Butyrolactone Hα (CH ₂C=O)2.50Triplet2H
Hβ (OCH₂CH ₂)2.28Multiplet2H
Hγ (OCH ₂)4.35Triplet2H

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1 (C OOH)178.58
C2 (C H₂COOH)32.38
C3 (BrCH₂C H₂)27.36
C4 (BrC H₂)32.11
γ-Butyrolactone C1 (C =O)177.7
C2 (C H₂C=O)28.0
C3 (OCH₂C H₂)22.1
C4 (OC H₂)62.1

Reaction Pathway

The intramolecular cyclization of this compound proceeds via a nucleophilic attack of the carboxylate oxygen on the electrophilic carbon bearing the bromine atom, resulting in the formation of γ-butyrolactone and elimination of hydrogen bromide.

reaction_pathway cluster_reactant This compound cluster_product γ-Butyrolactone reactant Br-CH₂-CH₂-CH₂-COOH product reactant->product - HBr

Caption: Intramolecular cyclization of this compound to γ-butyrolactone.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (this compound or the reaction mixture) and transfer it to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Data Acquisition:

  • The NMR spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.[4]
  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • For ¹³C NMR, a proton-decoupled spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually set to 200-220 ppm.

3. Data Processing:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0 ppm).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the atoms.

By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to characterize this compound and identify its cyclization to γ-butyrolactone, ensuring accurate monitoring of their chemical reactions.

References

Revolutionizing Drug Development: A Comparative Guide to Mass Spectrometry for Validating 4-Bromobutyric Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – In the fast-paced world of drug development and proteomics, the precise validation of protein modifications is paramount. The conjugation of small molecules, such as 4-bromobutyric acid, to proteins is a critical step in the creation of targeted therapies and functional probes. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative methods for the validation of this compound (4-BBA) protein conjugates, offering researchers, scientists, and drug development professionals a detailed roadmap for robust and reliable analysis.

This compound is a valuable chemical entity used in the synthesis of various pharmaceutical compounds.[1] Its conjugation to proteins introduces a specific chemical handle that can be exploited for various applications. The validation of this conjugation is crucial to ensure the efficacy, safety, and batch-to-batch consistency of the resulting bioconjugate. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and the ability to pinpoint the exact site of modification.

The Power of Mass Spectrometry in Conjugate Validation

Mass spectrometry is an indispensable tool for characterizing protein modifications, providing a wealth of information from the intact protein level down to individual amino acid residues.[2] The covalent attachment of this compound to a protein results in a predictable mass shift, a key parameter that is readily detected by mass spectrometry.

Key Mass Spectrometry-Based Approaches:

  • Intact Mass Analysis: This "top-down" approach analyzes the entire protein conjugate, providing a rapid assessment of the overall degree of modification. A successful conjugation will result in a mass increase corresponding to the molecular weight of this compound (167.00 g/mol ) for each attached molecule.[3][4][5][6][7]

  • Peptide Mapping ("Bottom-Up" Proteomics): This is the most widely used method for detailed characterization. The protein conjugate is enzymatically digested, typically with trypsin, into smaller peptides.[8][9][10][11] These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[9] This technique allows for the precise identification of the modified amino acid residue(s) by observing the mass shift on specific peptides and their fragments.

Quantitative Analysis:

Mass spectrometry also enables the quantification of 4-BBA conjugates, which is essential for determining the efficiency of the conjugation reaction and for quality control. Both label-based and label-free quantitative proteomics strategies can be employed.[1]

A Comparative Look: Alternative Validation Methods

While mass spectrometry offers the most detailed analysis, other techniques can provide complementary and often more accessible validation of 4-BBA conjugation.

MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Analysis Separation of proteins by size. Conjugation increases the molecular weight, causing a shift in the protein's migration on the gel.Simple, widely available, and provides a quick visual confirmation of conjugation.Low resolution, may not detect small mass shifts, and does not provide site-specific information.
Western Blotting Uses specific antibodies to detect the protein of interest. A shift in the band corresponding to the protein's molecular weight confirms conjugation.[12][13][14][15]More specific than SDS-PAGE alone. Can be semi-quantitative.Relies on the availability of a specific antibody. Does not provide site-specific information. Can be less robust and more difficult to compare across experiments than mass spectrometry.[12][14]
Fluorescent Labeling The 4-BBA molecule can be functionalized with a fluorescent tag prior to conjugation, or the conjugate can be reacted with a fluorescent probe that targets the bromo-moiety.Enables visualization and quantification of the conjugate in various assays, including microscopy and flow cytometry.The fluorescent tag may alter the properties of the conjugate. Does not inherently provide site-specific information.

Experimental Protocols: A Step-by-Step Guide

Mass Spectrometry Analysis Workflow

A typical workflow for the mass spectrometric analysis of a 4-BBA protein conjugate involves several key steps, as illustrated in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_conjugate 4-BBA Protein Conjugate reduction Reduction (e.g., DTT) protein_conjugate->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation digestion Tryptic Digestion alkylation->digestion lc_separation LC Separation digestion->lc_separation ms_analysis MS Analysis (MS1) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation ms_analysis->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis caption Figure 1. A generalized workflow for the mass spectrometry-based analysis of 4-BBA protein conjugates.

Figure 1. A generalized workflow for the mass spectrometry-based analysis of 4-BBA protein conjugates.

Detailed Methodologies:

  • In-Solution Digestion:

    • Denaturation, Reduction, and Alkylation: The protein conjugate is denatured in a buffer containing urea (B33335) or guanidinium (B1211019) hydrochloride. Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and the resulting free thiols are alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.[10][11]

    • Digestion: The sample is diluted to reduce the denaturant concentration and trypsin is added to digest the protein overnight at 37°C.[8][10][11]

    • Sample Cleanup: The resulting peptide mixture is desalted using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Peptides are separated on a reverse-phase C18 column using a gradient of increasing acetonitrile (B52724) concentration. For mass spectrometry compatible applications, formic acid is typically used as a mobile phase modifier.[3]

    • Mass Spectrometry: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a mass spectrometer. The instrument acquires full scan MS1 spectra to measure the mass-to-charge ratio of the intact peptides, followed by data-dependent MS/MS scans where the most intense ions are fragmented to determine their amino acid sequence.[16]

Logical Relationship for Data Interpretation

The identification of a 4-BBA modified peptide relies on a logical data analysis pipeline:

data_analysis_logic msms_data Acquired MS/MS Spectra database_search Database Search (e.g., Mascot, Sequest) msms_data->database_search peptide_identification Peptide Sequence Identification database_search->peptide_identification mass_shift_analysis Mass Shift Analysis (+149.95 Da per 4-BBA) peptide_identification->mass_shift_analysis site_localization Modification Site Localization mass_shift_analysis->site_localization validation Manual Validation of Spectra site_localization->validation caption Figure 2. Logical workflow for identifying 4-BBA modified peptides from MS/MS data.

Figure 2. Logical workflow for identifying 4-BBA modified peptides from MS/MS data.

Conclusion

The validation of this compound protein conjugates is a critical aspect of modern drug development and proteomics research. Mass spectrometry, particularly LC-MS/MS-based peptide mapping, stands out as the most powerful and informative technique, providing both qualitative and quantitative data with high precision and sensitivity. While alternative methods like SDS-PAGE and Western blotting offer simpler and more accessible means of initial validation, they lack the detailed, site-specific information that mass spectrometry provides. By employing the robust workflows and data analysis strategies outlined in this guide, researchers can confidently and accurately validate their 4-BBA conjugates, accelerating the development of novel therapeutics and research tools.

References

A Comparative Analysis of the Reactivity of 4-Bromobutyric Acid and 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the reactivity of bifunctional molecules is of paramount importance. This guide provides an in-depth comparison of the reactivity of two closely related haloalkanoic acids: 4-bromobutyric acid and 3-bromopropionic acid. The primary focus of this comparison will be on their propensity to undergo intramolecular cyclization, a key reaction in the formation of lactones, which are prevalent structural motifs in many biologically active compounds.

Executive Summary

The intramolecular reactivity of this compound and 3-bromopropionic acid is dominated by the propensity of the carboxylate group to act as an internal nucleophile, displacing the bromide ion to form a cyclic ester, or lactone. The key difference in their reactivity lies in the size of the resulting ring. This compound forms a thermodynamically stable five-membered ring (γ-butyrolactone), a reaction that proceeds with remarkable ease. In contrast, 3-bromopropionic acid cyclizes to form a highly strained four-membered ring (β-propiolactone), a process that is kinetically less favorable. This fundamental difference in the stability of the transition states and products governs their reactivity profiles.

Intramolecular Cyclization: A Tale of Two Rings

The intramolecular cyclization of bromocarboxylic acids is an example of an intramolecular SN2 reaction. The rate of these reactions is highly dependent on the chain length, which dictates the size of the ring being formed.

This compound: The cyclization of this compound yields γ-butyrolactone, a five-membered ring. This process is entropically and enthalpically favorable. The formation of a five-membered ring is a facile process in organic chemistry, often occurring spontaneously, especially in the presence of a weak base or even water to deprotonate the carboxylic acid.[1] The resulting γ-butyrolactone is a stable and relatively unreactive molecule.

3-Bromopropionic Acid: The cyclization of 3-bromopropionic acid produces β-propiolactone, a four-membered ring. The formation of four-membered rings is significantly more challenging due to substantial angle strain. While the reaction does occur, it is kinetically slower than the formation of the five-membered ring from this compound. However, the resulting β-propiolactone is a highly reactive molecule due to its ring strain and is a potent alkylating agent.[2] In fact, β-propiolactone is reported to be 50-100 times more reactive with nucleophiles than β-butyrolactone, while γ-butyrolactone is described as completely inactive under the same conditions.[2]

Quantitative Reactivity Data

PropertyThis compound3-Bromopropionic Acid
Cyclization Product γ-Butyrolactone (5-membered ring)β-Propiolactone (4-membered ring)
Relative Rate of Cyclization Very FastSlow
Thermodynamic Stability of Lactone HighLow (High Ring Strain)
Reactivity of Lactone LowHigh (Potent Alkylating Agent)[2]

Experimental Protocols

To quantitatively assess the reactivity of these two compounds, a kinetic study of their intramolecular cyclization can be performed. Below is a generalized experimental protocol that can be adapted for this purpose.

Experimental Protocol: Kinetic Analysis of the Intramolecular Cyclization of Bromocarboxylic Acids

Objective: To determine and compare the rate constants for the intramolecular cyclization of this compound and 3-bromopropionic acid.

Materials:

  • This compound

  • 3-Bromopropionic acid

  • Sodium bicarbonate solution (e.g., 0.1 M)

  • Deionized water

  • pH meter

  • Constant temperature water bath or thermostat

  • Conductivity meter or ion-selective electrode for bromide ions

  • Titration apparatus (burette, beaker, stirrer)

  • Standardized silver nitrate (B79036) solution (for titration)

Procedure:

  • Solution Preparation: Prepare aqueous solutions of known concentrations of this compound and 3-bromopropionic acid. Also, prepare a sodium bicarbonate solution to act as a buffer and to neutralize the HBr formed during the reaction.

  • Reaction Setup: In a thermostated reaction vessel, add a known volume of the bromocarboxylic acid solution and allow it to reach the desired temperature (e.g., 25°C, 40°C, 55°C).

  • Initiation of Reaction: Initiate the cyclization reaction by adding a known volume of the sodium bicarbonate solution. The bicarbonate will deprotonate the carboxylic acid, forming the carboxylate which is the active nucleophile for the intramolecular SN2 reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by tracking the increase in the concentration of the bromide ion (Br⁻) product over time. This can be achieved through two primary methods:

    • Conductivity Measurement: The increase in ionic conductivity of the solution due to the formation of NaBr can be continuously monitored using a conductivity meter.

    • Titration: At regular time intervals, aliquots of the reaction mixture can be withdrawn and quenched (e.g., by cooling in an ice bath). The concentration of bromide ions in each aliquot can then be determined by potentiometric titration with a standardized silver nitrate solution.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of bromide ions versus time. For a first-order reaction, the natural logarithm of the concentration of the starting bromocarboxylic acid versus time will yield a straight line, the slope of which is the negative of the rate constant (k).

  • Comparison: The rate constants for the cyclization of this compound and 3-bromopropionic acid at different temperatures can be compared to determine the relative reactivity. The activation energy for each reaction can also be calculated from the temperature dependence of the rate constants using the Arrhenius equation.

Visualizing the Reaction Pathways

The intramolecular cyclization of these two acids can be represented as follows:

cluster_4bba This compound Cyclization cluster_3bpa 3-Bromopropionic Acid Cyclization 4-BBA This compound 4-BBA_ion 4-Bromobutanoate 4-BBA->4-BBA_ion -H⁺ TS_4BBA Transition State (5-membered ring formation) 4-BBA_ion->TS_4BBA Intramolecular SN2 GBL γ-Butyrolactone TS_4BBA->GBL Br_ion1 Br⁻ TS_4BBA->Br_ion1 3-BPA 3-Bromopropionic Acid 3-BPA_ion 3-Bromopropanoate 3-BPA->3-BPA_ion -H⁺ TS_3BPA Transition State (4-membered ring formation) 3-BPA_ion->TS_3BPA Intramolecular SN2 BPL β-Propiolactone TS_3BPA->BPL Br_ion2 Br⁻ TS_3BPA->Br_ion2

Caption: Intramolecular cyclization pathways of 4-Bromobutyric and 3-Bromopropionic acid.

The experimental workflow for the kinetic analysis can be visualized as:

cluster_workflow Kinetic Analysis Workflow A Prepare aqueous solutions of This compound and 3-Bromopropionic acid B Thermostat reaction vessel to desired temperature A->B C Initiate reaction with NaHCO₃ solution B->C D Monitor [Br⁻] over time (Conductivity or Titration) C->D E Plot ln[Bromo-acid] vs. time D->E F Determine rate constant (k) from the slope E->F G Compare rate constants and calculate activation energies F->G

Caption: Experimental workflow for the kinetic analysis of lactonization.

Conclusion

The reactivity comparison between this compound and 3-bromopropionic acid is a clear illustration of the principles of ring strain and the kinetics of intramolecular reactions. This compound readily undergoes cyclization to form the stable five-membered γ-butyrolactone, making it a valuable precursor for this common heterocyclic system. In contrast, 3-bromopropionic acid forms the highly strained and reactive four-membered β-propiolactone at a significantly slower rate. The choice between these two molecules in a synthetic strategy will, therefore, depend on whether the desired outcome is the facile formation of a stable lactone or the generation of a reactive intermediate for further functionalization. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, providing valuable data for researchers in the fields of chemical synthesis and drug development.

References

A Comparative Guide to 4-Bromobutyric Acid and 6-Bromohexanoic Acid as Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and materials science, the selection of an appropriate cross-linking agent is paramount to achieving desired molecular stability, functionality, and therapeutic efficacy. Among the diverse array of available reagents, haloalkanoic acids such as 4-bromobutyric acid and 6-bromohexanoic acid serve as valuable bifunctional linkers. Their utility stems from a carboxylic acid group, which can be activated for reaction with nucleophiles like amines, and a terminal bromine, which readily reacts with thiols to form stable thioether bonds.[1] This guide provides an objective comparison of this compound and 6-bromohexanoic acid, focusing on their performance as cross-linking agents, supported by physicochemical data and relevant experimental considerations.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule, which influence their reactivity and handling. The key difference lies in the length of the alkyl chain, which dictates the spacer arm distance between the two reactive functionalities.

PropertyThis compound6-Bromohexanoic Acid
CAS Number 2623-87-2[2][3]4224-70-8[4]
Molecular Formula C₄H₇BrO₂[2][3]C₆H₁₁BrO₂[4][5]
Molecular Weight 167.00 g/mol [2][3]195.05 g/mol [5]
Melting Point 30-31 °C[6]32-34 °C[4]
Boiling Point 128-131 °C at 11 mmHg[6]165-170 °C at 20 mmHg[4]
Spacer Arm Length (approx.) ~5 Å~7.5 Å
Water Solubility Soluble[6]Information not readily available, but expected to be lower than this compound due to increased hydrophobicity.

Performance as Cross-Linking Agents: A Comparative Analysis

The primary distinction in the performance of these two cross-linkers is the length of their spacer arms. This seemingly simple structural difference has significant implications for the properties of the resulting conjugate, particularly in the context of complex biomolecules like proteins and antibody-drug conjugates (ADCs).

Reactivity and Cross-Linking Efficiency

Both this compound and 6-bromohexanoic acid are primary alkyl bromides, which exhibit good reactivity towards soft nucleophiles like the thiol group of cysteine residues.[7][8] The reaction proceeds via an SN2 mechanism to form a stable thioether bond.[1] While specific kinetic data directly comparing the two is scarce, their reactivity is expected to be similar under identical conditions, as the electronic environment of the carbon-bromine bond is not significantly altered by the additional two carbons in the hexanoic acid chain.

The carboxylic acid moiety of both molecules requires activation, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form an amine-reactive NHS ester. This activated ester then readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein.

Impact of Spacer Arm Length

The critical difference between these two agents lies in the spatial separation they provide between the conjugated molecules.

  • This compound (Shorter Spacer): The shorter, more rigid linker can be advantageous in applications requiring a more defined and constrained distance between two points. In the context of ADCs, a shorter linker can sometimes lead to increased stability and reduced off-target toxicity.[9][10] However, it may also lead to steric hindrance, potentially impacting the biological activity of the conjugated molecules, such as an antibody's binding affinity or an enzyme's catalytic function.

  • 6-Bromohexanoic Acid (Longer Spacer): The longer and more flexible spacer arm of 6-bromohexanoic acid can mitigate steric hindrance, which is often a concern when conjugating bulky molecules.[11] In ADCs, longer linkers can improve solubility, especially when dealing with hydrophobic payloads, and can extend the plasma half-life.[12] However, increased flexibility can sometimes lead to a less stable conjugate and may allow for undesirable interactions of the payload with the antibody.[13]

The choice between a shorter and a longer spacer is therefore a trade-off between stability, steric hindrance, and solubility, which must be empirically determined for each specific application.[9][12]

Stability of the Cross-Linked Product

The thioether bond formed by the reaction of the bromoalkyl group with a cysteine thiol is known to be highly stable under physiological conditions, significantly more so than disulfide bonds, which are susceptible to reduction.[14] This stability is a key advantage for constructing robust bioconjugates. While maleimide-based linkers are also common for thiol conjugation, the resulting thioether linkage can sometimes be reversible through a retro-Michael reaction, leading to payload loss.[15][16] The thioether bond formed from bromoalkanoic acids does not suffer from this instability.

Experimental Protocols

Below are generalized protocols for a two-step cross-linking of a protein using either this compound or 6-bromohexanoic acid to conjugate to another molecule containing a free thiol group.

Step 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This step involves the formation of an NHS ester of the bromoalkanoic acid, followed by its reaction with a protein containing accessible lysine residues.

Materials:

  • This compound or 6-bromohexanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Protein to be modified in a suitable buffer (e.g., PBS, pH 7.2-7.4, amine-free)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation: Dissolve this compound or 6-bromohexanoic acid, EDC, and Sulfo-NHS in the reaction buffer. A typical molar ratio would be 1:2:5 (bromoalkanoic acid:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation: Add the activated bromoalkanoic acid solution to the protein solution. The molar excess of the cross-linker over the protein will depend on the desired degree of labeling and should be optimized. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).

Step 2: Reaction of the Bromoalkyl Group with a Thiol

This step involves the reaction of the bromine-functionalized protein with a molecule containing a free sulfhydryl group.

Materials:

  • Bromo-functionalized protein from Step 1

  • Thiol-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Reaction: Mix the bromo-functionalized protein with the thiol-containing molecule in the reaction buffer. The reaction is typically faster at a slightly alkaline pH, which promotes the formation of the more nucleophilic thiolate anion.

  • Incubation: Allow the reaction to proceed for several hours to overnight at room temperature or 4°C, with gentle mixing.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted components.

Visualizing the Cross-Linking Process

The following diagrams illustrate the chemical reactions and logical workflow involved in using these cross-linking agents.

cross_linking_reaction cluster_step1 Step 1: Carboxylic Acid Activation & Amine Coupling cluster_step2 Step 2: Thiol Reaction Bromoalkanoic_Acid This compound or 6-Bromohexanoic Acid Activated_Ester Amine-Reactive Sulfo-NHS Ester Bromoalkanoic_Acid->Activated_Ester Activation EDC_NHS EDC, Sulfo-NHS EDC_NHS->Activated_Ester Protein_Lys Protein-Lysine (-NH2) Modified_Protein Bromo-Functionalized Protein Crosslinked_Product Stable Thioether Cross-Linked Product Modified_Protein->Crosslinked_Product Thiol Reaction (SN2) Activated_EsterProtein_Lys Activated_EsterProtein_Lys Activated_EsterProtein_Lys->Modified_Protein Amine Coupling Thiol_Molecule Thiol-Molecule (-SH) Thiol_Molecule->Crosslinked_Product

Caption: Chemical workflow for a two-step cross-linking reaction.

linker_comparison Choice Choice of Bromoalkanoic Acid Cross-linker 4_Bromobutyric This compound Choice->4_Bromobutyric 6_Bromohexanoic 6-Bromohexanoic Acid Choice->6_Bromohexanoic Short_Spacer Shorter Spacer Arm (~5 Å) 4_Bromobutyric->Short_Spacer Long_Spacer Longer Spacer Arm (~7.5 Å) 6_Bromohexanoic->Long_Spacer Properties_Short Increased Rigidity Potential for Steric Hindrance May Increase Stability Short_Spacer->Properties_Short Properties_Long Increased Flexibility Reduced Steric Hindrance May Improve Solubility Long_Spacer->Properties_Long

Caption: Comparison of properties based on spacer arm length.

Conclusion

Both this compound and 6-bromohexanoic acid are effective bifunctional cross-linking agents that form stable thioether bonds. The choice between them is primarily dictated by the desired spacer arm length for a specific application. This compound provides a shorter, more rigid linkage, which can be beneficial for stability but may introduce steric hindrance. Conversely, 6-bromohexanoic acid offers a longer, more flexible spacer that can reduce steric issues and improve solubility, but may have different effects on overall conjugate stability. The optimal choice will depend on the specific molecules being conjugated and the desired properties of the final product, necessitating empirical evaluation for each new system.

References

A Comparative Guide to Amine Modification Reagents: Alternatives to 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of primary amines on proteins, peptides, and other biomolecules is a cornerstone of bioconjugation. While alkylating agents like 4-bromobutyric acid offer a direct path to introduce a carboxylated four-carbon linker, their utility can be limited by slow reaction kinetics and potential side reactions. This guide provides an objective comparison of modern, efficient alternatives, focusing on N-Hydroxysuccinimide (NHS) esters, reductive amination, and squaric acid esters. We present a synthesis of experimental data on their performance, detailed protocols for their use, and an analysis of the resulting conjugate stability.

Executive Summary of Reagent Performance

The choice of an amine modification reagent is dictated by the desired reaction speed, specificity, pH constraints, and the required stability of the final linkage. NHS esters are characterized by their rapid reaction rates, while reductive amination offers high specificity and the formation of a flexible secondary amine bond. Squaric acid esters provide excellent selectivity for amines, even in the presence of other nucleophiles. The following table summarizes the key quantitative performance metrics for these reagents.

ParameterN-Hydroxysuccinimide (NHS) EstersReductive AminationSquaric Acid Esters
Reactive Group Activated EsterAldehyde/KetoneDiester of Squaric Acid
Target Residue(s) Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Linkage Amide BondSecondary Amine BondSquaramide Bond
Optimal Reaction pH 7.2–8.5[1]6.0–7.5 (Imine formation)7.0 (First amidation), 9.0 (Second amidation)[2]
Typical Reaction Time 0.5–4 hours[1]2–12 hours1–17 hours
Relative Reaction Rate Very Fast (Orders of magnitude faster than squarates)[3][4]ModerateSlow[3][4]
Linkage Stability Highly Stable (Half-life of years at physiological pH)StableHighly Stable (Kinetically stable for >100 days at pH 3-10)
Key Side Reaction Hydrolysis of the ester groupBy-product formation (e.g., N-cyanomethyl with NaCNBH₃)[5]Hydrolysis of the ester group
Selectivity High for primary aminesHigh for primary aminesExcellent for amines over thiols/alcohols[3]

Visualizing Amine Modification Strategies

To better understand the chemical transformations and experimental processes, the following diagrams illustrate the reaction mechanisms and a general workflow for protein modification.

Reaction_Mechanisms cluster_NHS NHS Ester Acylation cluster_RA Reductive Amination cluster_SQ Squaric Acid Ester Reaction Protein_NH2_NHS Protein-NH₂ Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2_NHS->Amide_Bond pH 7.2-8.5 NHS_Ester R-CO-O-NHS NHS_Ester->Amide_Bond Protein_NH2_RA Protein-NH₂ Schiff_Base Protein-N=CH-R (Imine Intermediate) Protein_NH2_RA->Schiff_Base Aldehyde R-CHO Aldehyde->Schiff_Base pH 6-7.5 Secondary_Amine Protein-NH-CH₂-R (Stable Secondary Amine) Schiff_Base->Secondary_Amine Reducer [Reducing Agent] (e.g., NaBH₃CN) Reducer->Secondary_Amine Protein_NH2_SQ Protein-NH₂ Monoamide Monoamide Monoester Protein_NH2_SQ->Monoamide pH ~7 Squarate Squarate Diester Squarate->Monoamide Squaramide_Bond Protein-Squaramide-R (Stable Squaramide Bond) Monoamide->Squaramide_Bond pH ~9 + R-NH₂

Figure 1. Reaction mechanisms for primary amine modification.

Experimental_Workflow start Start: Purified Protein (Amine-free buffer) prep_reagent Prepare Reagent Stock (e.g., in DMSO/DMF) start->prep_reagent reaction Conjugation Reaction (Protein + Reagent) Control pH, Temp, Time start->reaction prep_reagent->reaction quench Quench Reaction (e.g., add Tris or Glycine) reaction->quench purify Purification (Size Exclusion Chromatography, Dialysis, or HPLC) quench->purify analyze Analysis & QC purify->analyze hplc HPLC (Purity & Yield) analyze->hplc ms Mass Spectrometry (Degree of Labeling) analyze->ms end End: Characterized Bioconjugate analyze->end

Figure 2. Generalized workflow for amine modification and analysis.

In-Depth Reagent Comparison

N-Hydroxysuccinimide (NHS) Esters

NHS esters are among the most widely used reagents for amine modification due to their high reactivity and the formation of a highly stable amide bond.[1]

  • Mechanism : NHS esters react with unprotonated primary aliphatic amines via nucleophilic acyl substitution. The amine attacks the activated carbonyl carbon, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[6]

  • Performance : The reaction is rapid, typically reaching completion within 30 to 120 minutes at room temperature.[7] It is most efficient at a slightly alkaline pH of 7.2 to 8.5, which facilitates the deprotonation of lysine's ε-amino group.[1]

  • Stability : The resulting amide bond is exceptionally stable under physiological conditions, with an estimated half-life of years, making it effectively irreversible.[7]

  • Limitations : The primary competing reaction is the hydrolysis of the NHS ester, which increases at higher pH values. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, making it crucial to perform reactions promptly after reagent preparation.[1] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for the reagent.[8]

Reductive Amination

Reductive amination provides a robust method for forming a stable secondary amine linkage, offering a different bond chemistry compared to the amide bond formed by NHS esters.

  • Mechanism : This two-step, one-pot reaction begins with the nucleophilic attack of a primary amine on a carbonyl group (aldehyde or ketone) to form a transient Schiff base (imine) intermediate. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a stable secondary amine.[9]

  • Performance : The reaction is highly specific. Reducing agents like NaBH₃CN are selective for the imine intermediate over the starting aldehyde, minimizing side reactions.[9][10] The overall process can be slower than NHS ester reactions, often requiring several hours to overnight incubation.[11] While direct coupling can be inefficient, optimized conditions, including the addition of certain salts, have been shown to increase yields by up to 500%.[11]

  • Stability : The resulting secondary amine bond is very stable. Unlike the planar amide bond, the C-N single bond provides greater rotational freedom to the linker.

  • Limitations : Sodium cyanoborohydride is highly toxic and can generate cyanide byproducts, requiring careful handling and disposal.[5] Less toxic alternatives like 2-picoline borane (B79455) are gaining traction.[12] The reaction efficiency is pH-dependent, with imine formation favored at slightly acidic to neutral pH, while the reduction step proceeds efficiently across a broader range.[9]

Squaric Acid Esters

Squaric acid esters are bifunctional reagents that offer high selectivity for amines and are particularly useful for creating well-defined bioconjugates.

  • Mechanism : The reaction proceeds in a two-step sequence. First, one of the ester groups of the squarate reacts with a primary amine at neutral pH to form a stable monoamide-monoester intermediate. This intermediate is less reactive than the starting diester, which allows for purification if desired. The second amine is then introduced at a higher pH (~9.0) to react with the remaining ester group, forming the final, symmetrical or asymmetrical squaramide.[2][13]

  • Performance : Squaric acid esters exhibit excellent selectivity for amine nucleophiles over others like thiols and alcohols.[3] However, the reaction kinetics are significantly slower than those of NHS esters.[3] Despite the slower rate, the reaction is efficient and can be performed as a one-pot procedure in aqueous media, yielding conjugates in high yields.[13][14]

  • Stability : The final squaramide linkage is highly resistant to hydrolysis and has been shown to be kinetically stable for over 100 days in a pH range of 3 to 10.[15]

  • Limitations : The slower reaction rate may be a disadvantage for time-sensitive applications. The two-step pH dependency requires careful control of the reaction buffer.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide representative methodologies for each reagent class.

Protocol 1: Amine Modification with an NHS Ester

This protocol provides a general framework for labeling a protein with an amine-reactive NHS ester.

  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Ensure the buffer is free of any primary amines.

  • Protein Preparation : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer (e.g., PBS), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation : Immediately before use, dissolve the NHS ester reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Reaction : Add a 5- to 20-fold molar excess of the NHS ester solution to the stirring protein solution. Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4°C, protected from light if the reagent is light-sensitive.

  • Quenching : Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purification : Remove unreacted reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or HPLC.

  • Analysis : Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the label has a unique absorbance) or mass spectrometry.[7][16] Analyze purity by HPLC.[17]

Protocol 2: Reductive Amination with 4-Oxobutanoic Acid

This protocol outlines the modification of a protein with an aldehyde-containing reagent, analogous to this compound, followed by reductive amination.

  • Buffer Preparation : Prepare a 0.1 M sodium phosphate (B84403) buffer and adjust the pH to 7.0.

  • Protein Preparation : Dissolve the protein in the reaction buffer at 2-5 mg/mL.

  • Reagent Preparation : Prepare a 1 M stock solution of 4-oxobutanoic acid in the reaction buffer. Prepare a 5 M stock solution of sodium cyanoborohydride (NaBH₃CN) in 10 mM NaOH. Caution: NaBH₃CN is highly toxic. Handle in a fume hood.

  • Reaction : Add 4-oxobutanoic acid to the protein solution to a final concentration of 50-100 mM. Immediately add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

  • Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification : Remove excess reagents by extensive dialysis against a suitable buffer (e.g., PBS pH 7.4) or by using a desalting column.

  • Analysis : Characterize the modified protein using mass spectrometry to confirm the mass shift corresponding to the addition of the butyric acid moiety.[18] The extent of modification can be quantified by peptide mapping LC-MS/MS.

Protocol 3: Amine Modification with Squaric Acid Diethyl Ester

This protocol describes a two-step, one-pot conjugation using squaric acid diethyl ester.

  • Buffer Preparation : Prepare two buffers: Buffer A (0.1 M sodium phosphate, pH 7.0) and Buffer B (0.1 M sodium borate, pH 9.0).

  • Step 1: Monoamide Formation : Dissolve the first amine-containing molecule (e.g., an amine-functionalized linker or drug) in Buffer A. Add a 10-fold molar excess of squaric acid diethyl ester. Incubate at room temperature for 1-2 hours.

  • Step 2: Protein Conjugation : Adjust the pH of the reaction mixture to ~9.0 by adding Buffer B. Immediately add the target protein (dissolved in Buffer B at 2-10 mg/mL).

  • Incubation : Allow the conjugation reaction to proceed for 4-17 hours at room temperature.

  • Purification : Purify the resulting glycoconjugate using size-exclusion chromatography to remove unreacted small molecules.

  • Analysis : Determine the hapten-to-protein ratio and confirm successful conjugation using MALDI-TOF or ESI-MS.[13] Purity can be assessed by HPLC.[13]

Protocol 4: Reaction with γ-Butyrolactone

The reaction of amines with γ-butyrolactone (a cyclic ester) to form a γ-hydroxyamide is generally slow and requires forcing conditions not typically compatible with protein stability. However, it can be used for small molecule synthesis. For bioconjugation, this chemistry is not a primary choice due to low reactivity under physiological conditions. The ring-opening aminolysis often requires elevated temperatures or catalysts that can denature proteins.[19] Therefore, a detailed protocol for protein modification is not provided as it is not a standard or efficient method compared to the alternatives presented.

Conclusion

The selection of an amine modification reagent is a critical decision in the design of bioconjugates. While traditional alkylating agents like this compound have their place, modern reagents offer significant advantages in efficiency, selectivity, and stability.

  • NHS esters are the workhorse for rapid and robust formation of highly stable amide bonds.

  • Reductive amination provides an alternative, stable linkage with different chemical properties and is a powerful tool for site-specific modifications.

  • Squaric acid esters offer a highly selective, albeit slower, method for conjugating amines, yielding exceptionally stable squaramide linkages.

By understanding the comparative performance and leveraging the detailed protocols provided, researchers can make informed decisions to optimize their amine modification strategies, leading to the successful development of well-defined and functional bioconjugates for a wide range of applications in research and drug development.

References

A Comparative Guide to the SN2 Reactivity of Halo-butyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SN2 reactivity of α-, β-, and γ-halo-butyric acid isomers. Understanding the nuanced differences in their reaction kinetics is crucial for synthetic route optimization and the development of novel therapeutics. This document outlines the theoretical basis for their varied reactivity, presents available experimental data, and provides detailed experimental protocols for further investigation.

Introduction to SN2 Reactions in Halo-butyric Acids

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[1][2]

The isomers of halo-butyric acid—2-halo-butyric acid (α), 3-halo-butyric acid (β), and 4-halo-butyric acid (γ)—present an interesting case study in SN2 reactivity. The position of the halogen atom relative to the carboxylic acid group significantly influences the reaction rate through a combination of steric and electronic effects.

Factors Influencing Reactivity

The primary factors governing the SN2 reactivity of halo-butyric acid isomers are:

  • Steric Hindrance: The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. Increased steric bulk around this carbon hinders the approach of the nucleophile, thereby decreasing the reaction rate.[3][4] Consequently, primary alkyl halides are generally more reactive than secondary alkyl halides in SN2 reactions.[4]

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid group can influence the electrophilicity of the carbon atom bonded to the halogen. This inductive effect can impact the transition state energy and, consequently, the reaction rate.[5]

  • Leaving Group Ability: The nature of the halogen atom (the leaving group) is critical. Weaker bases are better leaving groups, leading to faster reactions. The reactivity order for halogens as leaving groups is I > Br > Cl > F.[6]

  • Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMSO, are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[7]

Comparative Reactivity Analysis

Based on established principles of organic chemistry, the expected order of reactivity for the bromo-isomers of butyric acid in an SN2 reaction is as follows:

4-Bromobutyric acid (γ) > 3-Bromobutyric acid (β) > 2-Bromobutyric acid (α)

This predicted trend is primarily based on steric considerations. This compound and 3-bromobutyric acid are both primary alkyl halides, while 2-bromobutyric acid is a secondary alkyl halide. The increased steric hindrance around the secondary carbon in the α-isomer is expected to significantly slow down the rate of nucleophilic attack compared to the less hindered primary carbons of the β and γ isomers.[3][4]

Between the two primary isomers, the electronic influence of the carboxylic acid group is a key differentiator. The electron-withdrawing inductive effect of the carboxyl group is expected to be more pronounced in 3-bromobutyric acid due to its closer proximity to the reaction center compared to this compound. This effect can slightly decrease the electron density at the reaction center, potentially making it more electrophilic but also potentially destabilizing the transition state. However, the steric effect is generally the dominant factor in SN2 reactions of this type.

Data Presentation

IsomerStructureHalogen PositionSteric HindranceElectronic Effect of -COOHExpected Relative SN2 Rate
2-Bromobutyric AcidCH₃CH₂CH(Br)COOHα (Secondary)HighStrongestSlowest
3-Bromobutyric AcidCH₃CH(Br)CH₂COOHβ (Primary)LowModerateIntermediate
This compoundBrCH₂CH₂CH₂COOHγ (Primary)LowWeakestFastest

Experimental Protocols

To quantitatively assess the SN2 reactivity of halo-butyric acid isomers, the following experimental protocols can be employed. These methods are designed to monitor the progress of the reaction over time, allowing for the determination of reaction rates and rate constants.

General Reaction Setup

A typical SN2 reaction for this comparative study would involve the reaction of a halo-butyric acid isomer with a suitable nucleophile, such as sodium iodide in acetone. The reaction can be monitored by observing the formation of a precipitate (sodium bromide or sodium chloride) or by periodically analyzing the reaction mixture using chromatographic or spectroscopic techniques.

Materials:

  • 2-Bromobutyric acid

  • 3-Bromobutyric acid

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Standard laboratory glassware (test tubes, flasks, pipettes)

  • Constant temperature bath

  • Magnetic stirrer and stir bars

Monitoring by Titration

This method involves quenching the reaction at specific time intervals and titrating the remaining nucleophile or the formed halide ion.

Procedure:

  • Prepare equimolar solutions of the halo-butyric acid isomer and sodium iodide in anhydrous acetone.

  • Initiate the reaction by mixing the solutions in a flask maintained at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a known excess of a solution that will react with the remaining nucleophile (e.g., silver nitrate (B79036) solution to precipitate iodide).

  • Back-titrate the excess reagent to determine the concentration of the remaining nucleophile at each time point.

  • Plot the concentration of the reactant versus time to determine the reaction rate.

Monitoring by Gas Chromatography (GC)

Gas chromatography can be used to monitor the disappearance of the halo-butyric acid reactant or the appearance of the product over time.[8][9]

Procedure:

  • Prepare a reaction mixture as described in the general setup.

  • At specific time intervals, withdraw a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by rapid cooling or dilution).

  • If necessary, derivatize the carboxylic acid to a more volatile ester for better GC analysis.

  • Inject the sample into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector).

  • Quantify the peak areas of the reactant and product, using an internal standard for accuracy.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

Visualization of Concepts

SN2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the carbon center.

Caption: General SN2 reaction mechanism.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of an experiment designed to compare the SN2 reaction rates of the halo-butyric acid isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison prep_solutions Prepare equimolar solutions of halo-butyric acid isomers and nucleophile (e.g., NaI in acetone) start_reaction Initiate reactions for each isomer at a constant temperature prep_solutions->start_reaction take_aliquots Withdraw aliquots at regular time intervals start_reaction->take_aliquots quench Quench the reaction in each aliquot take_aliquots->quench analyze Analyze aliquots using a chosen method (e.g., Titration, GC, Spectroscopy) quench->analyze plot Plot concentration vs. time for each isomer analyze->plot calculate Calculate initial rates and rate constants (k) plot->calculate compare Compare the rate constants to determine the order of reactivity calculate->compare

Caption: Workflow for comparative kinetic analysis.

Conclusion

The SN2 reactivity of halo-butyric acid isomers is a clear illustration of the interplay between steric and electronic effects in organic reactions. The predicted order of reactivity, with the γ-isomer being the most reactive and the α-isomer the least, is a direct consequence of the steric hindrance around the electrophilic carbon. For researchers in drug development and synthetic chemistry, a thorough understanding and experimental validation of these principles are essential for the rational design of synthetic pathways and the efficient production of target molecules. The provided experimental protocols offer a robust framework for obtaining the quantitative data necessary to confirm these theoretical predictions.

References

The Strategic Advantage of 4-Bromobutyric Acid in Alkylation for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis and pharmaceutical development, the choice of an alkylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic pathway. Among the various options, 4-bromobutyric acid emerges as a versatile and highly effective reagent. This guide provides an objective comparison of this compound with other alkylating agents, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in making strategic synthetic choices.

This compound: A Profile of Balanced Reactivity and Versatility

This compound (CAS: 2623-87-2) is a bifunctional molecule featuring a carboxylic acid and a primary alkyl bromide.[1][2] This unique structure provides a strategic advantage in chemical synthesis. The bromine atom, positioned at the fourth carbon of the butyric acid chain, imparts a well-balanced reactivity that makes it a preferred intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][3]

The core advantages of this compound stem from:

  • Optimal Reactivity: In nucleophilic substitution reactions, the reactivity of the leaving group is paramount. The leaving group ability of halogens increases down the periodic table (I⁻ > Br⁻ > Cl⁻).[4] Alkyl iodides are highly reactive but can be less stable and more expensive. Alkyl chlorides are more stable but often require harsher reaction conditions. Alkyl bromides, like this compound, offer a practical balance—they are reactive enough to proceed under moderate conditions but stable enough for convenient handling and storage.

  • Bifunctional Nature: The presence of both an alkyl halide and a carboxylic acid group allows for sequential or orthogonal chemical modifications.[1] It can be used as a bifunctional cross-linker or to introduce a four-carbon chain with a terminal carboxylic acid, a common motif in biologically active molecules.[1][5]

  • Broad Synthetic Applications: It is a key intermediate in the development of a wide range of pharmaceuticals, including anticancer, antiviral, and nervous system drugs.[1][6] Its utility extends to material science, where it is used to stabilize perovskite quantum dots.[1]

Comparative Performance: this compound vs. Other Haloalkanoic Acids

The choice between chloro-, bromo-, and iodo-derivatives of butyric acid depends on the specific requirements of the reaction, such as the nucleophilicity of the substrate and the desired reaction rate.

Table 1: Qualitative Comparison of 4-Halobutyric Acids as Alkylating Agents

Property4-Chlorobutyric AcidThis compound4-Iodobutyric Acid
Reactivity LowerModerateHigher
Leaving Group Ability Fair (Cl⁻)Good (Br⁻)Excellent (I⁻)
Stability/Handling HighGoodModerate (can be light-sensitive)
Typical Reaction Conditions Often requires higher temperatures or stronger basesModerate conditions are usually sufficientMild conditions, often rapid reaction
Cost-Effectiveness Generally most economicalGood balance of cost and reactivityTypically the most expensive
Potential Side Reactions Slower reaction may lead to side reactions with prolonged heatingBalanced reactivity often leads to cleaner reactionsHigh reactivity can sometimes lead to lower selectivity

Experimental Data and Protocols

Quantitative comparisons often depend on the specific substrate and reaction conditions. However, the synthesis of this compound itself is well-documented, with high yields achievable through the ring-opening of γ-butyrolactone.

Table 2: Representative Synthesis Yields of this compound

ReactantsReagentSolventYieldPurityReference
γ-butyrolactoneDry HBr gasNone98%99.5%[7]
γ-butyrolactoneDry HBr gasToluene97%99.0%[7]
γ-butyrolactoneBoron tribromideDichloromethane98%N/A[8]
γ-butyrolactone48% aq. HBrSulfuric acid65%N/A[9]
Experimental Protocol 1: Synthesis of this compound from γ-Butyrolactone

This protocol is adapted from a high-yield industrial method.[7]

Materials:

  • Three-necked 500 mL flask

  • Thermometer

  • Stirrer

  • γ-butyrolactone (1 mole, 86 g)

  • Dry hydrogen bromide (HBr) gas (1.2 moles, 97 g)

Procedure:

  • Set up the three-necked flask with a thermometer and stirrer.

  • Add the γ-butyrolactone to the flask and begin stirring.

  • Slowly bubble the dry HBr gas into the stirred γ-butyrolactone.

  • Maintain the reaction temperature between 30°C and 40°C throughout the addition. An ice bath may be necessary to control the exothermic reaction.

  • After the HBr addition is complete, continue stirring at the same temperature for an additional 4 hours to ensure the ring-opening reaction goes to completion.

  • Cool the reaction mixture to between 0°C and 20°C while stirring. A large amount of crystal precipitate will form.

  • Collect the solid product by filtration.

  • The resulting light-yellow solid is high-purity this compound (Typical yield: ~164 g, 98%).

start_end start_end process process decision decision output output start Start add_lactone Add γ-butyrolactone to reactor start->add_lactone add_hbr Bubble dry HBr gas (Control Temp: 30-40°C) add_lactone->add_hbr react Stir for 4 hours at 30-40°C add_hbr->react cool Cool to 0-20°C react->cool crystallize Crystallization Occurs cool->crystallize filtrate Filter the mixture crystallize->filtrate product High-Purity This compound filtrate->product end End product->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 2: General Procedure for N-Alkylation using this compound

This protocol provides a general method for the alkylation of a primary or secondary amine.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.5 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • In a round-bottom flask, dissolve the amine substrate in the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃) to the solution and stir to create a suspension.

  • Add this compound to the stirred mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

  • Extract the product into an organic solvent such as ethyl acetate (B1210297) (EtOAc).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel or recrystallization.

reagent reagent intermediate intermediate product product condition condition Amine R₂NH (Nucleophile) SN2 Nucleophilic Attack Amine->SN2 Base (e.g., K₂CO₃) BrBuA Br-(CH₂)₃-COOH (this compound) BrBuA->SN2 AlkylatedProduct R₂N-(CH₂)₃-COOH (Alkylated Product) SN2->AlkylatedProduct SN2 Reaction

Caption: General reaction scheme for N-alkylation.

Strategic Application in Drug Discovery

In drug discovery, this compound and its derivatives are used to synthesize molecules that can interact with biological targets. Alkylating agents, in general, can form covalent bonds with nucleophilic residues in proteins or nucleic acids, leading to irreversible inhibition.[4][10]

The choice of halogen affects the kinetics of this inhibition. A more reactive agent like an iodo-derivative might be less selective, reacting with multiple nucleophiles, while a less reactive chloro-derivative might not react at a sufficient rate. This compound provides the balanced reactivity needed for targeted covalent inhibitor design, allowing for efficient reaction with the intended target while minimizing off-target effects.

node_cl 4-Chlorobutyric Acid react_low Low Reactivity (Harsher Conditions) node_cl->react_low Slower SN2 node_br This compound react_med Balanced Reactivity (Optimal Control) node_br->react_med Moderate SN2 node_i 4-Iodobutyric Acid react_high High Reactivity (Potential for Low Selectivity) node_i->react_high Fast SN2

References

Quantitative Purity Analysis of 4-Bromobutyric Acid: A Comparative Guide to Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of 4-Bromobutyric acid is paramount for ensuring the reliability and reproducibility of experimental results and the quality of synthesized pharmaceutical intermediates. This guide provides a comprehensive comparison of the traditional acid-base titration method with modern chromatographic and spectroscopic techniques for the quantitative analysis of this compound purity. Detailed experimental protocols, comparative performance data, and visual workflows are presented to assist in selecting the most appropriate method for specific analytical needs.

Method 1: Purity Determination by Acid-Base Titration

Acid-base titration is a classic, cost-effective, and widely used method for the assay of acidic compounds like this compound. The principle of this method is the neutralization reaction between the carboxylic acid group of the analyte and a standardized strong base, typically sodium hydroxide. The endpoint of the titration, where all the acid has been consumed, is visualized using a colorimetric indicator or determined potentiometrically.

Experimental Protocol: Titration of this compound

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution (1% in ethanol)

  • Ethanol (B145695), neutralized

  • Deionized water, boiled and cooled to expel CO2

  • Analytical balance (accurate to 0.1 mg)

  • 50 mL burette, Class A

  • 250 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

2. Sample Preparation:

  • Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the sample solution.

3. Titration Procedure:

  • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the burette tip. Record the initial burette volume.

  • Place the Erlenmeyer flask containing the sample solution on a magnetic stirrer and begin gentle stirring.

  • Titrate the this compound solution with the 0.1 M NaOH solution. Add the titrant in larger increments initially, and then dropwise as the endpoint is approached (indicated by a transient pink color).

  • The endpoint is reached when the first permanent, faint pink color persists for at least 30 seconds.

  • Record the final burette volume.

  • Perform the titration in triplicate to ensure accuracy.

4. Calculation of Purity:

The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the NaOH solution

  • MW = Molecular weight of this compound (167.00 g/mol )

  • W = Weight of the this compound sample in grams

Titration Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh ~0.4 g of this compound dissolve Dissolve in 50 mL neutralized ethanol weigh->dissolve indicator Add 2-3 drops of phenolphthalein dissolve->indicator titrate Titrate sample with NaOH indicator->titrate fill_burette Fill burette with 0.1 M NaOH fill_burette->titrate endpoint Observe endpoint (persistent faint pink) titrate->endpoint record_volume Record volume of NaOH used endpoint->record_volume calculate Calculate purity (%) record_volume->calculate

Experimental workflow for this compound purity determination by titration.

Comparison with Alternative Analytical Methods

While titration is a reliable method for determining the overall acidity and thereby the purity of this compound, it is not specific and cannot distinguish the parent compound from other acidic impurities. For a more detailed purity profile, chromatographic and spectroscopic methods are preferred.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying individual components in a mixture. For this compound, a reverse-phase HPLC method is typically employed.[1]

  • Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. Detection is commonly performed using an ultraviolet (UV) detector.

  • Advantages: High specificity, sensitivity, and the ability to quantify impurities.

  • Disadvantages: Higher equipment cost and complexity compared to titration.

Gas Chromatography (GC)

GC is another chromatographic technique suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often after derivatization to increase its volatility.

  • Principle: The sample is vaporized and injected into a column. An inert gas (carrier gas) carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection.

  • Advantages: High resolution and sensitivity, particularly for volatile impurities.

  • Disadvantages: May require derivatization, which adds a step to the sample preparation. Not suitable for non-volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.

  • Principle: The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The ¹H NMR spectrum is acquired, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

  • Advantages: High precision and accuracy, provides structural information, and is a primary analytical method.

  • Disadvantages: Requires specialized equipment and expertise, and may have lower sensitivity compared to chromatographic methods.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of titration, HPLC, GC, and qNMR for the purity analysis of carboxylic acids. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Neutralization ReactionDifferential PartitioningVolatility and PartitioningNuclear Magnetic Resonance
Specificity Low (measures total acidity)High (separates impurities)High (separates volatile impurities)High (structure-specific)
Precision (%RSD) < 1%< 2%< 3%< 1%
Accuracy High (for total acidity)HighHighVery High
Limit of Detection (LOD) mg rangeng to µg range[2]pg to ng range[3]µg to mg range[1]
Limit of Quantification (LOQ) mg rangeng to µg range[2]pg to ng range[3]µg to mg range[1]
Analysis Time per Sample ~15-20 minutes~20-40 minutes~30-60 minutes~10-15 minutes
Equipment Cost LowHighHighVery High
Primary Use Case Routine QC, assay of bulk materialImpurity profiling, stability studiesAnalysis of volatile impurities, residual solventsPurity of reference standards, absolute quantification

Logical Relationship of Analytical Methods

Logical_Relationship cluster_methods Purity Analysis Methods for this compound cluster_properties Analytical Properties Titration Acid-Base Titration Quantification Quantification Titration->Quantification Total Acidity HPLC HPLC Specificity Specificity HPLC->Specificity HPLC->Quantification Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GC GC GC->Specificity GC->Quantification GC->Impurity_Profiling Volatiles qNMR qNMR qNMR->Specificity qNMR->Quantification Absolute

Relationship between analytical methods and their primary applications.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Acid-base titration is a simple, rapid, and cost-effective method for routine quality control and for obtaining an accurate measure of the total acid content.

  • HPLC is the method of choice for detailed impurity profiling and stability-indicating assays, offering high specificity and sensitivity.[4]

  • GC is particularly useful for identifying and quantifying volatile impurities and residual solvents.

  • qNMR serves as a primary method for absolute quantification and the certification of reference materials, providing excellent precision and structural confirmation.

For comprehensive quality assessment in research and drug development, a combination of these techniques is often employed. For instance, titration can be used for initial bulk assay, while HPLC or GC can provide a detailed impurity profile, and qNMR can be used to certify the purity of a reference standard. This multi-faceted approach ensures a thorough understanding of the sample's composition and quality.

References

A Comparative Guide to the Kinetic Studies of 4-Bromobutyric Acid Reactions with Different Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-bromobutyric acid with various nucleophiles. Due to a scarcity of direct experimental kinetic data in publicly available literature for the reactions of this compound with a range of external nucleophiles, this guide leverages theoretical data for its intramolecular cyclization and established principles of nucleophilic substitution reactions to offer a predictive comparison. The content herein is designed to inform experimental design and hypothesis generation in the fields of organic synthesis and medicinal chemistry.

Introduction to this compound Reactivity

This compound is a bifunctional molecule containing both a carboxylic acid group and a primary alkyl bromide. This structure allows it to participate in nucleophilic substitution reactions at the carbon bearing the bromine atom. The primary nature of the alkyl halide suggests that these reactions will predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The presence of the carboxylic acid group can influence the reaction in several ways. Under neutral or acidic conditions, the carboxylic acid remains protonated. Under basic conditions, it will be deprotonated to a carboxylate anion. This carboxylate can itself act as an intramolecular nucleophile, leading to the formation of γ-butyrolactone. The reactivity of this compound with external nucleophiles is therefore in competition with this intramolecular cyclization.

Comparative Kinetic Data

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Intramolecular Cyclization of this compound at 370°C

ParameterValueUnits
Rate Constant (k)0.708 x 10⁻⁴s⁻¹
Activation Energy (Ea)210.8 ± 3.8kJ/mol
Pre-exponential Factor (log A)12.97 ± 0.31s⁻¹
Enthalpy of Activation (ΔH‡)205.5kJ/mol
Entropy of Activation (ΔS‡)-11.3J/mol·K
Gibbs Free Energy of Activation (ΔG‡)212.7kJ/mol

Data from theoretical calculations using Density Functional Theory (PBEPBE/6-31++G(d,p) level of theory) for the gas-phase elimination kinetic of this compound to give γ-butyrolactone and hydrogen bromide.

Qualitative Comparison with External Nucleophiles

In the absence of direct experimental data for external nucleophiles, a qualitative comparison of their expected reactivity with this compound can be made based on established principles of nucleophilicity. The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.

  • Azide (B81097) (N₃⁻): The azide ion is considered an excellent nucleophile. It is a relatively "soft" nucleophile and is not very basic, which minimizes competing elimination (E2) reactions. It is expected to react with this compound via an SN2 mechanism at a relatively fast rate.

  • Hydroxide (B78521) (OH⁻): Hydroxide is a strong nucleophile and also a strong base. In its reaction with this compound, it will readily deprotonate the carboxylic acid. The primary competition will be between the external hydroxide nucleophile and the internal carboxylate nucleophile for attack at the carbon bearing the bromine. Due to its high nucleophilicity, a significant reaction rate is expected.

  • Ammonia (NH₃): Ammonia is a moderately good, neutral nucleophile. Being a neutral molecule, it is generally less nucleophilic than its anionic counterparts (like azide and hydroxide). The reaction with this compound is expected to be slower than with anionic nucleophiles. The initial product of the reaction would be a primary amine, which itself is nucleophilic and can potentially react further.

Experimental Protocols

The following is a generalized protocol for determining the kinetics of the reaction of this compound with a nucleophile. The specific analytical method would need to be adapted based on the properties of the reactants and products.

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium azide, Sodium hydroxide, or Ammonia solution)

  • An appropriate solvent (e.g., a polar aprotic solvent like DMF or acetone (B3395972) for anionic nucleophiles, or a protic solvent for neutral nucleophiles)

  • Thermostated water bath or reaction block

  • Reaction vessels (e.g., sealed vials or a jacketed reaction vessel)

  • Analytical instrument for monitoring the reaction progress (e.g., HPLC, GC, NMR, or a conductivity meter)

  • Quenching solution (if necessary)

  • Standard solutions for calibration

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Setup:

    • Place a known volume of the this compound solution into a reaction vessel and allow it to equilibrate to the desired temperature in the thermostated bath.

    • In a separate vessel, bring the nucleophile solution to the same temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the this compound solution. Start a timer immediately upon mixing.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • If necessary, quench the reaction in the aliquot immediately by adding it to a quenching solution (e.g., a large volume of cold solvent or a solution that rapidly reacts with one of the reactants).

    • Analyze the concentration of a reactant or product in each aliquot using the chosen analytical method. For example:

      • HPLC/GC: Monitor the disappearance of this compound or the appearance of the product.

      • Conductivity: If the reaction involves a change in the number or type of ions, a conductivity meter can be used to follow the reaction progress in situ.

  • Data Analysis:

    • For an SN2 reaction, the rate law is: Rate = k[this compound][Nucleophile].

    • If the reaction is run under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the rate law simplifies to Rate = k'[this compound], where k' = k[Nucleophile].

    • A plot of ln([this compound]) versus time will yield a straight line with a slope of -k'. The second-order rate constant k can then be calculated by dividing k' by the concentration of the nucleophile.

    • Alternatively, if the initial concentrations are equal, a plot of 1/[Reactant] versus time will be linear with a slope equal to the second-order rate constant k.

  • Determination of Activation Energy:

    • Repeat the experiment at several different temperatures.

    • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). This is an Arrhenius plot.

    • The activation energy (Ea) can be calculated from the slope of the line, as Slope = -Ea/R, where R is the gas constant (8.314 J/mol·K).

Mandatory Visualizations

SN2_Reaction_Pathway Reactants This compound + Nucleophile TS Transition State [Nu---C---Br]‡ Reactants->TS k Products Product + Bromide TS->Products

Caption: Generalized SN2 reaction pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Nucleophile) B Equilibrate Reactants to Desired Temperature A->B C Initiate Reaction by Mixing B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (if necessary) D->E F Analyze Aliquots (HPLC, GC, Conductivity, etc.) E->F G Plot Concentration vs. Time F->G H Determine Rate Constant (k) G->H I Repeat at Different Temperatures H->I J Construct Arrhenius Plot (ln(k) vs. 1/T) I->J K Calculate Activation Energy (Ea) J->K

Caption: Workflow for the kinetic analysis of this compound reactions.

A Head-to-Head Comparison for Bioconjugation Efficiency: 4-Bromobutyric Acid vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the strategic selection of a bioconjugation linker is paramount to the success of their work. The efficiency, specificity, and stability of the covalent bond formed between a biomolecule and a payload can profoundly influence the performance of antibody-drug conjugates (ADCs), diagnostic reagents, and other advanced biologics. This guide provides an in-depth, objective comparison of two distinct chemistries for bioconjugation: the classic and widely-used N-hydroxysuccinimide (NHS) esters and the alternative alkylating agent, 4-Bromobutyric acid. We will explore their mechanisms of action, relative efficiencies, and provide detailed experimental protocols to inform your selection process.

Executive Summary

NHS esters are the gold standard for targeting primary amines on proteins, offering high reactivity and forming stable amide bonds under mild conditions. In contrast, this compound, a haloalkane-based linker, acts as an alkylating agent. While it can react with amines, its reactivity is generally lower than that of NHS esters, and it may exhibit a preference for more nucleophilic residues like cysteine. The resulting bond from alkylation, a secondary amine, is highly stable. The choice between these two linkers will depend on the specific requirements of the application, including the desired site of conjugation, the stability of the target protein, and the required reaction efficiency.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for this compound and NHS esters in bioconjugation, based on established data for NHS esters and inferred performance for this compound from the general principles of alkylating agents.

FeatureThis compound (Alkylation)NHS Esters (Acylation)
Target Residue(s) Primarily Cysteine (thiol), secondarily Lysine (B10760008) (amine)Primarily Lysine (amine), N-terminus
Reaction Mechanism Nucleophilic Substitution (Alkylation)Nucleophilic Acyl Substitution (Acylation)
Reaction pH Neutral to slightly basic (pH 7-9)Slightly basic (pH 7.2-8.5)[1]
Reaction Speed Generally slower (hours to overnight)Relatively fast (30-120 minutes)[1]
Efficiency/Yield Moderate, potentially lower for aminesHigh
Specificity Moderate (potential for cross-reactivity with Cys and Lys)High for primary amines
Bond Formed Secondary Amine (to Lysine), Thioether (to Cysteine)Amide
Bond Stability High (Secondary amine and thioether bonds are very stable)High (Amide bond is very stable)
Side Reactions Potential for reaction with other nucleophilesHydrolysis of the NHS ester is a major competing reaction[2]
Biocompatibility Generally goodHigh

Mechanism of Action and Reaction Pathways

The fundamental difference in the bioconjugation efficiency of this compound and NHS esters lies in their distinct reaction mechanisms.

NHS Esters: Acylation of Primary Amines

NHS esters are activated carboxylic acids that react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, through nucleophilic acyl substitution.[2] The reaction proceeds efficiently at a slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[1] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

NHS_Ester_Reaction reagents Protein-NH₂ + R-C(=O)O-NHS NHS Ester intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Protein-NH-C(=O)-R + NHS Stable Amide Bond + N-Hydroxysuccinimide intermediate->products Collapse & NHS Release Alkylation_Reaction reagents Protein-NH₂ + Br-(CH₂)₃-COOH This compound transition_state Transition State reagents->transition_state Nucleophilic Attack products Protein-NH₂⁺-(CH₂)₃-COOH + Br⁻ Stable Secondary Amine Bond transition_state->products Bromide Departure NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Mix & Incubate\n(RT, 1-2h) Mix & Incubate (RT, 1-2h) Protein in\nAmine-Free Buffer->Mix & Incubate\n(RT, 1-2h) NHS Ester in\nDMSO/DMF NHS Ester in DMSO/DMF NHS Ester in\nDMSO/DMF->Mix & Incubate\n(RT, 1-2h) Quench Reaction\n(Tris/Glycine) Quench Reaction (Tris/Glycine) Mix & Incubate\n(RT, 1-2h)->Quench Reaction\n(Tris/Glycine) Purify Conjugate\n(Desalting/Dialysis) Purify Conjugate (Desalting/Dialysis) Quench Reaction\n(Tris/Glycine)->Purify Conjugate\n(Desalting/Dialysis) Characterize\nConjugate Characterize Conjugate Purify Conjugate\n(Desalting/Dialysis)->Characterize\nConjugate Bromo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein in\nBuffer (pH 8-9) Protein in Buffer (pH 8-9) Mix & Incubate\n(RT/37°C, 12-24h) Mix & Incubate (RT/37°C, 12-24h) Protein in\nBuffer (pH 8-9)->Mix & Incubate\n(RT/37°C, 12-24h) This compound\nin DMSO/DMF This compound in DMSO/DMF This compound\nin DMSO/DMF->Mix & Incubate\n(RT/37°C, 12-24h) Purify Conjugate\n(Dialysis) Purify Conjugate (Dialysis) Mix & Incubate\n(RT/37°C, 12-24h)->Purify Conjugate\n(Dialysis) Characterize\nConjugate Characterize Conjugate Purify Conjugate\n(Dialysis)->Characterize\nConjugate

References

A comparative analysis of iodoacetic acid and iodoacetamide for cysteine alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of cysteine residues is a critical step in many proteomics workflows, aimed at preventing the formation of disulfide bonds and ensuring proteins remain in a reduced state for subsequent analysis. Among the various alkylating agents, iodoacetic acid (IAA) and iodoacetamide (B48618) (IAM) are two of the most commonly employed reagents. This guide provides an objective, data-driven comparison of their performance in cysteine alkylation to assist researchers in selecting the optimal reagent for their specific experimental needs.

Executive Summary

Both iodoacetic acid and iodoacetamide effectively alkylate cysteine residues through an SN2 nucleophilic substitution reaction. The primary distinction lies in their reactivity and charge at physiological pH. Iodoacetamide is generally more reactive and reacts substantially faster than its acidic counterpart, iodoacetic acid.[1] This is attributed to the fact that iodoacetic acid carries a negative charge at neutral or basic pH, which can lead to electrostatic repulsion with the negatively charged thiolate anion of cysteine. Iodoacetamide, being neutral, does not face this repulsion. However, both reagents, particularly at higher concentrations or non-optimal pH, can lead to off-target modifications of other amino acid residues, most notably methionine.

Performance Comparison: Iodoacetic Acid vs. Iodoacetamide

The choice between iodoacetic acid and iodoacetamide can impact the efficiency and specificity of cysteine alkylation. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterIodoacetic Acid (IAA)Iodoacetamide (IAM)Key Considerations
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionBoth reagents follow the same fundamental reaction pathway with the deprotonated thiol group of cysteine.
Relative Reactivity LowerHigherIodoacetamide generally reacts faster with cysteine residues than iodoacetic acid.[1]
Optimal pH Slightly alkaline (pH 7.5-8.5)Slightly alkaline (pH 7.5-8.5)A slightly basic pH is necessary to ensure the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.
Charge at Neutral pH Negative (iodoacetate)NeutralThe negative charge on iodoacetate can cause electrostatic repulsion with the negatively charged thiolate, slowing the reaction rate compared to the neutral iodoacetamide.[1]
Mass Addition +58.005 Da (carboxymethylcysteine)+57.021 Da (carbamidomethylcysteine)This mass difference is important for mass spectrometry-based analyses.

Specificity and Side Reactions

While both reagents are relatively specific for cysteine, side reactions can occur, potentially complicating data analysis.

Side Reaction TargetIodoacetic AcidIodoacetamideMitigation Strategies
Methionine Can occur, leading to carboxymethylated methionine. This can result in a prominent neutral loss during MS/MS fragmentation, hindering peptide identification.[2][3]Can occur, leading to carbamidomethylated methionine. This is a significant side reaction that can affect a large percentage of methionine-containing peptides.[4][5]Use the lowest effective concentration of the alkylating agent, optimize reaction time, and consider alternative non-iodine-containing reagents if methionine-containing peptides are of high interest.
Lysine Possible at higher pH and excess reagent concentrations.Possible at higher pH and excess reagent concentrations.Maintain optimal pH (7.5-8.5) and use a minimal excess of the alkylating agent.
Histidine Possible, though less frequent than with cysteine.Possible, though less frequent than with cysteine.Careful control of reaction conditions is crucial.
N-terminus Can occur, leading to N-terminal modification.N-alkylation has been observed, especially with prolonged incubation or excess reagent.[6][7]Quench the reaction after the recommended incubation time.
Aspartate & Glutamate Less common, but possible under certain conditions.Less common, but possible under certain conditions.Adherence to optimized protocols minimizes these side reactions.

Experimental Protocols

Below are detailed methodologies for protein reduction and subsequent cysteine alkylation using either iodoacetic acid or iodoacetamide. These protocols are intended as a starting point and may require optimization for specific protein samples and downstream applications.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Iodoacetic acid (IAA) or Iodoacetamide (IAM) stock solution (e.g., 500 mM in water, freshly prepared and protected from light)

  • Formic acid (for quenching digestion)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes.

  • Cool the sample to room temperature.

  • Alkylation:

    • For Iodoacetic Acid: Add freshly prepared IAA stock solution to a final concentration of 15-20 mM.

    • For Iodoacetamide: Add freshly prepared IAM stock solution to a final concentration of 15-20 mM.

  • Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.

  • Quenching (Optional but Recommended): Add DTT to a final concentration of 5 mM to quench any unreacted IAA or IAM. Incubate for 15 minutes in the dark at room temperature.

  • The protein sample is now ready for buffer exchange, digestion, or other downstream processing.

In-Gel Protein Reduction and Alkylation

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM IAA or IAM in 50 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Acetonitrile

  • Drying solution (e.g., 100% acetonitrile)

Procedure:

  • Destaining: Wash the excised gel piece with the destaining solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel piece in the reduction solution and incubate at 56°C for 1 hour.

  • Cool the sample to room temperature and remove the reduction solution.

  • Alkylation: Add the alkylation solution to the gel piece and incubate in the dark at room temperature for 45 minutes.

  • Remove the alkylation solution and wash the gel piece with 50 mM ammonium bicarbonate.

  • Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge.

  • The protein in the gel is now ready for in-gel digestion.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reaction of cysteine alkylation and a typical proteomics workflow.

G Cysteine Alkylation by Iodoacetamide/Iodoacetic Acid cluster_reactants Reactants cluster_product Product Cys Cysteine Thiolate (Nucleophile) AlkylatedCys S-Carbamidomethylcysteine or S-Carboxymethylcysteine Cys->AlkylatedCys SN2 Attack AlkylatingAgent Iodoacetamide (R = NH2) or Iodoacetic Acid (R = O-) Iodide Iodide Ion (Leaving Group) AlkylatingAgent->Iodide Displacement

Caption: SN2 reaction mechanism for cysteine alkylation.

G Typical Proteomics Workflow ProteinSample Protein Sample Denaturation Denaturation ProteinSample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (IAA or IAM) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: A standard workflow for protein sample preparation and analysis.

Conclusion

The choice between iodoacetic acid and iodoacetamide for cysteine alkylation depends on the specific requirements of the experiment. Iodoacetamide is a more reactive and generally more efficient alkylating agent for cysteine residues. Its primary drawback, shared with iodoacetic acid, is the potential for off-target modifications, particularly of methionine. For routine applications where speed and completeness of the primary reaction are paramount, iodoacetamide is often the preferred reagent. However, when working with proteins where methionine integrity is critical, or when unexpected modifications are a concern, careful optimization of reaction conditions is essential for both reagents. Researchers should consider the trade-offs between reactivity and potential side reactions to select the most appropriate tool for their proteomic investigations.

References

A Comparative Guide to SN1 and SN2 Reaction Mechanisms for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of nucleophilic substitution reactions is fundamental. The two primary mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), dictate reaction outcomes, including product structure, stereochemistry, and yield. This guide provides an objective comparison of these two mechanisms, supported by quantitative experimental data and detailed protocols to aid in reaction design and optimization.

Executive Summary

The core distinction between SN1 and SN2 reactions lies in the timing of bond formation and bond cleavage. The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate, while the SN2 reaction is a concerted, single-step process.[1] This fundamental difference leads to distinct characteristics in their kinetics, stereochemistry, and susceptibility to substrate structure, nucleophile strength, and solvent effects. Tertiary substrates favor the SN1 pathway due to the stability of the resulting carbocation, whereas primary substrates favor the SN2 pathway due to minimal steric hindrance.[2][3] Secondary substrates represent a crossroads where the reaction conditions play a critical role in determining the dominant mechanism.

Mechanism and Kinetics

The SN1 reaction is a first-order process, with the rate of reaction dependent solely on the concentration of the substrate.[4][5] The rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation.[3]

Rate Law for SN1: Rate = k[Substrate][4]

In contrast, the SN2 reaction is a second-order process, where the rate is dependent on the concentration of both the substrate and the nucleophile.[3][5] This is because both species are involved in the single, concerted rate-determining step.[3]

Rate Law for SN2: Rate = k[Substrate][Nucleophile]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data that illustrate the differences in reactivity between SN1 and SN2 reactions.

Table 1: Relative Reaction Rates of Alkyl Bromides in SN2 Reactions

This table demonstrates the effect of substrate structure on the rate of SN2 reactions. The data clearly shows that steric hindrance dramatically decreases the reaction rate.

SubstrateRelative Rate of SN2 Reaction
CH₃Br100
CH₃CH₂Br1.31
CH₃CH₂CH₂Br0.81
(CH₃)₂CHBr0.015
(CH₃)₃CBr0.004
(Data compiled from various sources on SN2 reactivity.)
Table 2: Relative Solvolysis Rates of Alkyl Halides in an SN1 Reaction

This table highlights the influence of substrate structure on SN1 reaction rates, where the stability of the carbocation intermediate is the determining factor.

SubstrateLeaving GroupSolventRelative Rate
CH₃-X--~1
CH₃CH₂-X--~1
(CH₃)₂CH-X--11.6
(CH₃)₃C-X--1.2 x 10⁶
(Data represents typical relative rates for solvolysis.)
Table 3: Effect of Solvent Polarity on SN1 Reaction Rate

The rate of SN1 reactions is significantly influenced by the polarity of the solvent, as it stabilizes the carbocation intermediate.

Solvent (Volume % Water in Acetone)Dielectric ConstantRelative Rate of Solvolysis of t-Butyl Chloride
100% Acetone20.71
90% Acetone26.311
80% Acetone31.963
70% Acetone37.5300
60% Acetone43.11,100
50% Acetone48.74,000
(Illustrative data compiled from various sources on solvent effects.)

Stereochemistry: A Tale of Two Outcomes

The stereochemical outcome of a nucleophilic substitution reaction is a powerful indicator of the underlying mechanism.

  • SN1 Reactions: These reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face. This leads to a mixture of both inversion and retention of configuration, often resulting in a racemic or near-racemic mixture of products if the starting material is chiral.[2]

  • SN2 Reactions: The concerted mechanism of an SN2 reaction involves a backside attack by the nucleophile, leading to a complete inversion of the stereochemical configuration at the carbon center. This is often referred to as a Walden inversion.

Carbocation Rearrangements in SN1 Reactions

A key feature of the SN1 mechanism is the potential for the carbocation intermediate to undergo rearrangement to a more stable carbocation. This can occur via a 1,2-hydride shift or a 1,2-alkyl shift. These rearrangements are not possible in SN2 reactions as no carbocation intermediate is formed.

Experimental Protocols

Experimental Protocol 1: Kinetic Study of an SN1 Reaction - Solvolysis of t-Butyl Chloride

Objective: To determine the first-order rate constant for the solvolysis of t-butyl chloride.

Methodology: The reaction is followed by monitoring the production of HCl over time. A known concentration of t-butyl chloride is dissolved in a mixed solvent system (e.g., acetone-water). Aliquots are removed at specific time intervals, and the reaction is quenched. The amount of HCl produced is then determined by titration with a standardized NaOH solution.

Procedure:

  • Prepare a stock solution of 0.1 M t-butyl chloride in acetone.

  • Prepare a series of reaction flasks with a specific volume of a water-acetone solvent mixture and a few drops of a suitable indicator (e.g., bromophenol blue).

  • Initiate the reaction by adding a precise volume of the t-butyl chloride stock solution to the first flask and start a timer.

  • At regular time intervals, add a standardized solution of NaOH to neutralize the HCl being formed. Record the time taken for the indicator to change color.

  • Repeat the addition of NaOH and time recording for several intervals.

  • The rate constant (k) can be determined by plotting ln([t-BuCl]t/[t-BuCl]₀) versus time, where the slope of the line is -k.

Experimental Protocol 2: Kinetic Study of an SN2 Reaction - Reaction of 1-Bromooctane (B94149) with Sodium Iodide

Objective: To determine the second-order rate constant for the reaction of 1-bromooctane with sodium iodide.

Methodology: The progress of the reaction can be monitored by observing the formation of the product, 1-iodooctane, and the disappearance of the starting material, 1-bromooctane, using techniques like gas chromatography (GC) or by monitoring the precipitation of sodium bromide, which is insoluble in acetone.[6]

Procedure:

  • Prepare standard solutions of 1-bromooctane and sodium iodide in anhydrous acetone.

  • Mix the reactant solutions in a thermostated reaction vessel.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

  • Analyze the composition of the quenched mixture using GC to determine the concentrations of 1-bromooctane and 1-iodooctane.

  • The second-order rate constant (k) can be determined by plotting 1/([1-bromooctane]t) versus time, which should yield a straight line with a slope equal to k, assuming equimolar initial concentrations.

Experimental Protocol 3: Determination of Stereochemical Outcome of an SN2 Reaction via Polarimetry

Objective: To demonstrate the inversion of configuration in the SN2 reaction of an optically active substrate.

Methodology: The change in optical rotation of a solution containing an optically active alkyl halide reacting with a nucleophile is measured over time using a polarimeter.

Procedure:

  • Prepare a solution of a known concentration of an optically active substrate, such as (R)-(-)-2-bromooctane, in a suitable solvent (e.g., acetone).

  • Measure the initial optical rotation of the solution using a polarimeter.

  • Add a solution of a nucleophile, such as sodium iodide in acetone, to initiate the SN2 reaction.

  • Monitor the optical rotation of the reaction mixture at regular intervals until the rotation stabilizes.

  • The final product, (S)-(+)-2-iodooctane, will have an optical rotation of the opposite sign to the starting material, demonstrating the inversion of configuration. The specific rotation of the product can be calculated and compared to the literature value.

Visualizing the Mechanisms and Logic

To further clarify the concepts, the following diagrams illustrate the reaction pathways and a decision-making flowchart.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_rearrangement Potential Rearrangement cluster_step2 Step 2: Nucleophilic Attack (Fast) A Substrate (e.g., t-Butyl Bromide) B Carbocation Intermediate (Planar) A->B Dissociation C Leaving Group (Br⁻) D Less Stable Carbocation B->D If rearrangement is possible G Product (Racemic Mixture) (e.g., t-Butanol) B->G E More Stable Carbocation D->E 1,2-Hydride or Alkyl Shift F Nucleophile (e.g., H₂O) F->G Attack from either face

SN1 Reaction Pathway

SN2_Mechanism A Nucleophile (e.g., I⁻) C Transition State [I···CH₃···Br]⁻ A->C B Substrate (e.g., Methyl Bromide) B->C Backside Attack D Product (Inversion of Stereochemistry) C->D E Leaving Group (Br⁻) C->E Departure

SN2 Reaction Pathway

Decision_Tree Start Start: Consider the Substrate Substrate Substrate Type? Start->Substrate Primary Primary (1°) Substrate->Primary Methyl or 1° Secondary Secondary (2°) Substrate->Secondary Tertiary Tertiary (3°) Substrate->Tertiary SN2 SN2 Mechanism Primary->SN2 Nucleophile Nucleophile Strength? Secondary->Nucleophile SN1 SN1 Mechanism Tertiary->SN1 StrongNu Strong Nucleophile->StrongNu Strong WeakNu Weak Nucleophile->WeakNu Weak Solvent Solvent Type? StrongNu->Solvent WeakNu->SN1 Protic Polar Protic Solvent->Protic Protic Aprotic Polar Aprotic Solvent->Aprotic Aprotic Competition SN1 / SN2 Competition Protic->Competition Aprotic->SN2

Predicting SN1 vs. SN2

References

Safety Operating Guide

Proper Disposal of 4-Bromobutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromobutyric acid is a corrosive, halogenated organic acid that necessitates careful handling and disposal through a licensed hazardous waste contractor. Under no circumstances should it be disposed of down the drain without appropriate, verified neutralization and explicit permission from your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions

Before handling or preparing for disposal, ensure the following personal protective equipment (PPE) is in use and safety measures are in place:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[1]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3][4][5][6][7] Do not breathe in dust or vapors.[2][4][5][6]

  • Spill Management: In the event of a spill, it should be neutralized with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit.[1] Prevent the spill from entering any drains.[1][2] The resulting cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal Plan and Procedures

The primary and most recommended method for the disposal of this compound is to contact a licensed professional waste disposal service.[2][8] The material should be clearly labeled and segregated as halogenated organic waste.[1]

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. Do not mix this compound waste with the following:

  • Bases (to prevent violent neutralization reactions)[1]

  • Strong Oxidizing Agents[1][5]

  • Non-halogenated organic waste[1]

  • Inorganic acids[1]

Disposal Considerations
ParameterGuidelineCitation
Primary Disposal Method Engage a licensed professional waste disposal company.[2][8]
Alternative Disposal Burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
Waste Classification Hazardous Waste. Halogenated Organic Acid.[1][4][5]
Contaminated Packaging Dispose of as unused product in a designated hazardous waste container.[2]
Drain Disposal Prohibited for the pure substance. Only potentially permissible for a fully neutralized aqueous solution after verification and approval by local EHS.[1]
Neutralization pH Range A general target for neutralized solutions is between pH 5.5 and 9.5, but this must be confirmed with local EHS guidelines before any drain disposal.[1]

Experimental Protocol: Neutralization of this compound Waste

For situations where a small amount of aqueous this compound waste requires neutralization before collection by a waste disposal service, the following protocol can be adapted. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (powder) or 1M Sodium Hydroxide (B78521) (solution)

  • Large beaker (at least 2x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: Place the beaker on the stir plate inside a chemical fume hood. Add a stir bar and begin stirring the this compound solution.

  • Slow Addition of Base: Carefully and slowly add small portions of sodium bicarbonate powder or add 1M sodium hydroxide solution dropwise to the stirring acidic solution.[1]

  • Control the Reaction: Be aware that the neutralization reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate), which can cause foaming.[1] The rate of addition should be controlled to prevent excessive heat generation or foaming.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.[1] Continue adding the base in small increments until the pH is within the acceptable range specified by your institution's EHS department (a general target is pH 5.5-9.5).[1]

  • Cooling: Once neutralized, allow the solution to cool to room temperature.[1]

  • Final Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS department.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Acid Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container pretreatment Pre-treatment Required? container->pretreatment neutralize Neutralize Acid Waste (see protocol) pretreatment->neutralize Yes disposal_service Arrange Pickup by Licensed Waste Disposal Service pretreatment->disposal_service No neutralize->disposal_service end Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and recommendations are designed to be a trusted resource for professionals working with this chemical.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is essential to handle this chemical with appropriate personal protective equipment and in a controlled environment to minimize exposure risks.

Personal Protective Equipment (PPE)
PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles and a face shield.[1][2]
Skin Protection - Gloves: Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling acids.[6][7][8] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact.[3] - Body Protection: Wear a chemical-resistant lab coat or apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[1][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If dust is generated or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1][10][11]
Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Pre-Handling and Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.[1][2][3]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][2]

  • PPE Check: Assemble and inspect all required PPE as detailed in the table above.

2. Handling Procedure:

  • Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]

  • Dispensing: Carefully weigh and dispense the solid acid, avoiding the creation of dust.[1][3]

  • Solution Preparation: When preparing solutions, slowly add the acid to the solvent.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][9]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling the chemical.[9]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][12]

  • Incompatibilities: Store away from strong oxidizing agents, alkalis, and strong bases.[1][2]

  • Designated Area: Store in a corrosives area.[1][2]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

2. Waste Disposal:

  • Dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Do not dispose of this compound down the drain.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Conduct Risk Assessment ReviewSDS 2. Review Safety Data Sheet RiskAssessment->ReviewSDS EmergencyPrep 3. Check Emergency Equipment ReviewSDS->EmergencyPrep PPE_Check 4. Inspect Personal Protective Equipment EmergencyPrep->PPE_Check WorkArea 5. Work in Fume Hood PPE_Check->WorkArea Dispense 6. Dispense Carefully WorkArea->Dispense AvoidContact 7. Avoid Direct Contact Dispense->AvoidContact Hygiene 8. Practice Good Hygiene AvoidContact->Hygiene Storage 9. Store Properly Hygiene->Storage WasteCollection 10. Collect Waste Storage->WasteCollection Disposal 11. Dispose via Hazardous Waste Stream WasteCollection->Disposal Decontaminate 12. Decontaminate Work Area Disposal->Decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobutyric acid
Reactant of Route 2
Reactant of Route 2
4-Bromobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.